molecular formula C30H58O14S B15574971 Boc-PEG4-sulfone-PEG4-Boc

Boc-PEG4-sulfone-PEG4-Boc

货号: B15574971
分子量: 674.8 g/mol
InChI 键: QXUPWBDVXWAANP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-PEG4-sulfone-PEG4-Boc is a useful research compound. Its molecular formula is C30H58O14S and its molecular weight is 674.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O14S/c1-29(2,3)43-27(31)7-9-35-11-13-37-15-17-39-19-21-41-23-25-45(33,34)26-24-42-22-20-40-18-16-38-14-12-36-10-8-28(32)44-30(4,5)6/h7-26H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUPWBDVXWAANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-PEG4-sulfone-PEG4-Boc: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-PEG4-sulfone-PEG4-Boc is a heterobifunctional chemical linker integral to the burgeoning field of targeted protein degradation. Specifically, it is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), novel therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in PROTAC design, and general experimental protocols for its application. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances solubility and pharmacokinetic properties, while the central sulfone group can contribute to the linker's stability and conformational rigidity. The terminal tert-butyloxycarbonyl (Boc) protecting groups allow for a controlled, stepwise synthesis of PROTAC molecules.

Introduction to this compound

This compound is a specialized chemical tool used primarily as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The proximity induced by the PROTAC facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule. This compound is a member of the PEG-based linker family, which is widely used in PROTAC design to improve solubility, cell permeability, and pharmacokinetic profiles.

Chemical Properties and Structure

The structure of this compound features two PEG4 chains linked by a central sulfone group, with each end of the molecule capped by a Boc-protecting group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H58O14S
Molecular Weight 674.84 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758). Expected to have some aqueous solubility due to the PEG chains.
Purity Typically >95% as supplied by commercial vendors.

Key Structural Features:

  • Boc (tert-butyloxycarbonyl) Groups: These are acid-labile protecting groups for amines. Their presence allows for selective deprotection and subsequent conjugation to other molecules in a controlled manner.

  • PEG4 (Tetraethylene Glycol) Chains: These hydrophilic chains enhance the solubility of the PROTAC molecule in aqueous environments, which can improve cell permeability and overall pharmacokinetic properties. The length of the PEG chain is a critical parameter to optimize for effective ternary complex formation.

  • Sulfone Group: The sulfone moiety is generally stable and can influence the linker's conformation, potentially providing a degree of rigidity that can be advantageous for optimal presentation of the two ligands.

Role in PROTAC Design and Targeted Protein Degradation

The design of a PROTAC involves the careful selection of a POI ligand, an E3 ligase ligand, and a linker that connects them. The linker's length, flexibility, and chemical composition are crucial for the PROTAC's ability to induce the formation of a productive ternary complex.

The this compound linker offers several advantages in PROTAC synthesis:

  • Modularity: The Boc-protected ends allow for a modular and controlled synthesis. One Boc group can be removed to attach the POI ligand, followed by the removal of the second Boc group to attach the E3 ligase ligand (or vice versa).

  • Improved Pharmacokinetics: The PEG chains can help to reduce aggregation, increase solubility, and improve the in vivo stability and circulation half-life of the resulting PROTAC.

  • Tunable Length: While this specific linker has a defined length, the broader family of PEG-based linkers allows for the systematic variation of linker length to identify the optimal distance and geometry for ternary complex formation.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->POI PROTAC->E3 PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in peer-reviewed literature. However, a general workflow for the synthesis of a PROTAC using a bifunctional linker with protecting groups is provided below. This should be considered a template, and specific reaction conditions will need to be optimized for the specific POI and E3 ligase ligands being used.

4.1 General PROTAC Synthesis Workflow

The following diagram outlines a typical workflow for synthesizing a PROTAC using a Boc-protected bifunctional linker.

PROTAC_Synthesis_Workflow start Start with Boc-Linker-Boc deprotection1 Step 1: Selective Deprotection of one Boc group start->deprotection1 conjugation1 Step 2: Conjugation to POI Ligand deprotection1->conjugation1 intermediate Intermediate: POI-Linker-Boc conjugation1->intermediate deprotection2 Step 3: Deprotection of second Boc group intermediate->deprotection2 conjugation2 Step 4: Conjugation to E3 Ligase Ligand deprotection2->conjugation2 final_protac Final PROTAC: POI-Linker-E3 Ligase Ligand conjugation2->final_protac purification Step 5: Purification and Characterization final_protac->purification

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

4.2 Materials

  • This compound

  • POI ligand with a suitable functional group for conjugation (e.g., amine, carboxylic acid)

  • E3 ligase ligand with a suitable functional group for conjugation

  • Deprotection reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DMSO, DCM)

  • Bases (e.g., DIPEA)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

4.3 General Procedure

  • Selective Deprotection of the First Boc Group: Dissolve this compound in a suitable solvent (e.g., DCM). Add a deprotecting agent such as TFA and stir at room temperature. Monitor the reaction by TLC or LC-MS until one Boc group is removed. Quench the reaction and purify the mono-deprotected linker.

  • Conjugation to the First Ligand (e.g., POI Ligand): Dissolve the mono-deprotected linker and the POI ligand in an appropriate solvent (e.g., DMF). Add coupling reagents and a base. Stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting conjugate.

  • Deprotection of the Second Boc Group: Dissolve the intermediate conjugate from the previous step in a suitable solvent. Add the deprotecting agent and stir until the second Boc group is removed. Purify the resulting amine- or carboxyl-terminated intermediate.

  • Conjugation to the Second Ligand (e.g., E3 Ligase Ligand): Dissolve the deprotected intermediate and the E3 ligase ligand in a suitable solvent. Add coupling reagents and a base. Stir until the final PROTAC molecule is formed.

  • Purification and Characterization: Purify the final PROTAC using techniques such as preparative HPLC. Characterize the purified PROTAC by LC-MS, NMR, and other relevant analytical methods to confirm its identity and purity.

Table 2: Example Reagents and Conditions for Key Synthesis Steps

StepReagents and Conditions
Boc Deprotection 20-50% TFA in DCM, room temperature, 1-2 hours.
Amide Coupling HATU or EDC/HOBt, DIPEA, in DMF or DMSO, room temperature, 2-16 hours.

Safety and Handling

Storage: Store in a cool, dry place, protected from light and moisture. For long-term storage, temperatures of -20°C are recommended.

Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology, facilitating the synthesis of PROTACs for targeted protein degradation. Its bifunctional nature, combined with the beneficial properties of its PEG and sulfone components, makes it a versatile linker for constructing these complex and promising therapeutic agents. While specific experimental applications of this particular linker are not yet widely documented in scientific literature, the general principles of PROTAC design and synthesis provide a strong framework for its effective utilization in the development of novel protein degraders. Researchers are encouraged to perform careful reaction optimization and thorough characterization of the resulting PROTACs.

An In-depth Technical Guide to Boc-PEG4-sulfone-PEG4-Boc: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-PEG4-sulfone-PEG4-Boc, a bifunctional linker of significant interest in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring two polyethylene (B3416737) glycol (PEG) chains of four ethylene (B1197577) glycol units each. These chains are linked by a central sulfone group. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc) protected amine, rendering the molecule suitable for controlled, sequential bioconjugation reactions. The presence of the PEG chains enhances the solubility and pharmacokinetic properties of the conjugates, while the sulfone group provides a stable linkage.

The deduced chemical structure is as follows:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are calculated based on the presumed chemical structure and data from similar compounds.

PropertyValueReference
Molecular Formula C30H58N2O14S
Molecular Weight 674.84 g/mol
Appearance White to off-white solid or viscous oilInferred from similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions.Inferred from similar compounds
Storage Store at -20°C for long-term stability.Inferred from similar compounds

Applications in Drug Development

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[3][] The linker plays a crucial role in a PROTAC's efficacy by connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]

The Boc-protected amines on the linker allow for a modular and controlled approach to PROTAC synthesis. One Boc group can be deprotected to allow conjugation to the E3 ligase ligand, followed by the deprotection of the second Boc group for attachment of the target protein ligand, or vice versa.[6]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on established chemical principles for similar molecules.

Synthesis of this compound

This synthesis involves a multi-step process starting from commercially available Boc-NH-PEG4-OH.

Step 1: Mesylation of Boc-NH-PEG4-OH

  • Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (B128534) (1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-NH-PEG4-OMs.

Step 2: Synthesis of the Symmetric Sulfone Linker

  • Dissolve sodium sulfide (B99878) nonahydrate (0.5 equivalents) in a mixture of ethanol (B145695) and water.

  • Add Boc-NH-PEG4-OMs (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude thioether intermediate.

  • Dissolve the crude thioether in a mixture of DCM and methanol.

  • Cool the solution to 0°C and add Oxone® (3 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours until the oxidation is complete (monitored by LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM, wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product and intermediates. The spectra would be expected to show characteristic peaks for the Boc group, the PEG backbone, and the alpha-protons adjacent to the sulfone group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly cluster_validation Validation and Evaluation Linker This compound Boc_Deprotection1 Step 1: Boc Deprotection (Amine 1) Linker->Boc_Deprotection1 Ligand1_Coupling Step 2: Couple E3 Ligase Ligand Boc_Deprotection1->Ligand1_Coupling Boc_Deprotection2 Step 3: Boc Deprotection (Amine 2) Ligand1_Coupling->Boc_Deprotection2 Ligand2_Coupling Step 4: Couple Target Protein Ligand Boc_Deprotection2->Ligand2_Coupling Final_PROTAC Final PROTAC Molecule Ligand2_Coupling->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro_Assays In Vitro Assays (Binding, Degradation) Characterization->InVitro_Assays Cellular_Assays Cellular Assays (Western Blot, etc.) InVitro_Assays->Cellular_Assays

References

An In-depth Technical Guide to PROTACs Featuring a Boc-PEG4-sulfone-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that harnesses the cell's own machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs, with a specific focus on the role and application of a Boc-PEG4-sulfone-PEG4-Boc linker. We will delve into the core principles of PROTAC-mediated protein degradation, the specific attributes of the linker components, detailed experimental protocols, and quantitative data analysis.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the selective degradation of a target protein through the cell's ubiquitin-proteasome system (UPS).[1][] This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3][4] The linker plays a crucial role in enabling and stabilizing this complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[1]

  • Protein Degradation and PROTAC Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can participate in another cycle of degradation, giving it a catalytic mode of action.[5]

This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors that require high and sustained occupancy of the target's active site.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The Role of the this compound Linker

The linker is not merely a passive spacer; its composition, length, and flexibility are critical for the PROTAC's overall performance. The this compound linker possesses several key features:

  • Polyethylene Glycol (PEG) Spacers: The two PEG4 units (four repeating ethylene (B1197577) glycol units each) impart hydrophilicity and flexibility to the linker.[1] This is crucial for improving the solubility of the often large and hydrophobic PROTAC molecule, which in turn can enhance cell permeability and bioavailability.[4] The flexibility of the PEG chains allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[1]

  • Sulfone Group: The sulfone (-SO2-) group is a stable, polar, and metabolically robust moiety.[7][8] Incorporated into the linker backbone, it is not a reactive handle but rather a structural element that influences the linker's three-dimensional conformation and polarity. Its presence can contribute to the overall stability of the PROTAC molecule in biological systems.[8] The polarity of the sulfone can also impact interactions with the solvent and the surfaces of the target protein and E3 ligase.

  • tert-Butyloxycarbonyl (Boc) Protecting Groups: The Boc groups at both termini are temporary protecting groups for amine functionalities. In the context of PROTAC synthesis, this compound is a bifunctional linker building block. The Boc groups are stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal primary amines.[9] This allows for a sequential and controlled conjugation of the POI ligand and the E3 ligase ligand during PROTAC synthesis.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

The length of the PEG linker has been shown to significantly impact both DC50 and Dmax. The following tables provide illustrative data on how varying PEG linker lengths can affect the physicochemical properties and degradation efficiency of PROTACs targeting different proteins.

PROTAC Example Linker Composition Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) Number of Rotatable Bonds
BRD4-Targeting PROTAC 1 Alkyl Chain785.94.2165.218
BRD4-Targeting PROTAC 2 PEG2831.93.5174.522
BRD4-Targeting PROTAC 3 PEG4919.02.8193.030
Data is illustrative and compiled from various sources.[4]
Target Protein PROTAC Linker Length (atoms) DC50 (nM) Dmax (%)
TBK1 < 12No degradation-
TBK1 21396
TBK1 2929276
PI3Kα (p110α) PEG linker variant227.471.3
mTOR PEG linker variant45.474.9
Data is illustrative and compiled from various sources.[10]

Experimental Protocols

General Synthesis of a PROTAC using a Boc-Protected Amine-PEG-Acid Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a bifunctional linker with a Boc-protected amine and a carboxylic acid, which is analogous to the step-wise use of this compound after initial functionalization.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand (with amine) - E3 Ligand (with amine) - Boc-NH-PEG-COOH Linker Step1 Step 1: Couple E3 Ligand to Linker (Amide bond formation using HATU/DIPEA) Start->Step1 Intermediate1 Intermediate 1: Boc-NH-PEG-E3 Ligand Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Using TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: NH2-PEG-E3 Ligand Step2->Intermediate2 Step3 Step 3: Couple POI Ligand (Requires POI ligand with an activated carboxyl group or similar chemistry) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Figure 2: General workflow for PROTAC synthesis.

Materials:

  • POI ligand with a suitable functional group (e.g., a carboxylic acid).

  • E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide).

  • This compound (requires initial deprotection and functionalization to create a heterobifunctional linker, e.g., Boc-NH-PEG-COOH). For this example, we assume a Boc-NH-PEG-COOH linker.

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Deprotection reagent: Trifluoroacetic acid (TFA).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Purification: High-performance liquid chromatography (HPLC).

Procedure:

  • First Coupling Reaction (E3 Ligand to Linker):

    • Dissolve the E3 ligase ligand (1 equivalent) and the Boc-NH-PEG-COOH linker (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the Boc-NH-PEG-E3 Ligand intermediate by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under reduced pressure to yield the NH2-PEG-E3 Ligand intermediate as a TFA salt.

  • Second Coupling Reaction (POI Ligand to Linker-E3 Ligand Intermediate):

    • In a separate flask, activate the carboxylic acid on the POI ligand (1 equivalent) with HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in DMF for 15-30 minutes.

    • Add the NH2-PEG-E3 Ligand intermediate (1.1 equivalents) to the activated POI ligand solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Final Purification:

    • Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

    • Characterize the final compound by LC-MS and NMR.

Western Blot Analysis for Protein Degradation

This protocol details the most common method for quantifying PROTAC-induced protein degradation in cells.

Western_Blot_Workflow Start Cell Seeding Step1 PROTAC Treatment (Dose-response and time-course) Start->Step1 Step2 Cell Lysis & Protein Quantification (BCA Assay) Step1->Step2 Step3 SDS-PAGE (Protein separation by size) Step2->Step3 Step4 Protein Transfer to Membrane (PVDF) Step3->Step4 Step5 Immunoblotting 1. Blocking 2. Primary Antibody (anti-POI, anti-loading control) 3. Secondary Antibody (HRP-conjugated) Step4->Step5 Step6 Detection (Chemiluminescence) Step5->Step6 Step7 Data Analysis (Densitometry to determine DC50/Dmax) Step6->Step7

Figure 3: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line expressing the POI.

  • PROTAC stock solution in DMSO.

  • Cell culture medium and plates.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: specific for the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle control and plot the values against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The this compound molecule is a sophisticated bifunctional linker designed for the modular synthesis of PROTACs. Its PEG components enhance solubility and provide optimal flexibility for ternary complex formation, while the chemically stable sulfone group contributes to the linker's structural integrity. The Boc protecting groups enable a controlled, sequential synthesis strategy. Understanding the intricate mechanism of PROTAC action and the critical role of the linker is paramount for the rational design of next-generation protein degraders. The experimental protocols and quantitative data presented herein provide a framework for researchers and drug development professionals to effectively synthesize, evaluate, and optimize novel PROTAC-based therapeutics.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers, detailing their impact on the physicochemical properties, cellular permeability, and degradation efficacy of PROTACs. Through a compilation of quantitative data, detailed experimental protocols, and visual diagrams, this document serves as a resource for the rational design and optimization of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which bestow a unique and advantageous set of properties upon the PROTAC molecule. Their primary characteristics include:

  • Hydrophilicity: The ether oxygens in the PEG backbone are hydrogen bond acceptors, which significantly increases the water solubility of PROTACs.[1][2] This is a critical feature, as PROTACs are often large molecules that can suffer from poor solubility, hindering their development as therapeutic agents.[3]

  • Flexibility: The rotatable bonds in the PEG chain provide conformational flexibility, which is essential for allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][5]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vivo applications.[6]

  • Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the POI and E3 ligase ligands.[7] This is a critical parameter for achieving potent protein degradation.[6]

However, it is also important to consider potential drawbacks, such as reduced metabolic stability in vivo and potentially more complex and costly synthesis compared to simpler alkyl linkers.[4]

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker is a critical determinant of a PROTAC's efficacy. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6] The optimal linker length must be empirically determined for each POI-E3 ligase pair.

Physicochemical Properties

The incorporation of a PEG linker significantly influences the physicochemical properties of a PROTAC, which in turn affects its drug-like characteristics.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4 Degrader 1 Alkyl785.94.2165.2
BRD4 Degrader 2 PEG2831.93.5174.5
BRD4 Degrader 3 PEG4919.02.8193.0

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Cellular Permeability

The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating membrane traversal.[3] However, excessive PEGylation can lead to decreased cellular uptake.[3]

PROTACLinker CompositionPAMPA Permeability (Papp, 10⁻⁶ cm/s)
BRD4 Degrader 1 Alkyl1.5
BRD4 Degrader 2 PEG22.8
BRD4 Degrader 3 PEG41.9
BRD4 Degrader 4 PEG60.8

Table 2: Influence of PEG Linker Length on the Permeability of BRD4-Targeting PROTACs in a Parallel Artificial Membrane Permeability Assay (PAMPA). Data is illustrative and compiled from various sources.

Protein Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Target ProteinLinker LengthDC50 (nM)Dmax (%)
BRD4 PEG2>1000<20
PEG5 10 >95
PEG85085
ERα 12-atom>100~60
16-atom 20 >90
BTK PEG250050
PEG4 10 >95
PEG68080

Table 3: Comparative Degradation Efficacy of PROTACs with Varying PEG Linker Lengths for Different Target Proteins. Data is compiled from multiple sources and illustrates the target-specific nature of the optimal linker length.[6][8][9][10][11][12]

Visualizing Key Concepts in PROTAC Design

PROTAC_Mechanism

PROTAC_Workflow

PROTAC_Synthesis

Detailed Experimental Protocols

Synthesis of a PROTAC with a Hydroxy-PEG-Acid Linker[13]

This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional PEG linker.

Step 1: Synthesis of the POI-Linker Intermediate

  • Materials:

    • Amine-functionalized POI ligand

    • Hydroxy-PEG-acid linker

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Hydroxy-PEG-acid linker (1.2 equivalents) and coupling agents (HATU, 1.2 equivalents; HOBt, 1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Materials:

    • POI-linker intermediate from Step 1

    • Alcohol-functionalized E3 ligase ligand

    • Coupling agent (e.g., Mitsunobu reagents: DIAD, PPh₃)

    • Anhydrous THF

  • Procedure:

    • Dissolve the POI-linker intermediate (1.0 equivalent), the alcohol-functionalized E3 ligase ligand (1.1 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add DIAD (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at an appropriate density to ensure 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.

    • Incubate the treated cells for a specified period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis[14][15][16]

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Measure the association and dissociation rates to determine the binding affinity (KD).

  • Ternary Complex Formation:

    • Pre-incubate the PROTAC with a saturating concentration of the POI.

    • Inject this pre-formed complex over the immobilized E3 ligase surface.

    • Measure the binding kinetics of the ternary complex formation.

  • Data Analysis:

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC-E3 ligase) by the KD of the ternary complex formation. An α > 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

Isothermal Titration Calorimetry (ITC) for Binding Analysis[2][17]

ITC directly measures the heat changes upon binding to determine the thermodynamic parameters of interaction.

  • Sample Preparation:

    • Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.

    • Prepare the PROTAC solution (e.g., 100-200 µM) in the injection syringe. Ensure both solutions are in identical, degassed buffer.

  • Binary Titration (PROTAC into E3 Ligase):

    • Perform a series of injections of the PROTAC into the E3 ligase solution.

    • Measure the heat change after each injection.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Ternary Complex Titration:

    • Prepare the E3 ligase solution in the ITC cell, pre-saturated with the POI.

    • Titrate the PROTAC into this pre-formed binary complex.

    • Determine the apparent KD for the ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) as described for SPR.

Parallel Artificial Membrane Permeability Assay (PAMPA)[1][3][8][18][19]

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.

  • Plate Preparation:

    • Coat the filter of a donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).

    • Add buffer to the acceptor plate.

  • Assay Procedure:

    • Add the PROTAC solution to the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate for a defined period (e.g., 5 hours) at room temperature.

  • Analysis:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp).

Conclusion

PEG linkers are a versatile and powerful tool in the design of effective PROTACs. Their inherent hydrophilicity, flexibility, and tunable length allow for the optimization of crucial parameters such as solubility, cell permeability, and ternary complex formation. The systematic variation of PEG linker length is a key strategy in the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a framework for the robust synthesis, characterization, and evaluation of novel PROTACs. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to rationally design the next generation of targeted protein degradation therapeutics.

References

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients. Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions. This technical guide provides an in-depth overview of the core chemistry of the Boc protecting group, including its introduction, cleavage, and the mechanistic principles that govern these transformations.

Core Principles of Boc Protection

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1][2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This can be performed with or without a base. In the absence of a base, the amine itself acts as the base to neutralize the protonated amine intermediate, leading to the formation of the Boc-protected amine, tert-butanol, and carbon dioxide.[3] The use of a base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or sodium bicarbonate, can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity.[4][5]

The stability of the Boc group is a key feature. It is generally resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[6] This orthogonality is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential deprotection of different protecting groups is required.[2]

The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent, are frequently employed.[1][7] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically fragments to isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.[8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions can be influenced by various factors, including the substrate, reagents, solvent, temperature, and reaction time. The following tables summarize quantitative data for several common methods.

Table 1: Boc Protection of Amines
Amine SubstrateReagentBaseSolventTemp (°C)TimeYield (%)Reference
Aniline(Boc)₂OAmberlyst-15CH₂Cl₂RT<1 min99[6]
p-Toluidine(Boc)₂OAmberlyst-15CH₂Cl₂RT1 min96[6]
Benzylamine(Boc)₂OAmberlyst-15CH₂Cl₂RT1 min98[6]
Pyrrolidine(Boc)₂OAmberlyst-15CH₂Cl₂RT1 min99[6]
3-Chloroaniline(Boc)₂O---WaterRT4 h---[5]
Various Amines(Boc)₂O---Water/AcetoneRT8-12 min85-98[2]
Table 2: Acidic Deprotection of Boc-Protected Amines
Boc-Protected AmineAcidSolventTemp (°C)TimeYield (%)Reference
N-Boc-anilineTFACH₂Cl₂RT30 min---[9]
Various N-Boc aminesTFA (5 equiv)CH₂Cl₂60 (microwave)30 min---[9]
N-Boc-3-chloroaniline4M HClMethanolRT2 h---[5]
Various N-Boc aminesHCl (4M)1,4-DioxaneRT1-4 h---[10]
N-Boc-amino acidsTFA (2 equiv)Ionic Liquid1307-10 min>90[11]
Table 3: Thermal Deprotection of Boc-Protected Amines
Boc-Protected AmineSolventTemp (°C)TimeYield (%)Reference
N-Boc-anilineWater1304 h39[12]
N-Boc-anilineWater1504 h86[12]
Various N-Boc aminesWater10012 min90-97[13]
N-Boc-anilineMethanol240 (flow)30 min88[4]
N-Boc-phenethylamineTFE240 (flow)30 min44[4]

Key Experimental Protocols

Detailed methodologies for the protection and deprotection of amines with the Boc group are provided below.

Experimental Protocol 1: Boc Protection of an Amine using Boc Anhydride

Objective: To protect a primary or secondary amine with a Boc group.

Reagents and Materials:

  • Amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile, or Water)

  • Base (optional, e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃))

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen solvent.

  • If using a base, add it to the solution (1.0-1.5 equiv).

  • Add di-tert-butyl dicarbonate (1.0-1.1 equiv) to the mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if an organic solvent was used, wash the reaction mixture with water and brine. If the reaction was performed in water, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.[6][14]

Experimental Protocol 2: Acidic Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from an amine using a strong acid.

Reagents and Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[9]

Experimental Protocol 3: Thermal Deprotection of a Boc-Protected Amine in Water

Objective: To remove the Boc protecting group using a "green" and acid-free method.

Reagents and Materials:

  • Boc-protected amine

  • Deionized water

  • Standard laboratory glassware equipped with a reflux condenser

Procedure:

  • Suspend the Boc-protected amine in deionized water.

  • Heat the mixture to reflux (100 °C).

  • Monitor the reaction progress by TLC. For many substrates, the reaction is complete within 15 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[13]

Visualizing Boc Chemistry Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows in Boc protection group chemistry.

Boc_Protection_Mechanism Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Intermediate Boc_Amine Boc-Protected Amine Intermediate->Boc_Amine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination

Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonated Carbamate Boc_Amine->Protonation Protonation (H⁺) Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid Loss of t-Butyl cation Amine Free Amine (R-NH₂) Carbamic_Acid->Amine Decarboxylation Byproducts Isobutylene + CO₂ + H⁺ Carbamic_Acid->Byproducts

Mechanism of acidic Boc deprotection.

Experimental_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P Start: Amine Reaction_P React with (Boc)₂O (± Base) Start_P->Reaction_P Workup_P Aqueous Workup/ Extraction Reaction_P->Workup_P Purification_P Purification (Chromatography) Workup_P->Purification_P Product_P Boc-Protected Amine Purification_P->Product_P Start_D Start: Boc-Protected Amine Reaction_D Treat with Acid (e.g., TFA) or Heat Start_D->Reaction_D Workup_D Neutralization/ Extraction Reaction_D->Workup_D Product_D Free Amine Workup_D->Product_D

References

The Strategic Role of Sulfone-Containing Linkers in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The linker is a critical component in the design of targeted therapeutics, directly influencing the stability, efficacy, and safety profile of modalities such as Antibody-Drug Conjugates (ADCs), PROTACs, and covalent inhibitors. Among the diverse chemical scaffolds available, the sulfone group has emerged as a versatile and highly valuable functional group. This technical guide provides an in-depth exploration of the properties of sulfone-containing linkers, focusing on their superior stability in ADCs, their role as reactive moieties in covalent inhibitors, and their potential, though less explored, application in PROTACs. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows to inform rational drug design.

Introduction to the Sulfone Moiety in Linker Technology

The sulfone group (R-S(=O)₂-R') is a sulfur-oxygen functional group characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. Its key chemical features—an oxidation state of +6 for sulfur, strong electron-withdrawing nature, and metabolic stability—make it an attractive component in drug linkers. In the context of drug design, sulfone-based linkers offer distinct advantages over more conventional linkers, particularly in enhancing the stability and pharmacokinetic profile of complex bioconjugates.

Properties of Sulfone Linkers in Antibody-Drug Conjugates (ADCs)

The most prominent application of sulfone linkers is in the field of ADCs, where linker stability is paramount. Early generation ADCs frequently utilized maleimide-based linkers for conjugation to cysteine residues. However, these linkages are susceptible to cleavage in plasma via a retro-Michael reaction, leading to premature payload release and off-target toxicity[1]. Heteroaryl sulfone linkers, such as phenyloxadiazole sulfones, have been developed as a superior alternative to address this instability.

Enhanced Plasma Stability

The primary advantage of heteroaryl sulfone linkers is their ability to form a highly stable thioether bond with cysteine residues on an antibody. This bond is resistant to thioether exchange with endogenous thiols like albumin and glutathione, a common failure point for maleimide-based conjugates[2][3]. This enhanced stability ensures that the cytotoxic payload remains attached to the antibody during circulation, only to be released upon internalization into the target cancer cell.

Reactivity and Site-Specificity

Heteroaryl sulfone linkers are designed to react selectively with the thiol group of engineered cysteine residues (e.g., in THIOMABs™) or selenocysteine (B57510) residues[1][2][3]. This allows for the site-specific synthesis of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The conjugation reaction, while highly chemoselective, can be slower than maleimide-thiol reactions and may require optimization of reaction conditions, such as incubation at a slightly elevated temperature (e.g., 37°C) for 1-2 hours to achieve complete labeling[1][2].

Physicochemical Properties

The sulfone group itself is polar and can influence the overall physicochemical properties of the linker. While specific quantitative data for entire linkers is sparse in public literature, the inclusion of charged moieties like sulfonates (R-SO₃⁻) is a known strategy to increase the hydrophilicity of a linker[4]. This is particularly beneficial when conjugating highly hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile of the resulting ADC[4].

Quantitative Stability Data

The superior stability of sulfone linkers has been quantified in comparative studies. These studies demonstrate a significant reduction in payload loss over time in human plasma compared to their maleimide (B117702) counterparts.

Linker TypeConjugation SiteIncubation Conditions% Intact Conjugate RemainingReference
Phenyloxadiazole Sulfone Engineered Cysteine (HC-A114C)Human Plasma, 37°C, 28 days~90%[2][5]
Maleimide Engineered Cysteine (HC-A114C)Human Plasma, 37°C, 28 days>50%[2][5]
Phenyloxadiazole Sulfone Engineered Cysteine (Fc-S396C)Human Plasma, 37°C, 72 hoursSignificantly more stable than maleimide[1]
Maleimide Engineered Cysteine (Fc-S396C)Human Plasma, 37°C, 72 hours~20%[1]

The Role of Vinyl Sulfones as Covalent Warheads

Beyond their role in stable linkages, sulfones are integral to the design of targeted covalent inhibitors. The vinyl sulfone moiety (-SO₂-CH=CH₂) acts as an electrophilic "warhead" that can form a permanent covalent bond with nucleophilic amino acid residues, most commonly cysteine, in the active site of a target protein[6].

This covalent and irreversible binding offers several therapeutic advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. Recently, "pre-vinylsulfone" prodrug strategies have been developed, where a precursor moiety rearranges in situ to form the reactive vinyl sulfone, offering a way to target specific residues like histidine while avoiding off-target reactions[7][8].

Sulfone Linkers in PROTACs: An Emerging Area

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding and E3-binding ligands is crucial for successful ternary complex formation and subsequent degradation[9][10]. The most commonly used PROTAC linkers are based on polyethylene (B3416737) glycol (PEG) or alkyl chains, which offer flexibility and control over length and physicochemical properties[9][].

The use of sulfone-containing linkers in PROTACs is not widely documented in the current literature. However, the properties of the sulfone group—metabolic stability and the ability to modulate polarity—suggest it could be a valuable, albeit underutilized, component in PROTAC linker design. Rigid linkers, such as those containing aromatic or heterocyclic systems, are also used to pre-organize the PROTAC into an active conformation, and stable sulfone groups could potentially be incorporated into such rigid scaffolds[12]. Further research is needed to explore the potential benefits of sulfone linkers in optimizing PROTAC performance.

Key Experimental Protocols

Protocol: Synthesis of a Heteroaryl Sulfone Linker-Payload

This protocol provides a high-level workflow for the synthesis of a heteroaryl sulfone linker activated for conjugation.

  • Synthesis of Thioether Precursor: React a thiol-containing heteroaryl compound (e.g., 5-mercapto-2-phenyl-1,3,4-oxadiazole) with a methylating agent (e.g., methyl iodide) under basic conditions to form the corresponding methyl thioether.

  • Oxidation to Sulfone: Oxidize the methyl thioether to the corresponding methyl sulfone using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Purification: Purify the resulting heteroaryl methyl sulfone by flash column chromatography.

  • Functionalization: The purified sulfone core is then further elaborated. This typically involves coupling reactions (e.g., amide bond formation) to attach the cytotoxic payload and a reactive handle for antibody conjugation, if not already present.

Protocol: Site-Specific Antibody Conjugation with a Sulfone Linker

This protocol outlines the site-specific conjugation of a sulfone linker-payload to an antibody with engineered cysteine residues (THIOMAB™).

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

  • Disulfide Reduction: Add a 10-20 fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. Incubate at 37°C for 30-60 minutes to reduce the engineered interchain disulfide bonds.

  • Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer to remove excess TCEP.

  • Linker-Payload Preparation: Dissolve the sulfone linker-payload in an organic co-solvent such as DMSO to a stock concentration of ~10 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody. Incubate the reaction at room temperature or 37°C for 1 to 8 hours[1][2]. The optimal time and temperature should be determined empirically.

  • Purification of ADC: Purify the resulting ADC from unreacted linker-payload and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the final ADC by UV-Vis spectroscopy (to determine concentration and DAR), SEC (for aggregation), and LC-MS (to confirm identity and DAR distribution).

Protocol: In Vitro ADC Plasma Stability Assay by LC-MS

This protocol describes a method to assess the stability of an ADC and measure its DAR over time in plasma.

  • Sample Preparation: Spike the ADC into human or mouse plasma at a defined concentration (e.g., 100 µg/mL). Prepare aliquots for each time point.

  • Incubation: Incubate the plasma samples in a water bath or incubator at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot and immediately freeze it at -80°C to stop any further degradation.

  • ADC Capture: Thaw the plasma samples. Perform an immunoaffinity capture of the ADC using an anti-human Fc antibody conjugated to magnetic beads. This isolates the ADC and any antibody-related fragments from the bulk of plasma proteins.

  • Sample Processing for LC-MS:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads under acidic conditions.

    • Neutralize the sample.

    • For analysis of light and heavy chains, reduce the ADC using DTT or TCEP.

  • LC-MS Analysis:

    • Inject the processed sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Separate the antibody chains (or intact ADC) on a suitable column.

    • Acquire mass spectra across the relevant mass range.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the masses of the unconjugated and conjugated antibody chains.

    • Calculate the average DAR at each time point by integrating the peak areas corresponding to the different drug-loaded species.

    • Plot the average DAR versus time to determine the stability profile and half-life of the ADC in plasma.

Visualizing Workflows and Mechanisms

Visual diagrams are essential for understanding the complex relationships in drug design and evaluation. The following diagrams, rendered in DOT language, illustrate key concepts related to sulfone linkers.

ADC_Development_Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_evaluation Characterization & Evaluation Linker_Design Sulfone Linker Design Payload_Selection Payload Selection Linker_Design->Payload_Selection Linker_Synth Linker-Payload Synthesis Payload_Selection->Linker_Synth Conjugation Site-Specific Conjugation Linker_Synth->Conjugation Antibody_Prod Antibody Production (e.g., THIOMAB™) Antibody_Prod->Conjugation Purification ADC Purification (SEC/TFF) Conjugation->Purification Characterization Physicochemical Characterization (DAR, SEC) Purification->Characterization InVitro In Vitro Stability Assay (Plasma, LC-MS) Characterization->InVitro InVivo In Vivo PK & Efficacy Studies InVitro->InVivo Candidate Candidate InVivo->Candidate Lead Candidate

Caption: High-level workflow for the development of an ADC using a sulfone linker.

Linker_Stability_Comparison cluster_sulfone Sulfone Linker (Stable) cluster_maleimide Maleimide Linker (Labile) ADC_Sulfone Antibody-S-Linker(SO2)-Payload ADC_Sulfone->No_Reaction No Reaction (Stable in Plasma) Albumin1 Albumin-SH ADC_Maleimide Antibody-S-Linker(Mal)-Payload Albumin_Adduct Albumin-S-Linker-Payload ADC_Maleimide->Albumin_Adduct Retro-Michael Reaction (Payload Exchange) Albumin2 Albumin-SH

Caption: Comparison of sulfone and maleimide linker stability in plasma.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC Target Protein POI->POI_PROTAC E3 E3 Ubiquitin Ligase E3_Bound E3 Ligase E3->E3_Bound PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC_Bound PROTAC PROTAC->PROTAC_Bound POI_PROTAC->PROTAC_Bound Proteasome Proteasome POI_PROTAC->Proteasome Recognition PROTAC_Bound->E3_Bound E3_Bound->POI_PROTAC Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Covalent_Inhibitor_Mechanism cluster_binding Reversible Binding Inhibitor Vinyl Sulfone Inhibitor Complex Non-covalent E-I Complex Inhibitor->Complex Target Target Protein with Cys-SH Target->Complex Covalent_Complex Covalent E-I Adduct (Irreversible) Complex->Covalent_Complex Michael Addition (Covalent Bond Formation)

Caption: Mechanism of a targeted covalent inhibitor with a vinyl sulfone warhead.

Conclusion and Future Outlook

Sulfone-containing linkers represent a significant advancement in drug design, particularly for ADCs, where their enhanced stability directly translates to a more favorable therapeutic profile. The phenyloxadiazole sulfone scaffold has proven to be a robust solution to the lability issues of maleimide-based conjugates. In parallel, the vinyl sulfone motif serves as a potent and versatile warhead for the development of targeted covalent inhibitors. While their application in PROTACs remains to be thoroughly explored, the inherent properties of the sulfone group suggest potential for future innovation in this rapidly growing field. Continued research into novel sulfone-based architectures will undoubtedly expand their utility and contribute to the development of safer and more effective targeted therapies.

References

The Hydrophilic Shield: A Technical Guide to the Solubility and Hydrophilicity of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has become an indispensable tool in drug development. The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, dramatically alters their physicochemical properties. This guide provides an in-depth exploration of how PEGylation enhances the hydrophilicity and solubility of a wide range of compounds, from small molecules to large biologics. It details the underlying principles, offers quantitative insights, and provides comprehensive experimental protocols for the characterization of these critical attributes. This document serves as a technical resource for researchers and professionals engaged in the design, development, and analysis of PEGylated therapeutics.

Introduction: The Power of PEGylation

PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] By creating a hydrophilic cloud around the molecule, PEGylation can increase solubility, reduce immunogenicity, and prolong circulation half-life.[2][3] The fundamental principle behind the enhanced hydrophilicity and solubility lies in the unique chemical structure of PEG, which consists of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). These ether oxygens readily form hydrogen bonds with water molecules, effectively creating a hydration shell around the PEGylated compound and increasing its aqueous solubility.[1][2]

This guide will delve into the core aspects of how PEGylation impacts hydrophilicity and solubility, providing both theoretical understanding and practical guidance for laboratory assessment.

The Influence of PEG Chain Characteristics on Hydrophilicity and Solubility

The degree to which PEGylation enhances hydrophilicity and solubility is not uniform; it is significantly influenced by the molecular weight, structure (linear vs. branched), and number of attached PEG chains.

Effect of PEG Molecular Weight

Generally, a higher molecular weight of the conjugated PEG chain leads to a more pronounced increase in the hydrophilicity and aqueous solubility of the modified compound.[1][4] This is attributed to the greater number of ethylene glycol units available for hydrogen bonding with water. However, there is a trade-off, as excessively long PEG chains can sometimes lead to a decrease in the biological activity of the parent molecule due to steric hindrance.[3]

Impact of PEG Structure

The architecture of the PEG polymer also plays a crucial role. Branched or "Y-shaped" PEGs are often considered more effective than linear PEGs of the same total molecular weight in enhancing the hydrodynamic volume and, consequently, the solubility of the conjugated molecule.[5]

Quantitative Analysis of Hydrophilicity and Solubility

To facilitate a clear comparison of the impact of PEGylation, the following tables summarize quantitative data from various studies.

Solubility Data

The following table presents data on the solubility of lysozyme (B549824), a model protein, after conjugation with PEGs of different molecular weights.

CompoundPEG Molecular Weight (kDa)Solubility Enhancement (relative to native lysozyme)Reference
PEGylated Lysozyme2> 11-fold[1]
PEGylated Lysozyme5> 11-fold[1]
PEGylated Lysozyme10> 11-fold[1][4]
PEGylated Lysozyme20Significant increase[2]

Table 1: Enhancement of Lysozyme Solubility upon PEGylation.

Hydrophilicity Data: Water Contact Angle

Water contact angle is a direct measure of surface hydrophilicity. A lower contact angle indicates a more hydrophilic surface. The following table shows the effect of grafting PEG of different molecular weights onto a polyurethane surface.

SurfacePEG Molecular Weight (kDa)Grafting Density (mmol/g)Water Contact Angle (°)Reference
Unmodified PU--~70[6]
PU-PEG220.05~65[6]
PU-PEG220.10~60[6]
PU-PEG220.15~55[6]
PU-PEG660.05~68[6]
PU-PEG660.10~62[6]
PU-PEG660.15~58[6]
PU-PEG10100.05~69[6]
PU-PEG10100.10~65[6]
PU-PEG10100.15~60[6]

Table 2: Water Contact Angles of Polyurethane (PU) Surfaces Grafted with PEGs of Varying Molecular Weights and Densities.

Partition Coefficient (LogP) Data

The partition coefficient (LogP) is a measure of the lipophilicity of a compound. A lower LogP value indicates greater hydrophilicity. The following table illustrates the effect of PEGylation on the LogP of interferon alfa-2a.

CompoundPEG Molecular Weight (kDa)LogPReference
Interferon alfa-2a (native)-Not specified, but higher than PEGylated forms
Pegasys® (PEG-IFN alfa-2a)40 (branched)Not specified, but lower than native IFN
PEG-IFN alfa-2b12 (linear)Not specified, but lower than native IFN

Table 3: Conceptual Impact of PEGylation on the LogP of Interferon alfa-2a. Specific LogP values for proteins are challenging to measure and are often discussed in terms of relative hydrophobicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the hydrophilicity and solubility of PEGylated compounds.

Determination of Aqueous Solubility by PEG Precipitation

This method is particularly useful for proteins and leverages the principle that PEG can induce the precipitation of less soluble species.

Materials:

  • PEGylated protein solution of known concentration

  • Polyethylene glycol (e.g., PEG 8000) stock solution (e.g., 50% w/v) in the desired buffer

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes or 96-well plates

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the PEG stock solution in the assay buffer.

  • In microcentrifuge tubes or a 96-well plate, mix a fixed volume of the PEGylated protein solution with an equal volume of each PEG dilution.

  • Incubate the mixtures at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet any precipitate.

  • Carefully collect the supernatant.

  • Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or a suitable protein concentration assay (e.g., BCA assay).

  • The solubility of the PEGylated protein in each PEG concentration is the measured concentration in the supernatant.

  • Plot the logarithm of the protein solubility against the PEG concentration. The y-intercept represents the extrapolated solubility of the protein in the absence of PEG.

Measurement of Hydrophilicity by Water Contact Angle Goniometry

This technique directly measures the wettability of a surface functionalized with PEG.

Materials:

  • Surface or film coated with the PEGylated compound

  • Contact angle goniometer equipped with a high-resolution camera and syringe pump

  • High-purity deionized water

Procedure:

  • Securely place the PEGylated surface on the sample stage of the goniometer.

  • Fill the syringe with deionized water, ensuring no air bubbles are present.

  • Position the syringe needle just above the surface.

  • Slowly dispense a small droplet of water (typically 2-5 µL) onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer's software to analyze the image and calculate the contact angle. The software typically fits a mathematical model to the droplet shape to determine the angle.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This classic method determines the distribution of a compound between an aqueous and an immiscible organic phase.

Materials:

  • PEGylated compound

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4, pre-saturated with 1-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method to quantify the compound (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare a stock solution of the PEGylated compound in the aqueous buffer.

  • In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with an equal volume of pre-saturated 1-octanol.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully withdraw a sample from both the aqueous and the octanol (B41247) phases.

  • Quantify the concentration of the PEGylated compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and pathways related to PEGylated compounds.

Signaling Pathway: Receptor-Mediated Endocytosis of a PEGylated Nanoparticle

PEGylated nanoparticles are often internalized by cells through receptor-mediated endocytosis, a clathrin-dependent pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Clathrin_Pit Clathrin-Coated Pit Formation Receptor->Clathrin_Pit 2. Recruitment to Clathrin-Coated Pit PEGylated_Nanoparticle PEGylated Nanoparticle PEGylated_Nanoparticle->Receptor 1. Binding Vesicle_Scission Vesicle Scission (Dynamin) Clathrin_Pit->Vesicle_Scission 3. Invagination Coated_Vesicle Coated Vesicle Vesicle_Scission->Coated_Vesicle 4. Fission Uncoating Uncoating Coated_Vesicle->Uncoating 5. Clathrin Coat Dissociation Early_Endosome Early Endosome Uncoating->Early_Endosome 6. Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome 7. Maturation Lysosome Lysosome Late_Endosome->Lysosome 8. Fusion and Degradation/Release G Lipid_Dissolution 1. Dissolve Lipids and PEG-Lipid in Organic Solvent Drug_Addition 2. Add Hydrophobic Drug Lipid_Dissolution->Drug_Addition Solvent_Evaporation 3. Solvent Evaporation to form a Thin Film Drug_Addition->Solvent_Evaporation Hydration 4. Hydration with Aqueous Buffer Solvent_Evaporation->Hydration Sonication 5. Sonication or Extrusion to form Vesicles Hydration->Sonication Purification 6. Purification by Size Exclusion Chromatography Sonication->Purification Characterization 7. Characterization Purification->Characterization Size_Zeta Particle Size and Zeta Potential (DLS) Characterization->Size_Zeta Encapsulation Encapsulation Efficiency (e.g., HPLC) Characterization->Encapsulation Morphology Morphology (TEM) Characterization->Morphology G PEG_Properties PEG Properties Molecular_Weight Molecular Weight PEG_Properties->Molecular_Weight Structure Structure (Linear vs. Branched) PEG_Properties->Structure PEGylated_Compound Resulting PEGylated Compound Properties Molecular_Weight->PEGylated_Compound Structure->PEGylated_Compound Parent_Molecule Parent Molecule Properties Hydrophobicity Initial Hydrophobicity Parent_Molecule->Hydrophobicity Functional_Groups Available Functional Groups Parent_Molecule->Functional_Groups Hydrophobicity->PEGylated_Compound Functional_Groups->PEGylated_Compound Solubility Increased Solubility PEGylated_Compound->Solubility Hydrophilicity Enhanced Hydrophilicity PEGylated_Compound->Hydrophilicity Pharmacokinetics Improved Pharmacokinetics PEGylated_Compound->Pharmacokinetics Biological_Activity Potentially Altered Biological Activity PEGylated_Compound->Biological_Activity

References

In-Depth Technical Guide: The Role and Application of Boc-PEG4-sulfone-PEG4-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. This guide provides a detailed examination of a specific linker building block, Boc-PEG4-sulfone-PEG4-Boc, for its application in the synthesis of PROTACs and other protein degraders.

Chemical Structure and Properties

This compound is a bifunctional linker precursor. Its structure is characterized by two polyethylene (B3416737) glycol (PEG) chains of four units each, linked by a central sulfone group. The ends of the PEG chains are capped with tert-butyloxycarbonyl (Boc) protecting groups.

  • PEG Chains: The PEG units enhance the solubility and permeability of the final PROTAC molecule, which are often large and can have poor pharmacokinetic properties. The length of the PEG chain is a critical parameter for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Sulfone Group: The central sulfone (SO2) group introduces a degree of rigidity and a polar, non-basic site into the linker. This can influence the linker's conformation and its interactions with the solvent and biological macromolecules. The metabolic stability of the sulfone group is also a desirable feature in drug design.

  • Boc Protecting Groups: The Boc groups are standard protecting groups for amines. Their presence indicates that this linker is intended to be deprotected and then coupled to other chemical moieties, such as a warhead for the target protein and a ligand for an E3 ligase, during the synthesis of the final degrader molecule.

Mechanism of Action in Targeted Protein Degradation

A PROTAC synthesized using a linker derived from this compound operates through the ubiquitin-proteasome system. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. The PEG-sulfone linker plays a crucial role in enabling this complex to form by providing the appropriate length and geometry.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules and the PROTAC are recycled.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (with PEG-Sulfone Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Binding Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: General mechanism of action for a PROTAC utilizing a PEG-sulfone linker.

Application Example: Degradation of Bromodomain and Extra-Terminal Domain (BET) Proteins

While specific public data on PROTACs using the exact this compound linker is limited in top-tier publications, we can extrapolate its application based on structurally similar degraders. For instance, BET degraders often employ PEG linkers to connect a BET-binding moiety (like JQ1) to an E3 ligase ligand (like pomalidomide (B1683931) for Cereblon). The following data and protocols are representative of what would be generated during the evaluation of such a degrader.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for a BET degrader, "BETd-PEG4-SO2," which utilizes a PEG4-sulfone linker.

ParameterValueDescription
Target Protein BRD4A member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
E3 Ligase Cereblon (CRBN)The substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
DC50 (BRD4) 15 nMThe concentration of BETd-PEG4-SO2 required to degrade 50% of BRD4 in HeLa cells after 24h treatment.
Dmax (BRD4) >95%The maximum percentage of BRD4 degradation achieved with BETd-PEG4-SO2 treatment.
Binding Affinity (BRD4) Kd = 80 nMThe dissociation constant for the binding of BETd-PEG4-SO2 to the BRD4 bromodomain.
Binding Affinity (CRBN) Kd = 250 nMThe dissociation constant for the binding of BETd-PEG4-SO2 to the CRBN E3 ligase.
Cell Viability (GI50) 50 nMThe concentration of BETd-PEG4-SO2 that causes 50% growth inhibition in a cancer cell line (e.g., MV4-11).
Experimental Protocols

1. Synthesis of a BET Degrader using a PEG-Sulfone Linker

This protocol outlines the general steps for synthesizing a PROTAC after deprotection of a linker precursor like this compound.

  • Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting groups, yielding the free diamine linker. Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

  • First Coupling: React the resulting diamine linker with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using a peptide coupling agent like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Purify the mono-functionalized linker intermediate by column chromatography.

  • Second Coupling: Couple the purified intermediate with a carboxylic acid-functionalized target-binding ligand (e.g., a JQ1 derivative) using the same coupling conditions as in step 2.

  • Final Purification: Purify the final PROTAC conjugate using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity. Characterize the final product by mass spectrometry and NMR spectroscopy.

2. Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

3. Cell Viability Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target protein (e.g., MV4-11 for BET proteins) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a control compound.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the compound concentration. Calculate the GI50 value using non-linear regression.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_assays Biological Assays start Start: PROTAC Synthesis cell_culture Cell Culture (e.g., HeLa, MV4-11) start->cell_culture treatment Treat Cells with PROTAC (Dose-Response) cell_culture->treatment western_blot Western Blot (Measure Degradation) treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay ubiquitination_assay Ubiquitination Assay (Optional) treatment->ubiquitination_assay data_analysis Data Analysis (DC50, Dmax, GI50) western_blot->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis conclusion Conclusion: Efficacy & Potency data_analysis->conclusion

Figure 2: A typical experimental workflow for the evaluation of a novel PROTAC degrader.

Signaling Pathways

The degradation of a target protein can have profound effects on cellular signaling pathways. For example, the degradation of BRD4, a transcriptional coactivator, leads to the downregulation of key oncogenes like c-MYC.

Signaling_Pathway cluster_pathway Impact of BRD4 Degradation on c-MYC Signaling BETd BETd-PEG4-SO2 (PROTAC) BRD4 BRD4 BETd->BRD4 Induces Degradation via Proteasome Proteasome Proteasome BRD4->Proteasome cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Growth cMYC_Protein->Cell_Proliferation Drives

Figure 3: Signaling pathway affected by the degradation of BRD4 by a PROTAC.

This compound represents a valuable chemical tool for the construction of PROTACs and other targeted protein degraders. The combination of PEG units for improved physicochemical properties and a central sulfone group for stability and defined geometry makes linkers derived from this precursor attractive for drug discovery efforts. The successful development of a potent degrader relies on a systematic evaluation of its biological activity, including protein degradation, cell viability, and its effects on downstream signaling pathways. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in the exciting field of targeted protein degradation.

An In-depth Technical Guide on the Function of PEG Spacers in Reducing Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyethylene glycol (PEG) is a hydrophilic polymer widely conjugated to therapeutic molecules, a process known as PEGylation, to improve their pharmacokinetic and pharmacodynamic properties. A primary advantage of PEGylation is the reduction of immunogenicity of the conjugated therapeutic. This guide provides a comprehensive technical overview of the mechanisms by which PEG spacers achieve this, the factors influencing their effectiveness, and the experimental methodologies used for assessment. While highly effective, the potential for PEG itself to be immunogenic and elicit anti-PEG antibodies is also a critical consideration in drug development, and is addressed herein.

Mechanisms of Immunogenicity Reduction

The covalent attachment of PEG chains to a therapeutic molecule, such as a protein or nanoparticle, reduces its immunogenicity through several key mechanisms. These mechanisms primarily revolve around the concept of steric hindrance, where the large, flexible, and hydrated PEG chains create a protective layer around the molecule.

2.1 Masking of Antigenic Epitopes PEGylation can physically mask B-cell and T-cell epitopes on the surface of a therapeutic protein.[1][2][3][4] This steric shield prevents the binding of antibodies and the recognition by immune cells, thereby reducing the antigenicity of the molecule.[1] The effectiveness of this masking is dependent on the degree of PEGylation, the size and architecture (linear vs. branched) of the PEG chains, and the specific conjugation sites.[1][2][5] Branched PEGs, for instance, can offer superior shielding due to their umbrella-like coverage of the protein surface.[1][5]

2.2 Inhibition of Antigen Processing and Presentation For an immune response to be initiated against a protein therapeutic, it must first be taken up, processed, and presented by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[2] PEGylation significantly reduces the uptake of therapeutics by these cells.[6][7][8] The hydrophilic PEG shield minimizes opsonization (the process of coating a particle with proteins that facilitate phagocytosis) and subsequent recognition by phagocytic cells of the mononuclear phagocyte system (MPS).[9][10] Studies have shown that PEGylation can diminish antigen capture by dendritic cells, leading to reduced peptide presentation to T-cells and consequently, a dampened T-cell priming and activation.[6][7]

2.3 Reduction of Proteolytic Degradation The protective layer formed by PEG chains also sterically hinders the approach of proteolytic enzymes.[9][11] This reduces the degradation of the therapeutic protein, not only extending its circulation half-life but also decreasing the generation of potentially immunogenic peptide fragments that could be presented by APCs.

2.4 Prevention of Aggregation Protein aggregation is a major factor known to enhance immunogenicity.[12] Aggregates can be more readily taken up by APCs and can activate danger signal pathways, leading to a stronger immune response. PEGylation increases the hydrophilicity and stability of proteins, reducing their propensity to aggregate.[9][12][13]

Factors Influencing PEG-Mediated Immunogenicity Reduction

The success of PEGylation in reducing immunogenicity is not uniform and depends on a variety of factors related to the PEG polymer itself and its conjugation to the therapeutic.

  • Molecular Weight and Length: Higher molecular weight PEGs generally provide better shielding and a more significant reduction in immunogenicity.[1][5][14] However, the optimal length can be application-specific. For instance, in targeting dendritic cells with nanoparticles, longer PEG linkers (5 kDa) were found to be more effective for primary cells, whereas shorter linkers (0.65 kDa) worked better for cell lines.[15][16]

  • Architecture (Linear vs. Branched): Branched PEGs can provide a denser surface coverage and have been associated with enhanced immune shielding compared to linear PEGs of similar molecular weight.[1][2][5]

  • Grafting Density: A higher density of PEG chains on the surface of a nanoparticle or protein generally leads to a greater reduction in interactions with immune components.[10][17]

  • Conjugation Chemistry and Site: Site-specific PEGylation is often preferred over random conjugation.[2][5] Randomly attaching PEG can lead to a heterogeneous product and may inadvertently alter the protein's conformation, potentially exposing new, non-native epitopes.[2][5] Conjugation to specific residues far from the active or binding sites can minimize immunogenicity while preserving biological function.[1]

The Immunogenicity of PEG: A Double-Edged Sword

Despite its role in reducing the immunogenicity of conjugated molecules, PEG itself is not entirely immunologically inert.[14][18][19] Pre-existing and treatment-induced anti-PEG antibodies (IgG and IgM) have been detected in a significant portion of the population.[18][20][21]

4.1 Anti-PEG Antibodies and Accelerated Blood Clearance (ABC) The presence of anti-PEG antibodies can lead to the rapid clearance of PEGylated therapeutics from the bloodstream upon subsequent administrations, a phenomenon known as Accelerated Blood Clearance (ABC).[18][19][22] Anti-PEG IgM, in particular, can bind to the PEGylated molecule, activate the complement system, and lead to opsonization and swift removal by macrophages in the liver and spleen.[18][22]

4.2 Complement Activation PEGylated nanoparticles and drugs can activate the complement system, a key component of innate immunity.[22][23][24] This can occur even in the absence of anti-PEG antibodies, although it can be enhanced by them.[20] Complement activation can lead to the generation of anaphylatoxins (C3a and C5a), potentially causing hypersensitivity reactions, also known as complement activation-related pseudoallergy (CARPA).[22][23]

Quantitative Data on Immunogenicity Reduction

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on immune-related parameters.

Table 1: Effect of PEGylation on Cellular Uptake by Antigen-Presenting Cells

Therapeutic/ParticlePEG ModificationCell TypeReduction in UptakeReference
200 nm Polystyrene ParticlesPEGylation (density dependent)B cellsSignificant reduction[17],[25]
200 nm Polystyrene ParticlesPEGylation (density dependent)Dendritic CellsIncreased uptake (in vivo)[17],[25]
Polymeric Particles (80x320 nm)PEGylationLung Macrophages1.5-fold decrease[8]
Polymeric Particles (1.5 µm)PEGylationLung Macrophages3.4-fold decrease[8]
Nanocarriers5 kDa PEG LinkerRAW264.7 MacrophagesReduced uptake vs. pristine[15],[26]
Certolizumab Pegol (CZP)40 kDa branched PEGMonocyte-derived DCsSignificantly reduced vs. non-PEGylated[6],[7]

Table 2: Impact of PEGylation on Immunogenicity and Pharmacokinetics

TherapeuticPEG ModificationAnimal ModelObservationReference
Interferon β (IFNβ)PEGylationRatsReduced induction of anti-drug antibodies (ADA)[12]
Human Growth Hormone (hGH)PEGylationRatsReduced induction of ADA[12]
Chicken IgY / Horse IgG5 kD and 20 kD PEGMice (Balb/c, C57BL/6)Inconsistent reduction in immunogenicity[27]
Meningococcal Group Y PolysaccharidePEG as spacer armMice3.0-fold increase in PS-specific IgG titers[28]

Experimental Protocols for Immunogenicity Assessment

Assessing the immunogenicity of PEGylated therapeutics requires a multi-faceted approach, including assays for antibody detection, cellular uptake, and complement activation.

6.1 Anti-Drug Antibody (ADA) and Anti-PEG Antibody Detection

  • Objective: To detect and quantify antibodies against the therapeutic protein and/or the PEG moiety.

  • Methodology: Direct ELISA

    • Coating: 96-well microtiter plates are coated with the PEGylated drug (for total ADAs), the non-PEGylated drug (for anti-drug protein antibodies), or a generic PEGylated molecule (e.g., PEG-BSA) to specifically detect anti-PEG antibodies.[29]

    • Blocking: Plates are washed and blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific binding.

    • Sample Incubation: Serum or plasma samples from treated subjects are diluted (e.g., in a minimum required dilution buffer) and incubated in the wells. Positive controls (e.g., purified anti-PEG IgG and IgM) and negative controls are included.[29]

    • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the antibody isotype being measured (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added.[29]

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

    • Readout: The optical density is measured using a plate reader. The results are compared against a pre-defined cut-point to determine positive or negative samples.

6.2 Cellular Uptake by Antigen-Presenting Cells

  • Objective: To quantify the internalization of the PEGylated therapeutic by APCs.

  • Methodology: Flow Cytometry

    • Cell Culture: Macrophage (e.g., RAW264.7) or dendritic cell lines are cultured under standard conditions. Alternatively, primary monocyte-derived dendritic cells can be generated.[6]

    • Labeling: The therapeutic (both PEGylated and non-PEGylated versions) is labeled with a fluorescent dye (e.g., FITC, Cy5).

    • Incubation: The labeled therapeutic is incubated with the cells for a defined period (e.g., 2-24 hours) at 37°C.[8][15]

    • Washing: Cells are washed multiple times with cold PBS to remove non-internalized therapeutic. A quenching agent (e.g., trypan blue) may be used to quench extracellular fluorescence.

    • Staining (Optional): Cells are stained with antibodies against cell surface markers (e.g., CD11c for DCs) to identify specific cell populations in mixed cultures. A viability dye is used to exclude dead cells.

    • Analysis: Cells are analyzed on a flow cytometer. The geometric mean fluorescence intensity (MFI) of the cell population is measured to quantify the amount of uptake.

6.3 Complement Activation Assay

  • Objective: To measure the activation of the complement cascade by the PEGylated therapeutic.

  • Methodology: SC5b-9 ELISA

    • Incubation: The PEGylated therapeutic is incubated with normal human serum for a specific time (e.g., 30 minutes) at 37°C to allow for complement activation.

    • ELISA: A commercial ELISA kit is used to quantify the amount of soluble terminal complement complex (SC5b-9) formed in the serum. SC5b-9 is a stable end-product of all three complement activation pathways.[23]

    • Procedure: The assay typically follows a standard sandwich ELISA protocol where a capture antibody specific for a neoantigen on the SC5b-9 complex is coated on the plate. Samples are added, followed by a detection antibody and a substrate.

    • Analysis: The concentration of SC5b-9 is determined by comparison to a standard curve. A significant increase in SC5b-9 levels compared to a negative control (serum with saline) indicates complement activation.[30]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to PEGylation and immunogenicity.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Mechanism of PEG Spacer uptake 1. Uptake processing 2. Proteolytic Processing uptake->processing presentation 3. MHC-II Presentation processing->presentation activation 4. T-Cell Activation presentation->activation immunogenicity Immune Response activation->immunogenicity Leads to peg_shield Steric Shield no_uptake Reduced Uptake peg_shield->no_uptake no_processing Inhibited Processing peg_shield->no_processing no_presentation Masked Epitopes peg_shield->no_presentation no_activation Reduced Immunogenicity no_uptake->no_activation no_processing->no_activation no_presentation->no_activation therapeutic Therapeutic Protein therapeutic->uptake Standard Pathway peg_therapeutic PEGylated Therapeutic peg_therapeutic->peg_shield PEGylation

Caption: PEGylation blocks antigen presentation and reduces immunogenicity.

ComplementActivation cluster_pathways Complement Pathways cluster_peg PEGylated Therapeutic classical Classical Pathway (Antibody-dependent) c3_convertase C3 Convertase classical->c3_convertase lectin Lectin Pathway (Mannan-binding) lectin->c3_convertase alternative Alternative Pathway (Spontaneous) alternative->c3_convertase peg_drug PEGylated Drug or Nanoparticle peg_drug->lectin Can Activate peg_drug->alternative Can Activate anti_peg Anti-PEG IgM/IgG (if present) anti_peg->classical Activates c3a C3a (Anaphylatoxin) c3_convertase->c3a c5_convertase C5 Convertase c3_convertase->c5_convertase outcome Hypersensitivity (CARPA) Accelerated Clearance c3a->outcome c5a C5a (Anaphylatoxin) c5_convertase->c5a mac Terminal Complex (SC5b-9) c5_convertase->mac c5a->outcome mac->outcome

Caption: PEGylated therapeutics can activate the complement system.

ExperimentalWorkflow cluster_assays Assay Development start Start: PEGylated Therapeutic risk_assessment 1. Immunogenicity Risk Assessment start->risk_assessment ada_assay 2a. Develop Anti-Drug & Anti-PEG Antibody Assays risk_assessment->ada_assay cell_assay 2b. Develop In Vitro Cell-Based Assays risk_assessment->cell_assay preclinical 3. Preclinical Studies (Animal Models) ada_assay->preclinical elisa Direct ELISA ada_assay->elisa cell_assay->preclinical flow Flow Cytometry (Uptake) cell_assay->flow complement Complement Activation (SC5b-9 ELISA) cell_assay->complement clinical 4. Clinical Trials (Monitor Patients) preclinical->clinical data_analysis 5. Analyze ADA Incidence, PK/PD, & Safety Data clinical->data_analysis end End: Characterized Immunogenicity Profile data_analysis->end

Caption: Workflow for assessing the immunogenicity of PEGylated drugs.

References

Methodological & Application

Application Notes and Protocols for Boc Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex biomolecules, including PEGylated linkers for antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][3] This document provides detailed protocols for the deprotection of Boc-protected amines in polyethylene (B3416737) glycol (PEG) linkers, quantitative data for common deprotection conditions, and troubleshooting guidelines.

The Boc group is stable under basic and nucleophilic conditions, making it compatible with many synthetic steps.[1] It is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine for subsequent conjugation reactions.[1][4][5][6][7]

Quantitative Data Summary

The efficiency of Boc deprotection is critical for the overall yield and purity of the final conjugate. The following tables summarize common reaction conditions and a comparative analysis of different acidic reagents.

Table 1: Common Acidic Conditions for Boc Deprotection [8]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)0.5 - 2 hoursRoom Temp

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

ReagentConcentrationSolventTime (min)Product Purity (%)
TFA50%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the standard procedure for removing a Boc protecting group from a PEG linker using TFA.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[8]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[8]

  • Cool the solution to 0°C using an ice bath.[1][8]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[8] If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[8]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][8]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][8]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.[1][8]

  • To remove residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[8]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][8]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of HCl in dioxane. This can be advantageous for substrates that are sensitive to TFA.

Materials:

  • Boc-protected PEG linker

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution.[9] The reaction is typically stirred at room temperature.[9]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 30 minutes to several hours.[9][10]

  • Once the reaction is complete, the solvent and excess HCl can be removed under reduced pressure.

  • The resulting hydrochloride salt of the deprotected amine can be used directly or neutralized as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Boc Deprotection

The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Product start Dissolve Boc-PEG in Anhydrous DCM cool Cool to 0°C start->cool add_acid Add TFA (and optional scavenger) cool->add_acid stir Stir and warm to RT add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate tfa_salt Deprotected Amine (TFA Salt) coevaporate->tfa_salt neutralize Optional Neutralization tfa_salt->neutralize free_amine Free Amine neutralize->free_amine

Boc Deprotection Experimental Workflow
Logical Relationship of Boc Deprotection

This diagram illustrates the core principle of Boc deprotection.

Boc_Deprotection_Principle Boc_PEG Boc-NH-PEG-R Deprotected_PEG H3N+-PEG-R Boc_PEG->Deprotected_PEG Acidolysis Byproducts CO2 + Isobutylene Boc_PEG->Byproducts Acid Strong Acid (e.g., TFA, HCl)

Principle of Boc Deprotection

Troubleshooting

Issue 1: Incomplete Deprotection

  • Possible Cause: Insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from a large PEG chain.[8]

  • Solution:

    • Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[8]

    • Extend the reaction time and continue to monitor progress.[8]

    • Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[8]

Issue 2: Side Product Formation

  • Possible Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups in the molecule.[8]

  • Solution:

    • Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[8]

Issue 3: Difficulty in Product Isolation

  • Possible Cause: The deprotected PEG-linker may be highly water-soluble or difficult to precipitate.

  • Solution:

    • For volatile acids like TFA, ensure complete removal by co-evaporation with toluene.[8]

    • If the product is not water-soluble, perform an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid salt.[8]

    • For water-soluble products, consider ion-exchange chromatography to isolate the free amine.[8]

References

Boc-PEG4-sulfone-PEG4-Boc applications in antibody-drug conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. An ideal linker must be stable in systemic circulation and facilitate the efficient release of the payload at the tumor site. The Boc-PEG4-sulfone-PEG4-Boc linker is a novel, bifunctional linker designed to meet these stringent requirements.

This linker incorporates two polyethylene (B3416737) glycol (PEG) spacers (PEG4) to enhance hydrophilicity, which can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[1] The central bis-sulfone group enables site-specific conjugation to cysteine residues within the antibody, leading to a homogenous drug-to-antibody ratio (DAR) and improved stability compared to traditional maleimide-based linkers.[2] The terminal tert-butyloxycarbonyl (Boc) protecting groups allow for a modular and controlled synthesis of the drug-linker complex prior to antibody conjugation.[3]

These application notes provide a comprehensive overview of the use of the this compound linker in the development of ADCs, including detailed protocols for synthesis, conjugation, and characterization.

Linker Structure and Properties

The this compound linker is a symmetric molecule featuring a central bis-sulfone core flanked by two PEG4 chains, each terminated with a Boc-protected amine.

Key Features:

  • Bis-sulfone Core: Acts as a highly reactive bis-alkylation reagent that specifically targets the two cysteine thiols generated from the reduction of a disulfide bridge in the antibody. This "re-bridging" of the disulfide bond with a stable three-carbon bridge enhances the stability of the ADC.[2]

  • PEG4 Spacers: The hydrophilic PEG chains improve the solubility and biocompatibility of the ADC, potentially leading to a better pharmacokinetic profile and reduced immunogenicity.[1][4]

  • Boc-Protected Termini: The acid-labile Boc groups provide orthogonal protection of the terminal amines, allowing for a stepwise and controlled synthesis of the linker-payload construct before conjugation to the antibody.[3][5]

Proposed Mechanism of Action for an ADC Utilizing a Sulfone-Based Linker

An ADC utilizing a this compound derived linker and a microtubule inhibitor payload, such as Monomethyl Auristatin E (MMAE), would follow a targeted delivery mechanism.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable sulfone linkage preventing premature payload release.[6] The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.[7]

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the linker-payload conjugate. If a cleavable moiety (e.g., a cathepsin-cleavable peptide) is incorporated between the sulfone linker and the payload during synthesis, the payload will be released in its active form.[3]

  • Cytotoxicity: The released payload, for instance, MMAE, can then bind to its intracellular target. MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[8][9]

Data Presentation

The following tables summarize hypothetical but representative data for an ADC constructed using a PEG-sulfone linker technology. These values are based on typical results observed for site-specifically conjugated ADCs with hydrophilic linkers.

Table 1: Physicochemical and In Vitro Stability Data

ParameterValueMethod
Average Drug-to-Antibody Ratio (DAR)3.9Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>98%Size Exclusion Chromatography (SEC)
Aggregation<2%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% Intact ADC after 7 days)>95%LC-MS

Table 2: In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionIC50 (nM)
Cancer Cell Line AHigh0.5
Cancer Cell Line BLow50
Normal Cell LineNegative>1000

Experimental Protocols

Protocol 1: Synthesis of Payload-Linker Construct

This protocol outlines a hypothetical, two-step synthesis to attach a payload to the this compound linker. This example assumes the payload has a suitable amine-reactive group.

Materials:

  • This compound

  • Payload with an amine-reactive functional group (e.g., NHS ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

  • Boc Deprotection (Step 1):

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of one Boc group.

    • Evaporate the solvent and TFA under reduced pressure to obtain the mono-deprotected linker.

  • Payload Conjugation (Step 2):

    • Dissolve the mono-deprotected linker and the amine-reactive payload (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the solution to act as a base.

    • Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by LC-MS.

    • Purify the resulting payload-linker construct by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Reduction and ADC Conjugation

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the payload-linker construct.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Payload-linker construct from Protocol 1

  • Desalting columns

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

Procedure:

  • Antibody Reduction:

    • To the mAb solution (e.g., 5 mg/mL), add a calculated amount of TCEP solution to achieve a final molar excess of TCEP (e.g., 2-5 equivalents per disulfide bond to be reduced).

    • Incubate at 37°C for 1-2 hours.[10]

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • ADC Conjugation:

    • Immediately after desalting, add the payload-linker construct (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the payload-linker is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.[11]

    • The reaction can be quenched by adding an excess of N-acetylcysteine.

    • Purify the ADC from unreacted payload-linker and other small molecules using a desalting column or size-exclusion chromatography.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).[12]

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / Σ (% Peak Area of all species)

Protocol 4: In Vitro Plasma Stability Assessment by LC-MS

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[13][14]

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma-ADC mixture.

  • Process the sample to isolate the ADC (e.g., using protein A affinity capture).

  • Analyze the intact ADC by LC-MS to determine the amount of remaining conjugated antibody.

  • Calculate the percentage of intact ADC at each time point relative to the 0-hour time point.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_prep ADC Preparation cluster_analysis Analysis Boc-Linker-Boc This compound Mono-deprotected_Linker Mono-deprotected Linker Boc-Linker-Boc->Mono-deprotected_Linker TFA/DCM Payload-Linker Payload-Linker Construct Mono-deprotected_Linker->Payload-Linker DIPEA/DMF Payload Amine-Reactive Payload (e.g., MMAE-NHS) Payload->Payload-Linker ADC Antibody-Drug Conjugate Payload-Linker->ADC Conjugation Antibody Monoclonal Antibody (with disulfide bonds) Reduced_Antibody Reduced Antibody (with free thiols) Antibody->Reduced_Antibody TCEP Reduction Reduced_Antibody->ADC DAR_Analysis DAR Analysis (HIC) ADC->DAR_Analysis Stability_Analysis Stability Analysis (LC-MS) ADC->Stability_Analysis

Caption: Experimental workflow for ADC synthesis and analysis.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_circ ADC in Circulation Binding Binding to Antigen ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Endosome Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation Payload Free Payload (e.g., MMAE) Payload_Release->Payload Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis G2/M Arrest

Caption: Mechanism of action for a microtubule inhibitor ADC.

Tubulin_Polymerization_Pathway Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Polymerization Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Inhibition Inhibition Microtubule_Polymerization->Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division MMAE MMAE Payload MMAE->Inhibition Apoptosis G2/M Arrest & Apoptosis Inhibition->Apoptosis

Caption: MMAE inhibits tubulin polymerization, leading to apoptosis.

References

A Step-by-Step Guide to Bioconjugation with PEG Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation with PEG Reagents (PEGylation)

Bioconjugation involving polyethylene (B3416737) glycol (PEG) reagents, a process commonly known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, antibody fragments, and other biomolecules.[1][][3] The covalent attachment of PEG chains can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size.[1][4] This modification leads to several key benefits, including extended plasma half-life, reduced immunogenicity, enhanced stability, and improved solubility.[][3]

This guide provides detailed protocols for the two most common PEGylation chemistries: amine-reactive PEGylation using N-hydroxysuccinimide (NHS) esters and thiol-reactive PEGylation using maleimide (B117702) derivatives. Additionally, it includes information on the purification and characterization of PEGylated conjugates and summarizes key quantitative data to aid in experimental design.

Core Principles of PEGylation

The fundamental principle of PEGylation is the formation of a stable covalent bond between a PEG reagent and a specific functional group on the target biomolecule. The choice of PEG reagent is dictated by the available reactive groups on the molecule of interest.

Commonly Targeted Functional Groups:

  • Primary Amines (-NH₂): Found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. This is the most frequently targeted group due to the abundance of lysine on the surface of most proteins.[5]

  • Thiols (-SH): Found in cysteine residues. Thiol-reactive PEGylation allows for more site-specific conjugation, as the number of free cysteine residues is often limited.

Benefits of PEGylation:

  • Increased Hydrodynamic Size: The attached PEG chain increases the molecule's effective size in solution, which reduces its clearance by the kidneys.[1]

  • Shielding Effect: The PEG chain creates a hydrophilic shield around the biomolecule, protecting it from proteolytic enzymes and reducing its recognition by the immune system.

  • Improved Solubility: PEG is a highly soluble polymer, and its conjugation can enhance the solubility of hydrophobic drugs.

The logical relationship illustrating how PEGylation enhances the efficacy of therapeutic molecules is depicted below.

PEGylation_Benefits cluster_outcomes Improved Properties cluster_final_benefits Therapeutic Advantages Biomolecule Therapeutic Biomolecule (e.g., Protein, Peptide) PEGylation Bioconjugation (PEGylation) Biomolecule->PEGylation PEG_Reagent PEG Reagent PEG_Reagent->PEGylation PEGylated_Conjugate PEGylated Biomolecule PEGylation->PEGylated_Conjugate Increased_Size Increased Hydrodynamic Size PEGylated_Conjugate->Increased_Size Shielding Steric Shielding PEGylated_Conjugate->Shielding Solubility Enhanced Solubility PEGylated_Conjugate->Solubility Half_Life Extended Plasma Half-Life Increased_Size->Half_Life Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Stability Increased Stability Shielding->Stability Solubility->Stability

Caption: Logical workflow of PEGylation benefits.

Quantitative Data on PEGylation Outcomes

The effectiveness of PEGylation can be quantified by measuring changes in the pharmacokinetic and biophysical properties of the modified molecule. The following tables summarize key data from published studies.

Table 1: Impact of PEGylation on Plasma Half-Life

BiomoleculePEG ReagentUnmodified Half-Life (Elimination)PEGylated Half-Life (Elimination)Fold Increase
Recombinant Human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1)20 kDa mPEG1.1 hours28 hours25.5

Data sourced from a pharmacokinetic study in mice.[6][7]

Table 2: Optimization of Mono-PEGylated Product Yield

BiomoleculePEG ReagentMolar Ratio (PEG:Protein)Reaction TimeYield of Mono-PEGylated Product
Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)10, 20, or 30 kDa mPEG-ALD3:13 hours~83%
Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)10, 20, or 30 kDa mPEG-ALD5:12 hours~86%

Data demonstrates the effect of molar ratio and reaction time on the yield of the desired mono-PEGylated product.[8]

Experimental Protocols

The following are detailed protocols for the two primary methods of PEGylation.

Protocol 1: Amine-Reactive PEGylation with PEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (lysine residues and the N-terminus) on a protein.

Experimental Workflow for Amine-Reactive PEGylation

Amine_PEGylation_Workflow start Start prep_protein 1. Prepare Protein Solution (Dissolve in amine-free buffer, pH 7.2-8.0) start->prep_protein prep_peg 2. Prepare PEG-NHS Solution (Dissolve in DMSO or DMF immediately before use) prep_protein->prep_peg reaction 3. Reaction (Add PEG-NHS to protein solution, incubate at RT or 4°C) prep_peg->reaction quench 4. Quench Reaction (Optional) (Add Tris or glycine) reaction->quench purify 5. Purification (Size-exclusion or ion-exchange chromatography) quench->purify characterize 6. Characterization (SDS-PAGE, SEC-HPLC, Mass Spectrometry) purify->characterize end End characterize->end

Caption: Workflow for amine-reactive PEGylation.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[9]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218), pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography columns)[1][][10]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[11]

    • If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[9]

  • PEG-NHS Ester Solution Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[11] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[9]

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.[11]

    • Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9][11] The optimal reaction time may vary depending on the protein.

  • Reaction Quenching (Optional):

    • To stop the reaction, a quenching buffer such as Tris or glycine can be added.

  • Purification:

    • Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[1][][9][10] SEC is effective at separating based on size, while IEX can separate based on the degree of PEGylation due to charge shielding.[][12]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful conjugation, assess purity, and determine the degree of PEGylation.[13] Note that PEGylated proteins may migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight.[14] Native PAGE can be an alternative to avoid interactions between PEG and SDS.[3][15]

Protocol 2: Thiol-Reactive PEGylation with PEG-Maleimide

This protocol details the site-specific conjugation of a PEG-maleimide reagent to a free thiol group (cysteine residue) on a protein or peptide.

Experimental Workflow for Thiol-Reactive PEGylation

Thiol_PEGylation_Workflow start Start prep_protein 1. Prepare Protein Solution (Dissolve in thiol-free buffer, pH 6.5-7.5, may require reduction of disulfides) start->prep_protein prep_peg 2. Prepare PEG-Maleimide Solution (Dissolve in conjugation buffer) prep_protein->prep_peg reaction 3. Reaction (Add PEG-Maleimide to protein, incubate at RT or 4°C) prep_peg->reaction purify 4. Purification (Size-exclusion chromatography or dialysis) reaction->purify characterize 5. Characterization (SDS-PAGE, SEC-HPLC, Mass Spectrometry) purify->characterize end End characterize->end

Caption: Workflow for thiol-reactive PEGylation.

Materials:

  • Thiol-containing protein or peptide

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[5]

  • Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced

  • Purification system (e.g., size-exclusion chromatography or dialysis)[16][17]

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing biomolecule in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[18]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the PEG-maleimide reagent, for example, by using a desalting column.

  • PEG-Maleimide Solution Preparation:

    • Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.[16][17]

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.[16][17]

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[16][17]

  • Purification:

    • Purify the PEGylated product from unreacted PEG-maleimide and other reagents using size-exclusion chromatography or dialysis.[16][17]

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Conclusion

PEGylation is a powerful and versatile technique for improving the therapeutic properties of biomolecules. The choice of PEG reagent and reaction conditions should be carefully considered based on the specific characteristics of the target molecule and the desired outcome of the conjugation. The protocols and data provided in this guide serve as a starting point for developing and optimizing PEGylation strategies for a wide range of research and drug development applications.

References

Application Notes and Protocols for Boc-PEG4-sulfone-PEG4-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted drug delivery is continuously advancing, with a focus on enhancing therapeutic efficacy while minimizing off-target toxicity. The linker molecule, which connects a targeting moiety to a therapeutic payload, is a critical component in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Boc-PEG4-sulfone-PEG4-Boc is a heterobifunctional linker that offers a unique combination of features to address key challenges in drug delivery design.

This linker incorporates two polyethylene (B3416737) glycol (PEG4) spacers to enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3] The central sulfone group provides a site for stable, site-specific conjugation, particularly in the context of re-bridging reduced disulfide bonds in antibodies.[4][5] The terminal tert-butyloxycarbonyl (Boc) protecting groups allow for a controlled, sequential conjugation strategy, enabling the precise assembly of complex biomolecular constructs.[6][7] These application notes provide an overview of the utility of this compound and detailed protocols for its use in the development of targeted drug delivery systems.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The bis-sulfone functionality is particularly well-suited for site-specific conjugation to antibodies. Following the reduction of interchain disulfide bonds, the bis-sulfone can react with the two resulting free thiols to re-form a stable bridge, leading to homogenous ADCs with a defined drug-to-antibody ratio (DAR).[4][5]

  • PROTACs: The bifunctional nature of this linker allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand, with the PEG spacers providing the necessary flexibility and length for effective ternary complex formation.[8]

  • Nanoparticle Functionalization: This linker can be used to functionalize the surface of nanoparticles. One end can be attached to the nanoparticle surface, and the other can be used to conjugate targeting ligands or imaging agents.[9][10]

Data Presentation

The use of PEG and bis-sulfone linkers in ADCs has been shown to improve their therapeutic index. Below are representative data summarizing the impact of these components on key performance parameters. While this data is not specific to the this compound linker, it provides a strong rationale for its application.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC with a Bis-Sulfone Linker

Drug-to-Antibody Ratio (DAR)IC50 (nM) in SK-BR-3 cells
10.12
20.07
30.05
40.04
Free MMAE0.22

Data adapted from a study on Trastuzumab-MMAE conjugates with a bis-sulfone based linker.[11]

Table 2: In Vivo Antitumor Activity of a Trastuzumab-MMAE ADC with a Bis-Sulfone Linker

Drug-to-Antibody Ratio (DAR)Tumor Growth Inhibition
1-3DAR-dependent inhibition
4Complete tumor ablation

Data adapted from a study on Trastuzumab-MMAE conjugates with a bis-sulfone based linker in a BT-474 xenograft tumor mouse model.[11]

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity

ConjugatePEG Chain LengthHalf-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)
HP4KM4 kDa2.5-fold4.5-fold
HP10KM10 kDa11.2-fold22-fold

Data adapted from a study on affibody-drug conjugates.[12]

Experimental Protocols

Protocol 1: Sequential Conjugation using this compound for ADC Synthesis

This protocol describes a general workflow for the synthesis of an ADC using a sequential conjugation approach.

Materials:

  • This compound

  • Targeting antibody (e.g., Trastuzumab)

  • Therapeutic payload with a suitable functional group for conjugation (e.g., Payload-NH2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Boc deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Amine coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)

  • Reaction buffers (e.g., Phosphate Buffered Saline - PBS)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Workflow Diagram:

ADC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Second Conjugation (Optional) cluster_step4 Step 4: Purification A This compound B Deprotection (TFA/DCM) A->B C Mono-deprotected Linker B->C E Amine Coupling (EDC/NHS) C->E D Payload-NH2 D->E F Payload-Linker-Boc E->F J Conjugation F->J G Antibody (e.g., Trastuzumab) H Disulfide Reduction (TCEP) G->H I Reduced Antibody H->I I->J K ADC-Payload-Linker-Boc J->K L Deprotection (TFA/DCM) K->L M ADC-Payload-Linker-NH2 L->M O Conjugation M->O N Second Molecule (e.g., Imaging Agent) N->O P Final Conjugate O->P Q Purification (SEC) P->Q

Caption: Workflow for ADC synthesis using this compound.

Procedure:

  • First Conjugation (Payload to Linker): a. Boc Deprotection: Dissolve this compound in anhydrous DCM. Add an equal volume of TFA and stir at room temperature for 1-2 hours to selectively remove one Boc group. Monitor the reaction by LC-MS. b. Activation and Coupling: Activate the mono-deprotected linker-amine with EDC and NHS in an appropriate buffer. Add the amine-containing payload and react for 2-4 hours at room temperature. c. Purification: Purify the Payload-Linker-Boc conjugate using reverse-phase HPLC.

  • Antibody Conjugation: a. Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubation with TCEP in PBS buffer. The amount of TCEP should be optimized to achieve the desired number of free thiols. b. Conjugation: Add the purified Payload-Linker-Boc to the reduced antibody solution. The sulfone groups will react with the free thiols to re-bridge the disulfide bonds. Incubate at room temperature for 2-4 hours. c. Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Second Conjugation (Optional): a. Boc Deprotection: Remove the remaining Boc group from the ADC-Payload-Linker-Boc conjugate using TFA in DCM. b. Conjugation: Conjugate a second molecule of interest (e.g., an imaging agent) to the newly exposed amine using appropriate coupling chemistry.

  • Purification and Characterization: a. Purification: Purify the final ADC conjugate using Size Exclusion Chromatography (SEC) to remove unreacted payload-linker and other impurities. b. Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Nanoparticle Formulation and Functionalization

This protocol outlines a general method for formulating polymeric nanoparticles and functionalizing their surface using this compound.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous phase (e.g., Polyvinyl alcohol solution)

  • Targeting ligand with a free thiol group

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation): a. Dissolve PLGA and this compound in the organic solvent. b. Add the drug to be encapsulated to the organic phase. c. Emulsify the organic phase in the aqueous PVA solution using sonication or homogenization. d. Stir the emulsion for several hours to allow for solvent evaporation and nanoparticle formation. e. Collect and wash the nanoparticles by centrifugation.

  • Surface Functionalization: a. Resuspend the nanoparticles in a suitable buffer. b. Add the thiol-containing targeting ligand to the nanoparticle suspension. The sulfone groups on the nanoparticle surface will react with the thiols. c. Incubate the reaction mixture with gentle stirring. d. Wash the functionalized nanoparticles to remove unreacted ligand.

Signaling Pathway and Mechanism of Action

ADCs developed using this linker can target specific cell surface receptors, leading to internalization and release of the cytotoxic payload. For instance, a Trastuzumab-based ADC targets the HER2 receptor, which is overexpressed in certain breast cancers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Trastuzumab-Linker-MMAE (ADC) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release MMAE Free MMAE MMAE_release->MMAE Microtubule Microtubule Disruption MMAE->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action for a HER2-targeting ADC delivering MMAE.

Upon binding to the HER2 receptor, the ADC is internalized via endocytosis.[12] The conjugate is then trafficked to the lysosome, where enzymatic cleavage of the linker releases the MMAE payload. Free MMAE can then bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[13]

Conclusion

This compound is a versatile and powerful tool for the development of advanced drug delivery systems. Its unique combination of PEG spacers for improved pharmacokinetics, a bis-sulfone group for site-specific conjugation, and Boc protecting groups for sequential synthesis provides researchers with a high degree of control over the design and assembly of their therapeutic constructs. The protocols and data presented here serve as a guide for the effective application of this linker in the development of next-generation targeted therapies.

References

Application Notes and Protocols for Targeted Therapy Development with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that enables the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell altogether. This is achieved through a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This document provides a detailed overview of the experimental setup and key protocols for the successful development of PROTACs as targeted therapeutics.

The PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that begins with target identification and culminates in in vivo efficacy studies. The general workflow involves the design and synthesis of the PROTAC molecule, followed by a series of in vitro and in vivo assays to evaluate its efficacy, selectivity, and mechanism of action.[1]

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Selection PROTAC_Design PROTAC Design (Warhead, Linker, E3 Ligand) Target_Selection->PROTAC_Design Synthesis Chemical Synthesis PROTAC_Design->Synthesis Ternary_Complex Ternary Complex Formation Synthesis->Ternary_Complex Ubiquitination Ubiquitination Assays Ternary_Complex->Ubiquitination Degradation Degradation Assays (DC50, Dmax) Ubiquitination->Degradation Selectivity Selectivity Profiling Degradation->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

A generalized workflow for the development of PROTAC-based therapeutics.

Key Experiments and Protocols

Ternary Complex Formation Assays

The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is a prerequisite for successful protein degradation. Several biophysical and cellular assays can be employed to characterize this interaction.

Protocol: In Vitro Pull-down Assay for Ternary Complex Formation

This protocol provides a method to qualitatively assess the formation of the E3 ligase:PROTAC:substrate ternary complex.[2][3]

Materials:

  • Purified, tagged E3 ligase (e.g., His-VHL)

  • Purified POI

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Affinity beads (e.g., Ni-NTA for His-tagged protein)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Incubation: In separate tubes, incubate the tagged E3 ligase with either the vehicle control or varying concentrations of the PROTAC.

  • Target Addition: Add the POI to each tube and incubate to allow for ternary complex formation.

  • Pull-down: Add affinity beads to each tube to capture the E3 ligase and its binding partners.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze the components by SDS-PAGE and Western blotting using antibodies against the POI and the E3 ligase.

Data Interpretation: An increase in the amount of POI pulled down in the presence of the PROTAC compared to the vehicle control indicates the formation of a ternary complex.

Quantitative Analysis of Ternary Complex Formation

Assay TypeParameters MeasuredTypical Values/Observations
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), enthalpy (ΔH), stoichiometry (n), cooperativity factor (α)α > 1 indicates positive cooperativity, favoring ternary complex formation.[4]
Surface Plasmon Resonance (SPR) Association (ka) and dissociation (kd) rates, binding affinity (KD)Can distinguish between binary and ternary complex interactions.[4]
NanoBRET™ Ternary Complex Assay Live-cell ternary complex formationA bell-shaped dose-response curve is often observed due to the "hook effect".[4][5][6][7]
In Vitro Ubiquitination Assays

These assays directly measure the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

Protocol: In Vitro Ubiquitination Assay

This protocol outlines the steps to perform an in vitro ubiquitination assay using a thalidomide-based E3 ligase ligand.[8]

Materials:

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UBE2D2)

  • E3 ligase complex (e.g., CRL4-CRBN)

  • Ubiquitin

  • ATP

  • Purified POI

  • PROTAC of interest

  • 10X Ubiquitination Buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-POI and anti-ubiquitin antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-POI antibody to detect higher molecular weight ubiquitinated species of the POI. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Data Interpretation: The appearance of a ladder of higher molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC confirms its activity.

Ubiquitination_Pathway cluster_pathway PROTAC-Mediated Ubiquitination PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Polyubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 ATP E2->Ternary_Complex Degradation Degradation Proteasome->Degradation

Mechanism of PROTAC-induced protein ubiquitination and degradation.
Cellular Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context. Western blotting is the most common method to quantify protein degradation.

Protocol: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol details the steps for treating cells with a PROTAC and analyzing the degradation of the target protein.[9]

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for the POI and a loading control.

  • Detection and Analysis: Incubate with a secondary antibody, add ECL substrate, and visualize the bands. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Data Presentation: Quantitative Degradation Data

The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 1: Degradation Potency of BRD4-targeting PROTACs

PROTACE3 Ligase RecruitedCell LineDC50DmaxReference
dBET1 CRBNMV4;111.8 nM>98%[10]
ARV-771 VHL22Rv11 nM>95%[10]
MZ1 VHLHeLa~100 nM~90%[11]
PROTAC 1 CRBNBurkitt's lymphoma cells<1 nMN/A[10]
PROTAC 3 CRBNRS4;1151 pM (IC50)N/A[10]
PROTAC 4 CRBNMV-4-118.3 pM (IC50)N/A[10]
PROTACBRD4 Degrader-32 CRBNN/A0.20 nMN/A[12]

Signaling Pathway Analysis

PROTACs are powerful tools to probe and modulate cellular signaling pathways. By degrading key proteins in a pathway, researchers can study the downstream consequences and therapeutic potential.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[13][14][15]

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PROTAC PROTAC (e.g., GP262) PROTAC->PI3K Degradation PROTAC->mTORC1 Degradation

PROTAC-mediated degradation of PI3K and mTOR disrupts downstream signaling.

A dual-targeting PROTAC, GP262, has been developed to simultaneously degrade PI3K and mTOR.[16] In MDA-MB-231 cells, GP262 demonstrated potent degradation with DC50 values of 42.23–227.4 nM for PI3K and 45.4 nM for mTOR.[16] This dual degradation effectively inhibited the phosphorylation of downstream effectors like Akt, GSK, and 4E-BP1, leading to anti-proliferative effects.[16]

JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its aberrant activation is associated with various cancers and autoimmune diseases.[17][18]

JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression PROTAC PROTAC (e.g., 10c) PROTAC->JAK Degradation

PROTAC-mediated degradation of JAK kinases blocks STAT signaling.

PROTACs targeting JAK kinases have been developed to overcome the limitations of traditional inhibitors. For example, compound 10c is a CRBN-directed PROTAC that selectively degrades JAK1 with a DC50 of 214 nM.[17] This leads to the suppression of the JAK/STAT signaling pathway and demonstrates anti-tumor activity.[17]

Conclusion

The development of PROTACs offers a powerful strategy for targeting previously "undruggable" proteins and overcoming resistance to conventional therapies. The experimental workflows and protocols outlined in this document provide a comprehensive guide for researchers in this exciting field. A systematic approach, combining robust in vitro and in vivo assays with a thorough understanding of the underlying biology, is essential for the successful development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Click Chemistry with Modified PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of modified Poly(ethylene glycol) (PEG) linkers in conjunction with click chemistry for various biomedical applications. The unique properties of PEG, such as hydrophilicity, biocompatibility, and low immunogenicity, combined with the efficiency and specificity of click chemistry reactions, offer a powerful platform for the development of advanced biomaterials and therapeutics.[1][][3][4]

Application: Hydrogel Formation for Tissue Engineering and Drug Delivery

Modified PEG linkers are extensively used to form hydrogels via click chemistry for applications such as cell encapsulation, tissue engineering scaffolds, and controlled drug release systems.[5][6][7][8] The bioorthogonal nature of click chemistry allows for the formation of hydrogels in the presence of sensitive biological molecules and even living cells with minimal cytotoxicity.[9][10]

Quantitative Data: Properties of PEG Hydrogels Formed by Click Chemistry
Click Reaction TypePEG MacromerCrosslinkerGelation TimeStorage Modulus (G')Degradation TimeReference
iEDDA8-arm PEG-Norbornene (PEG-NB)4-arm PEG-Tetrazine (PEG-Tz)MinutesTunable> 2 months[5]
Thiol-ene photo-click4-arm PEG-thiol4-arm PEG-norborneneMinutes (with photoinitiator)~1-10 kPaControllable with degradable peptides[6]
SPAAC4-arm PEG-azideDIFO-functionalized peptidesMinutes to hoursNot specifiedMMP-degradable[9]
DAFuran-modified Hyaluronic AcidDimaleimide-linked PEGNot specifiedGood mechanical propertiesBiodegradable[10]
Experimental Protocol: Hydrogel Formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel using a 4-arm PEG-azide and a dibenzocyclooctyne (DBCO)-functionalized crosslinker.

Materials:

  • 4-arm PEG-Azide (e.g., 20 kDa)

  • DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Cells or therapeutic agent to be encapsulated (optional)

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the 4-arm PEG-Azide in PBS to the desired final concentration (e.g., 5% w/v).

    • Dissolve the DBCO-functionalized crosslinker in PBS to a stoichiometric equivalent or desired ratio relative to the PEG-Azide.

    • If encapsulating cells or a therapeutic, resuspend them in one of the precursor solutions at the desired concentration.

  • Hydrogel Formation:

    • In a sterile tube or mold, add the PEG-Azide solution.

    • Carefully add the DBCO-crosslinker solution to the PEG-Azide solution.

    • Mix thoroughly but gently by pipetting or vortexing at a low speed to ensure a homogenous gel.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes to an hour.[9]

  • Characterization:

    • The mechanical properties of the hydrogel can be characterized using rheometry.

    • Swelling behavior can be determined by measuring the weight change of the hydrogel in PBS over time.

    • If cells are encapsulated, their viability can be assessed using live/dead staining assays.

Experimental Workflow: Hydrogel Formation

Hydrogel_Formation_Workflow cluster_prep Precursor Preparation cluster_gelation Gelation cluster_characterization Characterization PEG_Azide Dissolve 4-arm PEG-Azide in PBS Mix Mix Precursor Solutions PEG_Azide->Mix DBCO_Linker Dissolve DBCO-Crosslinker in PBS DBCO_Linker->Mix Payload Resuspend Cells/Drug in Precursor Solution (Optional) Payload->Mix Incubate Incubate at 37°C Mix->Incubate Rheometry Rheometry (Mechanical Properties) Incubate->Rheometry Swelling Swelling Studies Incubate->Swelling Viability Cell Viability Assay Incubate->Viability

Caption: Workflow for PEG hydrogel formation via SPAAC.

Application: Antibody-Drug Conjugate (ADC) Synthesis

Click chemistry with modified PEG linkers provides a robust method for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the generation of homogeneous ADCs with controlled drug-to-antibody ratios (DARs).[1][11][] PEG linkers enhance the solubility and stability of the ADC and can influence its pharmacokinetic properties.[][13]

Quantitative Data: Characteristics of ADCs Synthesized via Click Chemistry
Click Reaction TypeAntibody ModificationLinker-PayloadAchieved DARReaction EfficiencyReference
SPAACAzide-functionalized antibodyDBCO-PEG4-Drug~2.0High[14]
CuAACAlkyne-functionalized antibodyAzido-PEG-DrugHomogeneousNearly quantitative[15]
iEDDATetrazine-modified antibodyTCO-PEG-DrugSite-specificFast kinetics[16]
Experimental Protocol: ADC Synthesis via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing drug to an antibody that has been functionalized with a terminal alkyne via a PEG linker.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized drug in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • CuAAC Reaction: [17][18]

    • In a microcentrifuge tube, add the alkyne-modified antibody solution.

    • Add the azide-functionalized drug solution to the antibody solution. A molar excess of the drug-linker is typically used.

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.[19]

  • Purification and Analysis:

    • Purify the resulting ADC from excess drug-linker and reaction components using size-exclusion chromatography.

    • Characterize the ADC to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Ab Alkyne-Modified Antibody Mix_Reactants Combine Antibody and Drug Ab->Mix_Reactants Drug Azide-Functionalized Drug Drug->Mix_Reactants Cu_Ligand CuSO4/THPTA Solution Add_Catalyst Add CuSO4/THPTA Cu_Ligand->Add_Catalyst Ascorbate Sodium Ascorbate Solution Initiate Add Sodium Ascorbate Ascorbate->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT Initiate->Incubate SEC Size-Exclusion Chromatography Incubate->SEC DAR_Analysis DAR Analysis (UV-Vis, MS) SEC->DAR_Analysis

Caption: Workflow for ADC synthesis via CuAAC.

Application: General Bioconjugation

Modified PEG linkers are versatile tools for the bioconjugation of various molecules, including peptides, proteins, oligonucleotides, and small molecule probes.[3][20][21] The choice of click chemistry reaction depends on the specific application and the tolerance of the biomolecules to the reaction conditions.

Logical Relationship of Click Chemistry Approaches with PEG Linkers

This diagram illustrates the selection process for a click chemistry approach based on the experimental context.

Click_Chemistry_Logic Start Start: Bioconjugation with PEG Linker Live_Cells Involves Live Cells? Start->Live_Cells SPAAC Use Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or iEDDA Live_Cells->SPAAC Yes CuAAC Use Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Live_Cells->CuAAC No End End: Bioconjugate SPAAC->End CuAAC->End

Caption: Decision tree for selecting a click chemistry method.

Experimental Protocol: Labeling a Protein with a Fluorescent Dye via SPAAC

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-Fluorophore

  • Anhydrous DMSO

  • Size-exclusion chromatography columns for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-PEG-Fluorophore in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.

  • Labeling Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the DBCO-PEG-Fluorophore stock solution to the protein solution. A 2- to 4-fold molar excess of the DBCO reagent is a good starting point.[22] The final DMSO concentration should be kept below 5% (v/v).[22]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light.[22]

  • Purification and Characterization:

    • Remove the excess, unreacted DBCO-PEG-Fluorophore using a size-exclusion chromatography column (e.g., PD-10).

    • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm successful conjugation.

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.

References

Application Notes and Protocols: The Use of Boc-PEG Linkers in Nanotechnology and Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl (Boc) protected Polyethylene Glycol (PEG) linkers are indispensable tools in the fields of nanotechnology and materials research. Their unique properties, including biocompatibility, hydrophilicity, and the acid-labile nature of the Boc protecting group, enable the controlled and sequential synthesis of complex biomolecular conjugates and functionalized materials.[1][2] These heterobifunctional linkers, possessing a Boc-protected amine at one terminus and a reactive group (e.g., NHS ester, maleimide, silane) at the other, are instrumental in multi-step conjugation strategies, preventing unwanted side reactions and allowing for the precise assembly of molecules.[1] This document provides detailed application notes and experimental protocols for the use of Boc-PEG linkers in key areas of nanotechnology and materials research, including drug delivery, biomaterial surface modification, and the synthesis of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of Boc-PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic steps.[1] The key feature of the Boc group is its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent conjugation.[1] This allows for a modular and controlled approach to synthesis.

The PEG component of the linker imparts several advantageous properties to the final conjugate, such as enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[2][][4][5][6] The length of the PEG chain can be precisely controlled to optimize the spacing between conjugated molecules and to modulate the overall properties of the resulting material or therapeutic agent.

Applications in Nanotechnology and Materials Research

Drug Delivery Systems

Boc-PEG linkers are extensively used in the development of advanced drug delivery systems, such as PEGylated nanoparticles and liposomes, to improve their stability, circulation time, and drug-loading capacity.[][8][9]

Quantitative Data on PEGylated Nanoparticles and Liposomes

ParameterSystemValueReference
Stability PEGylated Gold NanoparticlesStable during aging, thermal stressing, and autoclaving[10]
PEGylated Copper NanoparticlesEnhanced stability in ethanol (B145695)[11]
Drug Release PEGylated BSA NanoparticlesSlower drug release compared to non-PEGylated nanoparticles[12]
PEGylated Dendrimers6-fold slower release of 5-fluorouracil (B62378) compared to non-PEGylated dendrimers[9]
Encapsulation Efficiency PEGylated Liposomes13 ± 3%[13]
PEGylated Chitosan NanoparticlesHigher entrapment efficiency than non-PEGylated counterparts[13]
Biomaterial Surface Modification

Covalent attachment of Boc-PEG linkers to biomaterial surfaces can enhance their biocompatibility, reduce protein adsorption, and provide anchor points for the immobilization of bioactive molecules.[14][15][16]

Quantitative Data on Surface Modified Biomaterials

ParameterBiomaterialMethodResultReference
Protein Adsorption GlassSilanated PEG>95% reduction in fibrinogen adsorption[15]
Surface Grafting Density Silica (B1680970)Silanization with APTES13.48 APTES molecules/nm²[17]
Advanced Therapeutics: ADCs and PROTACs

Boc-PEG linkers are crucial for the synthesis of complex therapeutics like ADCs and PROTACs, where precise control over the conjugation of different molecular entities is required.[1]

Quantitative Data on ADCs

ParameterADC SystemObservationReference
Binding Affinity Biotin-ADC with PEG4 linker17-fold reduced affinity for Protein G[18]
In Vitro Cytotoxicity Affibody-MMAE conjugate with 10 kDa PEG22-fold reduction compared to non-PEGylated conjugate[19]
Circulation Half-life Affibody-MMAE conjugate with 10 kDa PEG11.2-fold extension compared to non-PEGylated conjugate[19]
Hydrogel Formation

PEG-based hydrogels are widely used in tissue engineering and drug delivery. The mechanical properties and degradation of these hydrogels can be tuned by the choice of crosslinkers, which can be synthesized using Boc-PEG strategies.[]

Quantitative Data on PEG Hydrogels

ParameterHydrogel SystemRange of ValuesReference
Compressive Modulus PEG-diacrylate hydrogels0.01 - 2.46 MPa[21]
Tensile Modulus PEG-diacrylate hydrogels0.02 - 3.5 MPa[21]
Swelling Ratio 8-arm PEG hydrogelsLower swelling compared to 4-arm PEG hydrogels[22]

Experimental Protocols

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes the general procedure for protecting a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (2-3 equivalents relative to the amine).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution. If the substrate contains sensitive functional groups, TIS can be added as a scavenger.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting amine-PEG-TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Surface Modification of a Silica-Based Biomaterial with Boc-PEG-Silane

This protocol describes the functionalization of a hydroxylated surface (e.g., glass or silica nanoparticles) with a Boc-PEG-silane linker.

Materials:

  • Silica-based substrate (e.g., glass slide, silica nanoparticles)

  • Boc-PEG-silane

  • Ethanol/water solution (95:5 v/v)

  • Hydrochloric acid (HCl) for pH adjustment

  • Oven

Procedure:

  • Clean the silica substrate by sonicating in ethanol and then water, followed by drying in an oven.

  • Prepare a 1-2% (w/v) solution of Boc-PEG-silane in the ethanol/water mixture.

  • Adjust the pH of the silane (B1218182) solution to ~4.5-5.5 with HCl to catalyze the hydrolysis of the silane.

  • Immerse the cleaned silica substrate in the silane solution and incubate for 2-4 hours at room temperature with gentle agitation.

  • Rinse the substrate thoroughly with ethanol to remove any unreacted silane, followed by a final rinse with deionized water.

  • Cure the silanized surface by baking in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • The surface is now functionalized with a Boc-protected PEG linker. The Boc group can be deprotected using Protocol 2 to expose the amine for further conjugation.

Protocol 4: Synthesis of a PROTAC using a Boc-PEG-NHS Ester Linker

This protocol outlines the solution-phase synthesis of a PROTAC by sequentially conjugating a warhead and an E3 ligase ligand to a heterobifunctional Boc-PEG-NHS ester linker.

Materials:

  • Warhead with a primary or secondary amine

  • E3 ligase ligand with a carboxylic acid

  • Boc-NH-PEG-NHS ester

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA

  • TFA/DCM for deprotection

Procedure:

  • Conjugation of Warhead to Boc-PEG-NHS Ester:

    • Dissolve the amine-containing warhead and Boc-NH-PEG-NHS ester (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the Boc-PEG-warhead conjugate by preparative HPLC.

  • Boc Deprotection:

    • Deprotect the Boc-PEG-warhead conjugate using Protocol 2.

  • Activation of E3 Ligase Ligand:

    • In a separate flask, dissolve the carboxylic acid-containing E3 ligase ligand, DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.

    • Stir at room temperature for 2-4 hours to form the NHS ester-activated ligand.

  • Final Conjugation:

    • Add the deprotected amine-PEG-warhead to the activated E3 ligase ligand solution.

    • Add DIPEA (2-3 equivalents) and stir at room temperature overnight.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Warhead Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation Boc-PEG-NHS Boc-PEG-NHS Boc-PEG-Warhead Boc-PEG-Warhead Boc-PEG-NHS->Boc-PEG-Warhead + Amine-Warhead (DMF, DIPEA) Amine-Warhead Amine-Warhead Amine-Warhead->Boc-PEG-Warhead Amine-PEG-Warhead Amine-PEG-Warhead Boc-PEG-Warhead->Amine-PEG-Warhead TFA/DCM PROTAC PROTAC Amine-PEG-Warhead->PROTAC + Activated E3 Ligand (DCC/NHS, DMF, DIPEA) COOH-E3_Ligand COOH-E3_Ligand COOH-E3_Ligand->PROTAC

Surface_Modification_Workflow Substrate Biomaterial Substrate (e.g., Silica) Hydroxylated_Surface Hydroxylated Surface Substrate->Hydroxylated_Surface Surface Activation (e.g., Plasma) PEGylated_Surface_Boc Boc-PEG-Functionalized Surface Hydroxylated_Surface->PEGylated_Surface_Boc + Boc-PEG-Silane PEGylated_Surface_Amine Amine-Functionalized Surface PEGylated_Surface_Boc->PEGylated_Surface_Amine Boc Deprotection (TFA/DCM) Biofunctional_Surface Bio-functionalized Surface PEGylated_Surface_Amine->Biofunctional_Surface + Bioactive Molecule (e.g., Peptide, Antibody)

ADC_Synthesis_Logic Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation via reduced Disulfide Bonds Linker Boc-PEG-Linker (e.g., with Maleimide) Linker_Drug Linker-Drug Conjugate Linker->Linker_Drug Boc Deprotection & Conjugation to Drug Drug Cytotoxic Drug (with Thiol group) Drug->Linker_Drug Linker_Drug->ADC

References

Troubleshooting & Optimization

Improving solubility of Boc-PEG4-sulfone-PEG4-Boc in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Boc-PEG4-sulfone-PEG4-Boc in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an amphiphilic molecule, meaning it has both polar and nonpolar regions. The terminal Boc (tert-butoxycarbonyl) groups are bulky and nonpolar (lipophilic), while the polyethylene (B3416737) glycol (PEG) chains and the central sulfone group are polar (hydrophilic). This dual nature means its solubility is highly dependent on the choice of solvent. It is expected to be most soluble in moderately polar to polar aprotic solvents that can effectively solvate both the nonpolar Boc groups and the polar PEG-sulfone backbone.

Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the common causes?

A2: Several factors can contribute to poor solubility:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar (e.g., hexane) or too polar and protic (e.g., water, methanol) to effectively dissolve the entire molecule.

  • Low Temperature: Solubility generally decreases at lower temperatures. The compound may require gentle warming to dissolve.

  • Rate of Dissolution: The compound may be dissolving, but at a very slow rate. Insufficient mixing or time can be mistaken for insolubility.

  • Compound Purity: Impurities or different polymorphic forms of the solid can affect its solubility characteristics.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: For initial solubility screening, polar aprotic solvents are highly recommended. These solvents possess a dipole moment sufficient to dissolve the polar portions of the molecule but lack acidic protons that could interfere with the Boc protecting groups. Good starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

A co-solvent system, such as a mixture of DCM and a small amount of DMF or DMSO, can also be effective.

Q4: Can I use heat to improve the solubility of this compound?

A4: Yes, gentle warming can significantly improve both the rate of dissolution and the overall solubility. It is recommended to warm the mixture to 30-40°C. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the Boc protecting groups, especially in the presence of any acidic or basic impurities.

Troubleshooting Guide

Issue: The compound is not dissolving in Dichloromethane (DCM).
  • Solution 1: Add a Co-solvent. Add a small amount (e.g., 5-10% v/v) of a more polar aprotic solvent like DMF or DMSO to the DCM. This can disrupt intermolecular interactions and improve solvation.

  • Solution 2: Apply Gentle Heat. Warm the mixture to 30-40°C while stirring. This will increase the kinetic energy and help break down the crystal lattice of the solid.

  • Solution 3: Increase Sonication Time. Use a sonicator bath to provide mechanical agitation, which can help break up solid aggregates and enhance the rate of dissolution.

Issue: The compound precipitates out of solution over time.
  • Solution 1: Check for Saturation. You may have created a supersaturated solution. Try using a slightly larger volume of solvent to prepare a solution at a lower concentration.

  • Solution 2: Store at Room Temperature. If the solution was prepared with warming, the compound might be precipitating upon cooling. Determine the solubility at room temperature and avoid storing solutions at lower temperatures if possible.

  • Solution 3: Consider a Different Solvent System. The initial solvent may not be optimal for long-term stability. Re-evaluate the solvent choice based on the recommendations in the Solvent Selection Guide below.

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, ACNHigh Effectively solvates both the polar PEG-sulfone core and the nonpolar Boc groups.
Chlorinated Dichloromethane (DCM)Moderate to High Good for dissolving the Boc groups, may require a polar co-solvent for the PEG-sulfone portion.
Ethers Tetrahydrofuran (THF)Moderate Can solvate the molecule, but may be less effective than more polar aprotic solvents.
Alcohols Methanol, EthanolLow to Moderate The protic nature may not be ideal for the Boc groups, potentially leading to lower solubility.
Nonpolar Hexane, TolueneVery Low / Insoluble Unable to effectively solvate the highly polar PEG-sulfone backbone.
Aqueous WaterVery Low / Insoluble The large, nonpolar Boc groups prevent dissolution in water despite the hydrophilic PEG chains.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination
  • Preparation: Weigh 1-2 mg of this compound into a small glass vial.

  • Solvent Addition: Add the selected solvent (e.g., DMF) dropwise, starting with 100 µL.

  • Mixing: Vigorously vortex the vial for 30-60 seconds after each addition. Use a sonicator bath for 5-10 minutes if the solid does not readily dissolve.

  • Observation: Visually inspect the solution against a dark background to check for any undissolved particulate matter.

  • Titration: Continue adding the solvent in 100 µL increments, followed by mixing, until the solid is completely dissolved.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the known mass of the compound (e.g., mg/mL).

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial to 30-40°C and observe any changes. Note the temperature at which it dissolves.

Visualizations

G cluster_legend Legend start_node Start process_node Process Step decision_node Decision Point output_node Outcome start Start: Compound fails to dissolve check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMF/DCM) start->check_solvent add_cosolvent Add a polar co-solvent (e.g., 5-10% DMF in DCM) check_solvent->add_cosolvent No apply_heat Gently warm to 30-40°C with stirring/sonication check_solvent->apply_heat Yes change_solvent Select a recommended solvent (e.g., DMF, DMSO, or DCM) change_solvent->add_cosolvent check_dissolution Does it dissolve? add_cosolvent->check_dissolution check_dissolution->apply_heat No success Success: Compound Dissolved check_dissolution->success Yes check_dissolution2 Does it dissolve? apply_heat->check_dissolution2 check_dissolution2->success Yes fail Insoluble: Consult with a specialist or re-evaluate experimental conditions check_dissolution2->fail No G cluster_molecule This compound Molecule cluster_solvents Solvent Interactions boc1 Boc Group (Nonpolar) peg1 PEG4 Chain (Polar) sulfone Sulfone Group (Highly Polar) peg2 PEG4 Chain (Polar) boc2 Boc Group (Nonpolar) polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) polar_aprotic->boc1 Solvates polar_aprotic->peg1 Strongly Solvates polar_aprotic->sulfone Strongly Solvates nonpolar Nonpolar Solvent (e.g., Hexane) nonpolar->boc1 Solvates nonpolar->sulfone Poor Interaction

Technical Support Center: Addressing Stability Issues of Sulfone-Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfone-containing linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of antibody-drug conjugates (ADCs) and other bioconjugates utilizing sulfone-based linker technologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability advantages of sulfone-containing linkers over more traditional linkers like maleimides?

A1: The main advantage of sulfone-containing linkers, such as phenyloxadiazole sulfones, is their enhanced stability in human plasma.[1][2] Traditional maleimide-based linkers are susceptible to thioether exchange with serum proteins like albumin, which can lead to premature release of the conjugated payload.[1][2] This premature release can decrease the therapeutic efficacy and increase off-target toxicity of an ADC. Sulfone linkers form a more stable, irreversible thioether bond that is resistant to this exchange, ensuring the payload remains attached to the antibody until it reaches the target cell.[1][3] For instance, a phenyloxadiazole sulfone conjugate has been shown to retain approximately 90% of its payload after a month in human plasma at 37°C, whereas a comparable maleimide (B117702) conjugate retained only slightly more than half.[3]

Q2: What is the general mechanism of action for an ADC with a stable, non-cleavable sulfone linker?

A2: ADCs with non-cleavable linkers rely on the cellular machinery for payload release.[4][5] The process begins with the ADC binding to a specific antigen on the surface of a target cell.[1] The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome.[4][5] Inside the lysosome, the antibody component of the ADC is degraded by proteases, which leads to the release of the payload still attached to the linker and the amino acid residue it was conjugated to (e.g., cysteine).[4][5] This payload-linker-amino acid catabolite is then able to exert its cytotoxic effect within the cell.[1]

Q3: Are there different types of sulfone-containing linkers with varying properties?

A3: Yes, while phenyloxadiazole sulfones are well-documented for their stability, other sulfone-based linkers, such as arylsulfate sulfones, have also been developed. Arylsulfate linkers can be designed to be cleavable by lysosomal sulfatases, which are enzymes that are highly active in the lysosome.[6] This allows for a more direct release of the payload within the target cell, rather than relying on the complete degradation of the antibody.[6] Vinyl sulfones are another class of sulfone-containing reagents used for bioconjugation, forming stable thioether bonds with cysteine residues.[7]

Q4: How does the conjugation site on the antibody affect the stability of a sulfone-linked ADC?

A4: The location of the conjugation site can influence the overall stability of the ADC.[8] Generally, conjugation to more solvent-accessible sites on the antibody can lead to lower stability, even with a stable linker. However, studies have shown that sulfone conjugates exhibit less dependence on the conjugation site for stability compared to maleimide conjugates.[9] For example, a sulfone conjugate at a highly solvent-accessible site (Fc-S396C) was found to be much more stable than the corresponding maleimide conjugate at the same site.[10]

Troubleshooting Guide

Issue 1: Low or Slow Conjugation Efficiency

  • Possible Cause: Sulfone linkers, such as phenyloxadiazole sulfones, can exhibit slower reaction kinetics compared to maleimides.[3][9]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Increasing the reaction temperature from room temperature to 37°C for 1 to 2 hours can significantly improve the rate of conjugation without compromising the antibody's integrity.[3][9]

    • Optimize pH: Ensure the pH of the reaction buffer is within the optimal range for thiol-sulfone conjugation, typically between 7 and 9.[11]

    • Increase Reaction Time: If increasing the temperature is not desirable, extending the reaction time (e.g., 4 to 8 hours or overnight) can help drive the conjugation to completion.[3][9]

    • Check Reagent Concentration and Quality: Verify the concentration of your antibody and linker-payload. Ensure the linker-payload has not degraded during storage. It is also important to ensure that the antibody is at a sufficient concentration (ideally >0.5 mg/mL) for efficient conjugation.[12]

    • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as these can compete with the desired reaction.[11]

Issue 2: ADC Aggregation Post-Conjugation

  • Possible Cause: The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation.[13]

  • Troubleshooting Steps:

    • Optimize Drug-to-Antibody Ratio (DAR): Higher DARs can increase the propensity for aggregation. Aim for a lower, more homogenous DAR if aggregation is an issue.

    • Formulation Screening: Screen different buffer formulations for the final ADC product, including varying pH and the addition of excipients (e.g., surfactants, sugars) that are known to stabilize proteins and prevent aggregation.[13]

    • Linker Modification: Consider using sulfone linkers that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the ADC.

Issue 3: Inconsistent or Unreliable Stability Data

  • Possible Cause: The analytical method used to assess stability may not be optimized or may be subject to variability.

  • Troubleshooting Steps:

    • Method Validation: Ensure that your stability-indicating assays (e.g., SDS-PAGE, LC-MS, ELISA) are properly validated for accuracy, precision, and linearity.

    • Consistent Sample Handling: Use a standardized procedure for incubating the ADC in plasma, including consistent time points, temperature, and plasma source.

    • Appropriate Controls: Always include positive and negative controls in your stability assays. This includes the unconjugated antibody and a well-characterized ADC, if available.

    • Orthogonal Methods: Use multiple analytical techniques to confirm stability. For example, complement SDS-PAGE with LC-MS to get both a visual and quantitative measure of degradation.

Data on Linker Stability

The following table summarizes comparative stability data for sulfone-containing linkers versus maleimide linkers.

Linker TypeAntibody/Protein ConjugateConjugation SiteIncubation ConditionsRemaining Conjugate (%)Time PointReference
Phenyloxadiazole Sulfone THIOMAB (HC-A114C)Engineered CysteineHuman Plasma, 37°C~90%28 days[3]
Maleimide THIOMAB (HC-A114C)Engineered CysteineHuman Plasma, 37°C>50%28 days[3]
Phenyloxadiazole Sulfone THIOMAB (LC-V205C)Engineered CysteineHuman Plasma, 37°C~90%72 hours[9]
Maleimide THIOMAB (LC-V205C)Engineered CysteineHuman Plasma, 37°C~80%72 hours[9]
Phenyloxadiazole Sulfone THIOMAB (Fc-S396C)Engineered CysteineHuman Plasma, 37°C~66%72 hours[9]
Maleimide THIOMAB (Fc-S396C)Engineered CysteineHuman Plasma, 37°C~20%72 hours[9]
Phenyloxadiazole Sulfone Anti-ROR1 scFv-FcEngineered SelenocysteineHuman PlasmaStable24 hours[2]
Maleimide Anti-ROR1 scFv-FcEngineered SelenocysteineHuman PlasmaMajority exchanged4 hours[9]

Visualizations

ADC_Development_and_Stability_Workflow cluster_PreConjugation Pre-Conjugation cluster_Conjugation Conjugation cluster_Characterization Characterization cluster_Stability Stability Assessment Antibody Antibody Selection and Production Reduction Antibody Reduction (if applicable) Antibody->Reduction LinkerPayload Linker-Payload Synthesis Conjugation Conjugation Reaction (Thiol-Sulfone) LinkerPayload->Conjugation Reduction->Conjugation Purification Purification of ADC (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS, HIC) Purification->DAR_Analysis Binding_Assay Antigen Binding Assay (ELISA, SPR) Purification->Binding_Assay Plasma_Incubation Incubation in Plasma (Human, Mouse, etc.) Purification->Plasma_Incubation Stability_Analysis Stability Analysis (SDS-PAGE, LC-MS) Plasma_Incubation->Stability_Analysis Free_Payload Free Payload Quantification (LC-MS/MS) Plasma_Incubation->Free_Payload

ADC Development and Stability Testing Workflow.

ADC_Intracellular_Processing cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartments cluster_Cytoplasm Cytoplasm ADC ADC with Sulfone Linker Antigen Target Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload-Linker-Amino Acid Catabolite Release Lysosome->Payload_Release 4. Antibody Degradation Cytotoxicity Binding to Intracellular Target (e.g., Tubulin) -> Apoptosis Payload_Release->Cytotoxicity 5. Cytotoxic Action

Intracellular Processing of a Non-Cleavable Sulfone-Linked ADC.

Experimental Protocols

Protocol 1: Assessment of ADC Stability in Human Plasma by SDS-PAGE

Objective: To visually assess the stability of a sulfone-linked ADC in human plasma over time by monitoring the integrity of the antibody and the retention of the fluorescently labeled payload.

Materials:

  • ADC conjugated with a fluorescent payload

  • Human plasma (sodium heparin anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE sample buffer (non-reducing and reducing)

  • Precast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue stain

  • Fluorescence gel scanner

  • Incubator at 37°C

Procedure:

  • Sample Preparation:

    • Dilute the ADC to a final concentration of 1 mg/mL in PBS.

    • In a microcentrifuge tube, mix 10 µL of the ADC solution with 90 µL of human plasma.

    • Prepare a control sample with 10 µL of ADC solution and 90 µL of PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 4 weeks), collect a 10 µL aliquot from each incubation tube.

    • Immediately mix the aliquot with 10 µL of 2x non-reducing SDS-PAGE sample buffer. For a reducing condition control, mix a separate aliquot with reducing sample buffer.

    • Store the samples at -20°C until analysis.

  • SDS-PAGE Analysis:

    • Thaw the samples and heat at 70-95°C for 5-10 minutes.

    • Load 15 µL of each sample into the wells of a precast polyacrylamide gel. Include a molecular weight marker.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Gel Imaging and Analysis:

    • Fluorescence Scan: Before Coomassie staining, scan the gel using a fluorescence imager set to the appropriate excitation and emission wavelengths for your payload's fluorophore. This will visualize the fluorescently labeled antibody chains.

    • Coomassie Staining: After the fluorescence scan, stain the gel with Coomassie Brilliant Blue to visualize all proteins, including the ADC and plasma proteins (like albumin). Destain the gel until the protein bands are clearly visible.

    • Data Interpretation:

      • On the fluorescent scan, a decrease in the intensity of the fluorescent antibody bands over time indicates payload loss.

      • The appearance of a fluorescent band at the molecular weight of albumin would suggest transference of the payload, which is characteristic of unstable linkers but should be minimal with stable sulfone linkers.

      • The Coomassie-stained gel serves as a loading control and shows the overall protein profile.

Protocol 2: Determination of ADC Antigen Binding Affinity by ELISA

Objective: To confirm that the conjugation process with a sulfone linker does not negatively impact the binding affinity of the antibody to its target antigen.

Materials:

  • ADC and unconjugated parent antibody

  • Recombinant target antigen

  • High-binding 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate and stop solution

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant antigen to 2 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antibody Incubation:

    • Prepare serial dilutions of the ADC and the unconjugated parent antibody in blocking buffer, starting from a high concentration (e.g., 10 µg/mL).

    • Add 100 µL of each dilution to the appropriate wells. Include wells with blocking buffer only as a negative control.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times with wash buffer.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution. The color will turn yellow.

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the antibody concentrations for both the ADC and the parent antibody. Compare the resulting binding curves to assess any changes in affinity. The curves should be nearly superimposable if the binding affinity is preserved.[9]

References

Optimizing reaction conditions for PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis resulted in a low yield. What are the common causes and how can I improve it?

A1: Low yields in PROTAC synthesis are a common issue and can often be attributed to incomplete reactions, side reactions, or difficulties in purification. Here are some common causes and troubleshooting strategies:

  • Inefficient Coupling Reactions: Amide coupling and click chemistry are the most common methods for linking the target protein ligand, linker, and E3 ligase ligand. Ensure your reaction conditions are optimal.

    • For Amide Coupling: Use of appropriate coupling reagents (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) is critical. Ensure all reagents are anhydrous, as water can quench the reaction.[1][2] See the detailed "Protocol for Amide Coupling in PROTAC Synthesis" below for a step-by-step guide.

    • For Click Chemistry (CuAAC): Ensure the copper(I) catalyst is active. It can be generated in situ from a copper(II) source and a reducing agent (e.g., sodium ascorbate). The reaction is generally robust but can be sensitive to certain functional groups.[3][][5] Refer to the "Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis" for a detailed procedure.

  • Poor Solubility of Reactants: PROTAC components can have poor solubility in common organic solvents. This can be addressed by using a co-solvent system or gentle heating. Sonication can also help to dissolve starting materials.[1]

  • Steric Hindrance: Bulky protecting groups or large ligands can sterically hinder the reaction. Consider using smaller protecting groups or extending the reaction time and/or increasing the temperature.[1]

  • Difficult Purification: PROTACs can be challenging to purify due to their relatively high molecular weight and amphipathic nature.

    • Optimize your chromatography conditions. A gradient elution may be necessary.

    • Consider reverse-phase chromatography if normal-phase silica (B1680970) gel is ineffective.[1]

    • Adding a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.[1]

Q2: My synthesized PROTAC is not inducing degradation of the target protein. What should I investigate?

A2: Lack of target protein degradation is a frequent challenge. A systematic troubleshooting approach is necessary to pinpoint the issue.

  • Confirm Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.

    • Suboptimal Linker Length: The length of the linker is crucial. A linker that is too short can cause steric hindrance, while a linker that is too long can lead to an unstable complex.[6] Synthesize a library of PROTACs with varying linker lengths to identify the optimal one. See the "Quantitative Data on Linker Optimization" tables below for examples.

    • Incorrect Linker Attachment Points: The points at which the linker is attached to the target protein and E3 ligase ligands can significantly impact the geometry of the ternary complex.

  • Verify Target Engagement: Ensure your PROTAC can bind to both the target protein and the E3 ligase. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. If the PROTAC cannot reach its intracellular target, degradation will not occur.

  • Confirm E3 Ligase Expression: The chosen E3 ligase (e.g., VHL, CRBN) must be expressed in the cell line being used. Verify its expression levels via Western Blot or qPCR.[]

  • Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation. Perform a dose-response experiment over a wide concentration range to identify the optimal concentration.

  • Confirm Ubiquitination: To confirm the PROTAC is working through the ubiquitin-proteasome system, you should verify that the target protein is being ubiquitinated. See the "Protocol for In-Cell Ubiquitination Assay" below.

Q3: How do I choose the optimal linker length for my PROTAC?

A3: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. A general strategy is to synthesize a series of PROTACs with linkers of varying lengths (e.g., PEG or alkyl chains of different lengths) and evaluate their degradation efficiency.

  • Start with a Range: Begin by synthesizing PROTACs with a range of linker lengths, for example, from a few atoms to over 20 atoms.[8][9]

  • Evaluate Degradation: Use Western Blot analysis to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation percentage) for each PROTAC.

  • Identify the "Sweet Spot": You will often observe a "bell-shaped" curve where degradation is most efficient at an optimal linker length and decreases with shorter or longer linkers.[6] The tables below provide examples of how linker length impacts the degradation of BRD4 and Estrogen Receptor α.

Quantitative Data on Linker Optimization

Table 1: Effect of Linker Length on BRD4 Degradation
PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC APEG8>1000<10Fictional Data
PROTAC BPEG1215085Fictional Data
PROTAC CPEG1625>95Fictional Data
PROTAC DPEG2010090Fictional Data
PROTAC EAlkyl1645>95Fictional Data
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTACLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
PROTAC 19~50>10[8][9]
PROTAC 212~75~5[8][9]
PROTAC 316~95~1[8][9]
PROTAC 419~70~5[8][9]
PROTAC 521~60>10[8][9]

Experimental Protocols

Protocol for Amide Coupling in PROTAC Synthesis (using HATU/DIPEA)

This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized component of a PROTAC.

Materials:

  • Carboxylic acid component (1 equivalent)

  • Amine component (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Standard glassware and stirring apparatus

Procedure:

  • Dissolve the carboxylic acid component in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine component to the solution.

  • In a separate vial, dissolve HATU in anhydrous DMF and add it to the reaction mixture.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[1]

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

This protocol outlines a general procedure for the "click chemistry" conjugation of an azide-functionalized component with an alkyne-functionalized component.

Materials:

  • Azide-functionalized component (1 equivalent)

  • Alkyne-functionalized component (1 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.2 equivalents)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Standard glassware and stirring apparatus

Procedure:

  • Dissolve the azide (B81097) and alkyne components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final product by flash column chromatography.

Protocol for In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol is used to confirm that the target protein is ubiquitinated upon treatment with a PROTAC.

Materials:

  • Cells expressing the target protein and the relevant E3 ligase.

  • PROTAC of interest.

  • Proteasome inhibitor (e.g., MG132).

  • Cell lysis buffer (RIPA buffer with 1% SDS, protease and deubiquitinase inhibitors).

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G agarose (B213101) beads.

  • Antibody against ubiquitin for Western Blotting.

  • Standard Western Blotting reagents and equipment.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at the desired concentration and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[10]

  • Cell Lysis: Harvest the cells and lyse them in a denaturing lysis buffer containing 1% SDS. Boil the lysates for 10 minutes to disrupt protein-protein interactions.[10]

  • Dilution and Immunoprecipitation: Dilute the lysates with a buffer lacking SDS to reduce the final SDS concentration to 0.1%.[10] Pre-clear the lysates with protein A/G agarose beads. Immunoprecipitate the target protein overnight at 4°C using a specific antibody.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein. A "smear" or ladder of high molecular weight bands indicates ubiquitination.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow Start Design PROTAC Components Synthesis_POI Synthesize/ Obtain POI Ligand Start->Synthesis_POI Synthesis_Linker Synthesize/ Obtain Linker Start->Synthesis_Linker Synthesis_E3 Synthesize/ Obtain E3 Ligase Ligand Start->Synthesis_E3 Couple1 Couple POI Ligand and Linker Synthesis_POI->Couple1 Synthesis_Linker->Couple1 Couple2 Couple Linker-POI and E3 Ligase Ligand Synthesis_E3->Couple2 Couple1->Couple2 Purification Purification (e.g., HPLC) Couple2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Troubleshooting_Logic Start Low PROTAC Activity Check_Synthesis Check Synthesis Yield & Purity Start->Check_Synthesis Check_Ternary_Complex Assess Ternary Complex Formation Start->Check_Ternary_Complex Check_Cellular_Factors Evaluate Cellular Factors Start->Check_Cellular_Factors Optimize_Synthesis Optimize Reaction & Purification Check_Synthesis->Optimize_Synthesis Optimize_Linker Vary Linker Length & Composition Check_Ternary_Complex->Optimize_Linker Perform_Ubiquitination_Assay Confirm Target Ubiquitination Check_Ternary_Complex->Perform_Ubiquitination_Assay Check_Permeability Assess Cell Permeability Check_Cellular_Factors->Check_Permeability Check_E3_Expression Verify E3 Ligase Expression Check_Cellular_Factors->Check_E3_Expression

Caption: A logical workflow for troubleshooting low PROTAC activity.

References

Technical Support Center: Boc Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc (tert-butyloxycarbonyl) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your molecule, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to side reactions?

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

  • Arginine (Arg): The guanidinium (B1211019) group can be alkylated.[4]

Q3: How can I prevent these side reactions?

The most effective way to prevent side reactions is to use "scavengers" in the deprotection cocktail.[1][2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[1] They trap the carbocation, preventing it from reacting with your desired product.[1]

Q4: What are some common scavengers and when should I use them?

The choice of scavenger depends on the specific sensitive residues in your compound.[1]

Sensitive Residue(s)Recommended Scavenger(s)
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[1]
Methionine (Met)Thioanisole (to prevent S-alkylation), Ammonium iodide and Dimethyl sulfide (B99878) (DMS) (to prevent oxidation)[1]
Cysteine (Cys)Ethanedithiol (EDT)[1]
General Use/Multiple Sensitive ResiduesA common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1]

Q5: My Boc deprotection is incomplete. What are the common causes and solutions?

Incomplete deprotection is a frequent issue. The symptoms include the presence of starting material in the crude product and a low yield of the desired amine.[5]

Possible CauseSolution(s)
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[6] Consider a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[6] The rate of Boc cleavage has a second-order dependence on acid concentration, so a small increase can have a significant impact.[5]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS.[6] While most deprotections are at room temperature, gentle heating may be required for some substrates.[6]
Steric Hindrance Increased steric bulk near the Boc-protected amine can slow the reaction.[5] For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[5]
Poor Resin Swelling (Solid-Phase Synthesis) Ensure adequate swelling of the resin in the deprotection solvent to allow the acid to access all reaction sites.[5] A 55% TFA solution in DCM has been shown to cause better resin swelling than 100% TFA.[5][7]
Solvent Issues Use a solvent that ensures both the substrate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[6]

Q6: Are there milder alternatives to TFA for Boc deprotection?

Yes, several milder acidic conditions are available, which are particularly useful for substrates with other acid-sensitive functional groups.[8] These include:

  • 4M HCl in 1,4-dioxane[8]

  • 1M HCl in ethyl acetate[8]

  • Dilute aqueous phosphoric acid[8]

  • Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂[8]

  • Oxalyl chloride in methanol (B129727) offers a very mild option, tolerant of acid-labile esters.[9][10][11]

Q7: Is it possible to remove the Boc group without using acid?

Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[8] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to side reactions like racemization.[8][12]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed (TLC, LC-MS, NMR) cause1 Insufficient Acid Strength or Concentration? start->cause1 cause2 Inadequate Reaction Time or Temperature? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Poor Resin Swelling? (SPPS) start->cause4 solution1 Increase Acid Concentration (e.g., 20% -> 50% TFA) Use Stronger Acid System (e.g., 4M HCl/dioxane) cause1->solution1 solution2 Extend Reaction Time (Monitor progress) Increase Temperature (with caution) cause2->solution2 solution3 Prolong Reaction Time Use Stronger Acid cause3->solution3 solution4 Optimize Solvent System (e.g., 55% TFA/DCM for better swelling) cause4->solution4

Caption: Workflow for troubleshooting incomplete Boc deprotection.

Issue 2: Observation of Unexpected Side Products

G Troubleshooting Side Product Formation start Side Products Observed (HPLC, LC-MS) cause1 Alkylation by tert-butyl cation? start->cause1 cause2 Oxidation of Sensitive Residues? start->cause2 cause3 Other Acid-Labile Groups Present? start->cause3 solution1 Incorporate Scavengers (TIS, TES, Anisole, etc.) Optimize Scavenger Concentration (1-5%) cause1->solution1 solution2 Add Reducing Agents (e.g., DMS for Met) Use Degassed Solvents cause2->solution2 solution3 Use Milder Deprotection Conditions (e.g., 4M HCl/dioxane, Lewis Acids, Thermal) cause3->solution3

Caption: Logic diagram for addressing unexpected side products.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection (Solution Phase)
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Reagent Preparation: Prepare a deprotection cocktail of 25-50% Trifluoroacetic Acid (TFA) in DCM.[8] If sensitive residues are present, add an appropriate scavenger (e.g., 2.5% Triisopropylsilane (TIS) and 2.5% water).[8]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[6][8] The crude product is often obtained as the TFA salt.[8]

Protocol 2: Milder Deprotection with HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[8]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Once complete, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[8]

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[8]

Protocol 3: Thermal Boc Deprotection (Acid-Free)
  • Setup: Suspend the Boc-protected amine in a suitable solvent (e.g., water, trifluoroethanol) in a round-bottom flask.[10][13]

  • Heating: Heat the mixture to the required temperature (e.g., reflux at 100°C for water) with stirring.[10][13] High temperatures of 120-240°C may be needed for other solvents.[8]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15 minutes in refluxing water.[10]

  • Work-up: Cool the reaction to room temperature. The product can then be isolated by extraction or other purification methods depending on its solubility.[10]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temp30 min - 2 hA 55% TFA/DCM mixture can improve purity in SPPS over 100% TFA.[7][8]
Trifluoroacetic Acid (TFA)100% (neat)NoneRoom Temp5 - 15 minVery rapid, but may lead to more side products and poor resin swelling.[7][14]
Hydrochloric Acid (HCl)4M1,4-Dioxane0°C to Room Temp30 min - 2 hMilder alternative to TFA.[8]
p-Toluenesulfonic Acid (p-TSA)2 equivalentsNeat (ball milling)Room Temp10 minSolvent-free, rapid method.[10]
Table 2: Alternative and Mild Reagents for Boc Deprotection
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Zinc Bromide (ZnBr₂)2-3 equiv. in DCM, Room Temp24 - 72 hMild Lewis acid, can be selective.[10]Slow reaction times.[10]
Oxalyl Chloride/Methanol3 equiv. (COCl)₂ in MeOH, Room Temp1 - 4 hVery mild, tolerates acid-labile esters.[9][10][11]Reagents are toxic and moisture-sensitive.[10]
WaterReflux (100°C)< 15 minEnvironmentally benign, catalyst-free.[10][13]Limited to water-soluble or stable substrates.[10]
Thermal (Neat/High-Boiling Solvent)> 150°CVariable (hours to days)No catalyst required.[8][12]High temperatures risk decomposition.[8][10]

References

Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when a bioconjugation reaction has a low yield?

When troubleshooting a low-yield bioconjugation, start by verifying the fundamentals of your reaction setup. Inaccessible functional groups on large biomolecules can be a primary issue.[1] You may need to adjust conditions like pH, salt concentration, or add detergents to expose these groups, being careful not to denature the biomolecule.[1] Also, confirm the purity of your starting materials, as impurities can compete in the reaction.[2] Finally, ensure your reagents are active and have been stored correctly, especially moisture-sensitive compounds like EDC and maleimides.[3][4][5]

Q2: How does the molar ratio of reactants impact conjugation efficiency?

In bioconjugation, unlike standard chemical reactions, a simple equimolar ratio of reactants is often insufficient.[1] An empirical approach is usually necessary to determine the optimal molar excess of the labeling reagent to the protein or other biomolecule.[6] A good starting point for a new protein is to test molar coupling ratios from 10:1 to 40:1 (label:protein).[7] The concentration of the free label in the reaction mixture directly affects the rate of incorporation into the protein.[7]

Q3: My protein is aggregating during the conjugation reaction. What can I do?

Protein aggregation is a common problem that can significantly reduce the yield of functional bioconjugates.[8] Aggregation can be triggered by the conjugation process itself, which may expose hydrophobic regions of the protein.[8][9] Several factors can contribute, including high protein concentrations, inappropriate buffer conditions (pH and ionic strength), and thermal or mechanical stress (e.g., excessive mixing).[8][10]

To mitigate aggregation, consider the following:

  • Buffer Optimization: Screen different buffer conditions. The inclusion of excipients like arginine or polysorbates can sometimes prevent aggregation.[11]

  • Temperature Control: Lowering the reaction temperature may help reduce aggregation.[11]

  • Hydrophilic Linkers: Using linkers that contain hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and stability of the conjugate.[11]

  • Storage Conditions: For antibody-drug conjugates (ADCs), which are prone to aggregation, specialized stabilizing buffers can be used for long-term storage.[12]

Q4: I'm seeing a low yield with my EDC/NHS coupling reaction. What should I troubleshoot?

Low efficiency in EDC/NHS chemistry is a frequent issue. Here are key parameters to investigate:

  • pH Control: This is a critical factor. A two-step pH process is often optimal. The activation of carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to a primary amine is more efficient at a pH of 7.2-8.5, where the amine is deprotonated and more nucleophilic.[13]

  • Fresh Reagents: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Always prepare EDC and NHS solutions fresh just before use.[5][13]

  • Buffer Choice: Avoid buffers containing primary amines (like Tris) or carboxylates (like citrate), as they will compete with your biomolecules for reaction with EDC.[6] MES buffer is a common choice for the activation step.[14]

  • Quenching: Ensure that any unreacted NHS-esters are sufficiently quenched to prevent side reactions.[13]

Q5: My maleimide-thiol conjugation is inefficient. What are the likely causes?

Maleimide-thiol chemistry is popular for its specificity, but several factors can lead to low yields:

  • pH of Reaction: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[3] Below pH 6.5, the thiol group is protonated and less reactive. Above pH 7.5, the maleimide (B117702) group is susceptible to hydrolysis and can also react with amines like lysine.[3]

  • Maleimide Hydrolysis: Maleimides can hydrolyze in aqueous solutions, rendering them unreactive towards thiols. Always prepare maleimide solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[3][4]

  • Presence of Reducing Agents: Ensure that no unintended reducing agents are present in your final reaction mixture, as they will compete with your target thiol for the maleimide.[3]

  • Thiol Availability: If you are targeting cysteines, ensure they are in their reduced form. Disulfide bonds may need to be reduced prior to the conjugation reaction.

Troubleshooting Guides

Guide 1: General Low Yield Workflow

This guide provides a systematic approach to troubleshooting low bioconjugation yields.

G start Low Yield Observed reagent_check Check Reagents: - Freshly prepared? - Stored correctly? - Correct concentrations? start->reagent_check buffer_check Evaluate Buffer: - Correct pH? - Interfering components? (e.g., Tris, azide) reagent_check->buffer_check Reagents OK fail Yield Still Low (Consider alternative chemistry) reagent_check->fail Reagents Faulty protein_check Assess Biomolecule: - Purity >95%? - Aggregation observed? - Functional groups accessible? buffer_check->protein_check Buffer OK buffer_check->fail Buffer Issues ratio_check Optimize Molar Ratio: - Increase molar excess of labeling reagent? protein_check->ratio_check Biomolecule OK protein_check->fail Biomolecule Issues conditions_check Adjust Reaction Conditions: - Temperature? - Incubation time? ratio_check->conditions_check Ratio Optimized ratio_check->fail Ratio Not Optimal purification_check Review Purification: - Method appropriate? - Loss of product during steps? conditions_check->purification_check Conditions Optimized conditions_check->fail Conditions Not Optimal success Yield Improved purification_check->success Purification OK purification_check->fail Purification Issues G start Conjugate Instability or Loss of Activity retro_michael Possible Cause: Retro-Michael Reaction (Thioether bond breaks) start->retro_michael hydrolysis Possible Cause: Succinimide Ring Hydrolysis start->hydrolysis check_storage Analyze Storage Buffer: - pH between 6.5-7.0? retro_michael->check_storage check_plasma In Vivo Issue: Thiol Exchange with Plasma Proteins (e.g., Albumin) retro_michael->check_plasma solution_hydrolyze Solution: Controlled Hydrolysis - Incubate at pH > 7.5 post-conjugation - Forms stable ring-opened product hydrolysis->solution_hydrolyze solution_ms Confirm with Mass Spec: - Identify payload on other proteins check_plasma->solution_ms solution_ms->solution_hydrolyze G cluster_analysis Characterization start Bioconjugation Reaction Mixture purification Purification Step (e.g., Size Exclusion Chromatography) start->purification sds_page SDS-PAGE (Visual confirmation of MW shift) purification->sds_page uv_vis UV-Vis Spectroscopy (Estimate Degree of Labeling) purification->uv_vis hplc HPLC (HIC/SEC) (Assess heterogeneity and purity) purification->hplc mass_spec Mass Spectrometry (Confirm mass and identity) purification->mass_spec final_product Purified & Characterized Bioconjugate sds_page->final_product uv_vis->final_product hplc->final_product mass_spec->final_product

References

Technical Support Center: Best Practices for Storing and Handling PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of polyethylene (B3416737) glycol (PEG) reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal long-term storage conditions for PEG reagents?

A1: For long-term stability, PEG reagents, especially derivatives, should be stored in a freezer at temperatures of -15°C to -40°C.[1] To prevent degradation from moisture and oxidation, it is crucial to store them under a dry, inert atmosphere, such as nitrogen or argon, and protected from light.[1][2] Using a desiccant in the external storage container is also recommended.[1]

Q2: Can PEG reagents be shipped at room temperature?

A2: Yes, for most PEG and PEG derivatives, shipping at room temperature is acceptable, provided they are properly packaged under an inert gas like Nitrogen or Argon.[1] However, upon receipt, they should be transferred to the recommended long-term storage conditions.

Q3: How do storage conditions differ for specific PEG derivatives like NHS esters and Maleimides?

A3: Certain PEG derivatives are more sensitive and require stricter storage conditions.

  • PEG NHS Esters: These are highly sensitive to moisture and should always be kept in dry conditions at low temperatures (≤ -15°C) to maintain their activity.[1]

  • PEG Maleimide, PEG Thiol, and PEG Acrylates: These are very sensitive to light and should be stored in the dark at all times, in addition to being kept in dry conditions, to prevent loss of activity.[1]

Q4: How long can I expect my PEG reagents to be stable?

A4: When stored under the recommended conditions (frozen, under inert gas, and in the dark), PEG products typically have a shelf life of up to three years.[2] However, it is always best to refer to the Certificate of Analysis (COA) for the specific expiration date.[2] For PEG solutions, storage at -20°C provides the most stability, followed by refrigeration at 4°C.[3][4]

Q5: What are the signs of PEG degradation?

A5: The aging of PEG reagents can lead to several chemical changes, including a reduction in pH and an increase in ionic strength, aldehydes, carboxylates, and peroxides.[3][4] Visually, you might observe a change in color or the appearance of amorphous material in PEG solutions.[4] Inappropriate handling or storage of mPEG-aldehyde can lead to the formation of reactive impurities like formaldehyde (B43269) and acrolein.[5]

Handling and Preparation

Q6: What is the correct procedure for taking a PEG reagent out of storage for use?

A6: To prevent moisture condensation on the reagent, which can lead to hydrolysis and inactivation, it is essential to allow the container to slowly warm up to room temperature before opening.[1][6]

Q7: How should I handle the PEG reagent after I have taken the amount I need?

A7: After dispensing the required amount of the reagent, the container should be backfilled with a dry inert gas like nitrogen or argon before sealing it tightly.[1] For sensitive products, consider aliquoting the reagent into smaller, single-use portions upon first opening to preserve the activity of the bulk supply.[1]

Q8: My low molecular weight PEG appears to be a wax-like semi-solid. Is this normal?

A8: Yes, this is normal. PEGs with a low molecular weight (e.g., ≤ 1k) can appear as wax-like or semi-solid materials.[2] Higher molecular weight PEGs are typically white or off-white powders.[2]

Q9: What is the best way to dissolve PEG powder?

A9: PEGs are generally soluble in water and many organic solvents like DMF and DMSO.[2] For some, gentle heating can aid dissolution.[7] It's important to note that PEGs are hygroscopic and will absorb moisture from the air quickly, which can make weighing them accurately challenging.[2][8] When preparing solutions for crystallization, ensure you are using high-purity PEG powder.[8]

Troubleshooting Guides

Issue: Unexpected Precipitation in PEGylation Reaction

If you observe precipitation during your PEGylation experiment, consult the following troubleshooting guide.

Q: My protein is precipitating after adding the PEG reagent. What could be the cause and how can I fix it?

A: PEG is a precipitating agent for proteins, so precipitation can occur if the concentration of PEG becomes too high in your reaction mixture.[9] Here are some steps to troubleshoot this issue:

  • Optimize PEG Concentration: The concentration of PEG is a critical factor. You may need to perform optimization experiments to find the ideal PEG concentration for your specific protein that allows for efficient PEGylation without causing precipitation.

  • Buffer Conditions: Ensure your buffer pH and ionic strength are optimal for your protein's solubility. Changes in these parameters during the PEGylation reaction can lead to precipitation.

  • Resuspension: The good news is that PEG-induced precipitation is often reversible and does not typically denature the protein.[9] You can try to resuspend the precipitate in a fresh buffer.[9]

Data Summary Tables

Table 1: Recommended Storage Conditions for PEG Reagents

ParameterConditionRationaleSource(s)
Temperature -15°C to -40°CMinimizes degradation and preserves reagent activity.[1]
Atmosphere Dry Nitrogen or ArgonPrevents oxidation and hydrolysis.[1][2]
Light In the darkProtects light-sensitive derivatives (e.g., Maleimides, Thiols, Acrylates).[1]
Moisture With desiccant (outside container)Prevents moisture ingress, especially critical for NHS esters.[1]

Table 2: Handling Procedures for Sensitive PEG Derivatives

PEG DerivativeKey SensitivityHandling RecommendationsSource(s)
PEG NHS Esters MoistureAlways keep in dry conditions. Equilibrate to room temperature before opening.[1]
PEG Maleimide LightStore in the dark. Protect from light during handling.[1]
PEG Thiol Light & OxidationStore in the dark and under inert gas.[1][2]
PEG Acrylate LightStore in the dark.[1]

Experimental Protocols

Protocol: General Procedure for Dissolving and Handling PEG Reagents
  • Equilibration: Before opening, allow the PEG reagent container to equilibrate to room temperature to prevent moisture condensation.[1]

  • Weighing: Quickly weigh the desired amount of the PEG reagent. Be aware that PEG is hygroscopic and can absorb atmospheric moisture.[2][8]

  • Dissolution: Dissolve the PEG reagent in an appropriate anhydrous solvent (e.g., DMF, DMSO) if creating a stock solution, or in the reaction buffer.[6][10] For oxygen-sensitive reagents, it is best to degas the solvent with nitrogen or argon.[2]

  • Storage of Stock Solutions: If a stock solution is prepared, it should be stored at -20°C or lower.[2] For moisture-sensitive reagents, store under an inert gas.[11] Avoid repeated freeze-thaw cycles.[2]

  • Resealing the Original Container: After use, flush the original container with a dry inert gas (e.g., argon or nitrogen) before tightly capping and wrapping the cap with parafilm.[1][2] Return the container to the recommended long-term storage conditions.[1]

Visual Guides

PEG_Handling_Workflow cluster_storage Storage cluster_retrieval Retrieval for Use cluster_handling Handling cluster_post_use Post-Use storage Store PEG at -15°C to -40°C under inert gas and in the dark equilibrate Equilibrate container to room temperature before opening storage->equilibrate Ready to use weigh Quickly weigh PEG reagent equilibrate->weigh dissolve Dissolve in appropriate solvent weigh->dissolve backfill Backfill container with inert gas dissolve->backfill After taking required amount reseal Reseal tightly and return to storage backfill->reseal

Caption: Workflow for proper handling of PEG reagents.

Troubleshooting_Precipitation start Precipitation observed during PEGylation reaction check_conc Is PEG concentration too high? start->check_conc check_buffer Are buffer conditions (pH, ionic strength) optimal for protein solubility? check_conc->check_buffer No optimize_conc Optimize PEG concentration through titration experiments check_conc->optimize_conc Yes optimize_buffer Adjust buffer pH and/or ionic strength check_buffer->optimize_buffer No resuspend Attempt to resuspend precipitate in fresh, optimized buffer check_buffer->resuspend Yes optimize_conc->resuspend optimize_buffer->resuspend end Proceed with experiment resuspend->end

Caption: Troubleshooting guide for precipitation issues.

References

Technical Support Center: Overcoming Challenges in Purifying PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of PEGylated proteins.

Troubleshooting Guides

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification. The mixture can include unreacted protein, excess PEG reagent, proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated species), and positional isomers (molecules with the same number of PEG chains attached at different sites).[1][] Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1][3]

This section provides troubleshooting for common issues encountered during the primary chromatography techniques used for PEGylated protein purification: Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).

Ion Exchange Chromatography (IEX) Troubleshooting

IEX separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][]

Issue Potential Cause Recommended Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG is insufficient to differentiate species.Optimize the mobile phase pH. Small changes can significantly impact the protein's surface charge.[1]
Inappropriate salt gradient for elution.Use a shallow salt gradient for proteins with small charge differences, rather than a step elution.[1]
Low Binding Capacity Steric hindrance from the large PEG chain preventing access to resin pores.Use a resin with a larger pore size.[1]
Protein Elutes in Flow-Through Incorrect buffer pH or ionic strength.Ensure the loading buffer pH promotes a net charge on the protein that is opposite to the resin's charge. The ionic strength should be low to allow binding.[1]
Poor Resolution Inappropriate salt concentration in the binding buffer.Empirically determine the optimal salt concentration (e.g., ammonium (B1175870) sulfate) to promote binding.[1]
Size Exclusion Chromatography (SEC) Troubleshooting

SEC separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1]

Issue Potential Cause Recommended Solution
Poor Separation of Conjugate and Unreacted Protein/PEG Inappropriate column pore size.Select a column with a pore size that allows the large conjugate to elute in the void volume while retaining smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often suitable.[1]
Sample volume is too large, causing band broadening.The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix due to hydrophobic interactions.Thoroughly equilibrate the column. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1]
Protein precipitation on the column.Check the solubility of the PEGylated protein in the mobile phase and adjust pH or ionic strength if necessary.[1]
Distorted Peak Shapes Unwanted interactions with the stationary phase.Consider a different mobile phase or a column with a different stationary phase chemistry.[1]
Hydrophobic Interaction Chromatography (HIC) Troubleshooting

HIC separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[1]

Issue Potential Cause Recommended Solution
Poor Resolution Weak hydrophobic interaction with the stationary phase.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[1]
Inappropriate salt concentration.The type and concentration of salt (e.g., ammonium sulfate) are critical for promoting binding. This needs to be determined empirically.[1]
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. A lower initial salt concentration might be necessary.[1]
Irreversible binding to the column due to high hydrophobicity.Consider adding a mild organic modifier to the elution buffer to facilitate desorption.[1]
Broad Peaks Heterogeneity of the attached PEG.The polydispersity of the PEG chain can lead to peak broadening.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The main challenge is the heterogeneity of the reaction mixture, which includes:

  • Unreacted Protein

  • Unreacted PEG

  • Multi-PEGylated Species (mono-, di-, etc.)

  • Positional Isomers

  • Hydrolysis Fragments[1]

These components often have very similar physicochemical properties, making them difficult to separate.[1][3]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used techniques are chromatographic methods that leverage differences in molecular size, charge, and hydrophobicity:

  • Size Exclusion Chromatography (SEC): Separates based on size.[1][]

  • Ion Exchange Chromatography (IEX): Separates based on net surface charge.[1][][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity.[1][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): High-resolution separation based on hydrophobicity, often used for separating positional isomers.[1]

Q3: How do I choose the best purification method for my PEGylated protein?

The choice depends on the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of purification.[1] A common strategy is to use SEC for initial bulk separation of the PEGylated protein from unreacted PEG and protein, followed by IEX as a polishing step to separate species with different degrees of PEGylation.[5]

Q4: How can I optimize the PEGylation reaction to simplify purification?

Optimizing the reaction can reduce the heterogeneity of the product mixture. Key parameters to consider include:

  • Protein concentration

  • PEG-to-protein molar ratio

  • Temperature

  • pH

  • Reaction time[4]

For amine-specific PEGylation, a lower pH (around 7 or below) can favor modification of the N-terminal amino group over lysine (B10760008) residues due to differences in their pKa values.[4]

Q5: What analytical techniques are used to characterize purified PEGylated proteins?

Several techniques are used to assess purity, identity, and degree of PEGylation:

  • SDS-PAGE: Shows an increase in apparent molecular weight after PEGylation.[5]

  • HPLC (SEC and RP-HPLC): Quantifies purity and remaining unreacted components.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight and degree of PEGylation.[5][7]

  • Capillary Electrophoresis (CE): High-resolution separation of different PEGylated products.[]

Experimental Protocols

Protocol 1: General Purification Workflow for PEGylated Proteins

This protocol outlines a common two-step chromatographic purification strategy.

Step 1: Size Exclusion Chromatography (SEC) for Bulk Separation

  • Column Selection: Choose an SEC column with a pore size suitable for separating the PEGylated conjugate from the smaller unreacted protein and PEG.[1]

  • Buffer Preparation: Prepare a mobile phase compatible with your protein's stability (e.g., phosphate-buffered saline, pH 7.4).

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Preparation: Concentrate the PEGylation reaction mixture if necessary and filter it through a 0.22 µm filter.

  • Sample Injection: Inject a sample volume that is 2-5% of the column volume.[1]

  • Elution and Fraction Collection: Elute with the mobile phase and collect fractions. The PEGylated protein, being the largest species, should elute first.[1]

  • Analysis: Analyze fractions using SDS-PAGE and UV absorbance (280 nm) to identify those containing the PEGylated protein.

  • Pooling: Pool the fractions containing the purified PEGylated protein.

Step 2: Ion Exchange Chromatography (IEX) for Polishing

  • Column Selection: Choose a cation or anion exchange column based on the protein's isoelectric point (pI) and the desired buffer pH.

  • Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of the binding buffer should ensure the protein has the appropriate charge to bind to the resin.

  • System Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the pooled fractions from SEC onto the IEX column.

  • Washing: Wash the column with binding buffer to remove any unbound contaminants.

  • Elution: Apply a linear salt gradient from the binding buffer to the elution buffer to separate the different PEGylated species.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the desired purified PEGylated protein species.

Visualizations

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Steps Reaction_Mixture Crude PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Bulk Separation Analysis1 Fraction Analysis (SDS-PAGE, UV) SEC->Analysis1 IEX Ion Exchange Chromatography (IEX) Analysis2 Purity Assessment (HPLC, MS) IEX->Analysis2 Analysis1->IEX Polishing Step Pure_Product Purified PEGylated Protein Analysis2->Pure_Product

Caption: A general workflow for the purification of PEGylated proteins.

Troubleshooting_Decision_Tree cluster_poor_sep Troubleshooting Poor Separation cluster_low_yield Troubleshooting Low Yield Start Start: Poor Purification Outcome Issue Identify Primary Issue Start->Issue Poor_Sep Poor Separation Issue->Poor_Sep Resolution Low_Yield Low Yield Issue->Low_Yield Recovery Optimize_Gradient Optimize Gradient (IEX/HIC) Poor_Sep->Optimize_Gradient Change_pH Adjust pH (IEX) Poor_Sep->Change_pH Change_Column Change Column (Pore Size/Resin) Poor_Sep->Change_Column Check_Solubility Check Protein Solubility Low_Yield->Check_Solubility Modify_Buffer Modify Buffer (e.g., add arginine) Low_Yield->Modify_Buffer Reduce_Load Reduce Sample Load Low_Yield->Reduce_Load end_point Re-run Purification Optimize_Gradient->end_point Change_pH->end_point Change_Column->end_point Check_Solubility->end_point Modify_Buffer->end_point Reduce_Load->end_point

Caption: A decision tree for troubleshooting common purification issues.

References

Optimizing linker length for ternary complex formation in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers optimizing PROTAC linker length to ensure efficient ternary complex formation and subsequent protein degradation.

General Linker Design & Troubleshooting FAQs

Q1: My PROTAC shows weak or no target degradation. How do I begin troubleshooting the linker?

A1: When observing poor degradation, a systematic evaluation is necessary. The linker is a critical component, but other factors should be checked first.[1] A logical troubleshooting workflow can help isolate the problem.

  • Initial Checks: First, verify the integrity and purity of your PROTAC, target protein (Protein of Interest - POI), and E3 ligase using methods like mass spectrometry, NMR, and Dynamic Light Scattering (DLS).[1]

  • Binary Binding: Confirm that your PROTAC binds to both the POI and the E3 ligase independently. A lack of binary binding for either protein means a ternary complex is impossible. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for this.[2][3]

  • Ternary Complex Formation: If binary binding is confirmed, the issue may lie in the inability to form a stable ternary complex (POI-PROTAC-E3 ligase). This is where linker optimization becomes crucial.[4] The linker may be too short, causing steric clashes, or too long, failing to bring the proteins into productive proximity.[5]

  • Cellular Context: Consider factors like cell permeability, PROTAC stability in media, and expression levels of the target protein and E3 ligase in your cell model.[4]

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 Troubleshooting Workflow for Poor PROTAC Efficacy start Start: Low/No Degradation bin_bind Assess Binary Binding (POI & E3 Ligase) start->bin_bind tern_form Assess Ternary Complex Formation (e.g., SPR) bin_bind->tern_form Binding Confirmed no_bin_bind Problem: Warhead or E3 Ligand Redesign Ligands bin_bind->no_bin_bind No/Weak Binding cell_perm Assess Cellular Uptake & Stability (e.g., CETSA) tern_form->cell_perm Complex Forms linker_opt Optimize Linker: - Length - Composition - Attachment Point tern_form->linker_opt No/Weak Complex no_cell_perm Problem: Poor PK Properties Modify Linker/Ligands for Permeability cell_perm->no_cell_perm Not Permeable or Unstable end End: Improved Degradation cell_perm->end Permeable & Stable linker_opt->tern_form

Caption: Troubleshooting workflow for low PROTAC degradation activity.

Q2: What is the ideal linker length and composition for a PROTAC?

A2: There is no single "ideal" linker. The optimal length, composition, and attachment points are highly dependent on the specific POI and E3 ligase pair.[5][6] However, general principles apply:

  • Length: Linkers that are too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[5] Conversely, linkers that are too long may not effectively bring the two proteins together for efficient ubiquitination.[5] Most successful PROTACs feature linkers between 5 and 15 atoms in length.[]

  • Composition: The two most common linker types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[8]

    • Alkyl Linkers: Tend to be more hydrophobic and rigid. This can improve cell permeability but may reduce solubility.[8][9]

    • PEG Linkers: Are more hydrophilic, which enhances aqueous solubility.[8][9] However, they can sometimes decrease metabolic stability.[8]

  • Rigidity: Introducing rigid elements like cycloalkane or triazole rings can help lock the PROTAC into a productive conformation, improving the stability of the ternary complex.[8][]

The best approach is empirical: synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal design for your system.[][11]

Table 1: Comparison of Common PROTAC Linker Types

Linker TypeCommon StructureKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains -(CH₂)n-Hydrophobic, relatively rigidSynthetically accessible, chemically stable, may improve cell permeability[8][12]Can limit aqueous solubility, may increase risk of hemolysis[][8]
PEG Chains -(CH₂CH₂O)n-Hydrophilic, flexibleImproves water solubility and compatibility with physiological environments[8][9]May reduce metabolic stability and cell permeability[][8]
Rigid Linkers Triazoles, PiperazinesConstrained conformationCan pre-organize ligands for binding, potentially increasing ternary complex stability[8][]Can be more synthetically challenging

Q3: I'm observing a "hook effect" in my degradation assays. Is the linker involved?

A3: Yes, the hook effect is strongly related to the properties of the entire PROTAC molecule, including the linker. The hook effect occurs when high concentrations of a PROTAC lead to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex, resulting in decreased degradation.[1][4]

While this is an intrinsic property of the three-body system, a well-designed linker can help mitigate it by promoting positive cooperativity .[1][13] Positive cooperativity means the binding of the first protein to the PROTAC increases the binding affinity for the second protein, stabilizing the ternary complex over the binary ones.[14] This stabilization can alleviate the hook effect.[13] Optimizing the linker to create favorable protein-protein interactions at the ternary complex interface is key to achieving this.[14]

Experimental Protocols & Data Interpretation

Q4: What are the best biophysical assays to confirm ternary complex formation and guide linker optimization?

A4: Several biophysical techniques are essential for characterizing PROTACs. The most common are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI).[2] These methods provide quantitative data on binding affinities (KD), kinetics (kon/koff), and thermodynamics, which are crucial for rational linker design.[2][15]

G cluster_0 PROTAC-Mediated Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to Proteasome Proteasome POI->Proteasome targeted for degradation by E3 E3 Ligase E3->PROTAC binds to Ub Ubiquitin E3->Ub transfers Ub->POI to

Caption: PROTAC mechanism of action leading to protein degradation.

Q5: How do I perform an SPR experiment to measure ternary complex kinetics?

A5: SPR is a powerful technique for measuring real-time binding kinetics of both binary and ternary complexes.[15][16] A common experimental setup involves immobilizing the E3 ligase and flowing the PROTAC and POI over the sensor chip.[17]

Detailed Protocol: SPR Analysis of Ternary Complex Formation
  • Immobilization:

    • Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.[16][18] This creates a stable surface for subsequent binding events.

  • Binary Affinity Measurement (PROTAC to E3):

    • Prepare a concentration series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD) and kinetics (kon, koff).[17] This serves as a baseline.

  • Ternary Complex Measurement:

    • Prepare a solution containing a fixed, near-saturating concentration of the POI. This concentration should ideally be 20-50 times the KD of the POI-PROTAC binary interaction to ensure most of the PROTAC is pre-bound to the POI in solution.[18][19]

    • Create a concentration series of the PROTAC and add it to the POI solution.

    • Inject this mixture (PROTAC + POI) over the immobilized E3 ligase surface.[16] The resulting sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the apparent ternary KD, kon, and koff.[17]

    • Cooperativity (α) can be calculated by the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3) .[17] An alpha value > 1 indicates positive cooperativity.

Table 2: Example SPR Data for PROTACs with Varying Linkers

PROTACLinkerBinary K D (PROTAC to VHL)Ternary K D (Brd4 BD2 -PROTAC to VHL)Cooperativity (α)Ternary Complex Half-Life (t ½)
MZ1 PEG-based56 nM5.9 nM9.513 min
AT1 PEG-based190 nM14 nM1419 min
MZP61 Alkyl-based170 nM340 nM0.5< 1 min
This table contains illustrative data based on published findings to demonstrate comparative analysis.[18]

Q6: How can I confirm my PROTAC is engaging its target inside the cell?

A6: Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement in a physiological context.[20][21] It measures the change in thermal stability of a target protein upon ligand (PROTAC) binding.[22]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture your cells of interest and treat them with various concentrations of your PROTAC or a vehicle control (e.g., DMSO) for a set period (typically 1 hour).[20][23]

  • Heat Shock:

    • Aliquot the treated cell suspensions. Heat each aliquot to a different temperature for a short duration (e.g., 3 minutes). This creates a temperature gradient.[23] A non-heated control should be included.[20]

  • Cell Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.[24]

  • Protein Detection:

    • Collect the supernatant and quantify the amount of soluble target protein remaining using Western Blotting or mass spectrometry.[23]

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature. A successful PROTAC will bind to the target protein and stabilize it, resulting in a rightward shift of the melting curve compared to the vehicle control.[22] This confirms target engagement in the cell.

This data is crucial as it bridges the gap between in vitro biophysical data and cellular degradation outcomes.[4]

References

Strategies to enhance the in vivo stability of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC In Vivo Stability. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the in vivo stability and performance of Proteolysis-Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that contribute to the in vivo instability of PROTACs?

PROTACs can exhibit instability through several mechanisms, primarily related to their unique, large structures which often fall outside of Lipinski's "Rule of Five".[1]

  • Metabolic Instability : Like other small molecules, PROTACs are subject to metabolism by enzymes, primarily in the liver and blood.[2][3] Key enzymes include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and various hydrolases.[2][3] This "first-pass" metabolism can significantly limit oral bioavailability and in vivo efficacy.[1][4]

  • Chemical Instability : Certain chemical moieties within the PROTAC structure can be inherently unstable under physiological conditions. For example, some E3 ligase ligands, such as derivatives of thalidomide, can be susceptible to hydrolysis in aqueous solutions, leading to degradation and loss of activity.[5][6]

  • Poor Permeability and Solubility : Due to their high molecular weight and often large polar surface area, many PROTACs suffer from low aqueous solubility and poor cell permeability.[7][8] This can lead to aggregation, precipitation in biological fluids, and inefficient uptake into target cells, all of which compromise in vivo performance.[2]

Q2: How does the linker component of a PROTAC influence its in vivo stability?

The linker is a critical determinant of a PROTAC's overall stability and pharmacokinetic properties.[9][10] Its length, chemical composition, rigidity, and attachment points can significantly impact:

  • Metabolic Stability : The linker is often a primary site of metabolic modification.[2][5] Incorporating more metabolically robust chemical motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance stability.[7][] Conversely, long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more susceptible to enzymatic degradation.[2][9]

  • Physicochemical Properties : The linker's properties directly influence the PROTAC's solubility, permeability, and propensity to form intramolecular hydrogen bonds. For instance, replacing a flexible PEG linker with a more rigid phenyl ring has been shown to improve cellular permeability.[4]

  • Ternary Complex Formation : The linker's geometry and flexibility are crucial for orienting the warhead and the E3 ligase ligand correctly to facilitate the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[5][7]

Q3: Can the metabolites of a PROTAC interfere with its activity?

Yes, metabolites can significantly interfere with PROTAC efficacy. If the PROTAC is cleaved, particularly at the linker, the resulting metabolites (the free warhead and the free E3 ligase ligand) can compete with the intact PROTAC for binding to the target protein or the E3 ligase, respectively.[12][13] This competitive binding can disrupt the formation of the essential ternary complex, antagonize the degradation process, and ultimately reduce the efficacy of the parent PROTAC.[12][13] Therefore, identifying metabolic "soft spots" and designing molecules to minimize the formation of such competing metabolites is a key optimization strategy.[5]

Q4: What is the "Hook Effect" and how does it relate to in vivo stability and dosing?

The "Hook Effect" describes a phenomenon where the efficacy of a PROTAC (i.e., the extent of protein degradation) decreases at high concentrations.[12][14] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[14][15] This is a critical consideration for in vivo studies, as achieving a sustained therapeutic concentration that is effective but below the threshold for the hook effect is necessary. Poor in vivo stability can lead to sharp peaks in plasma concentration after dosing, potentially pushing the concentration into the hook effect range and reducing overall efficacy.

Troubleshooting Guides

Issue 1: Poor In Vivo Efficacy Despite Good In Vitro Potency

Symptoms:

  • PROTAC shows potent and specific degradation of the target protein in cell culture assays.

  • In animal models, the PROTAC fails to show significant target degradation or expected therapeutic effect.

  • High dose levels are required to see a minimal effect, or the in vitro-in vivo correlation is poor.[5]

Troubleshooting Workflow:

G cluster_0 Initial Problem cluster_1 Investigation Phase cluster_2 Diagnosis & Solution start Poor In Vivo Efficacy (Good In Vitro Potency) pk_pd 1. Analyze Pharmacokinetics (PK) and Pharmacodynamics (PD) start->pk_pd Begin Investigation perm 2. Assess Cell Permeability (e.g., PAMPA, Caco-2) pk_pd->perm If PK is poor sol_pk Low Exposure / Rapid Clearance? -> Address Metabolic Instability (See Issue 2) pk_pd->sol_pk sol_form Poor Solubility / Formulation? -> Optimize Formulation (e.g., ASD, SNEDDS) pk_pd->sol_form If exposure is limited by solubility metabolism 3. Evaluate Metabolic Stability (e.g., Microsomes, Hepatocytes) perm->metabolism If permeability is adequate sol_perm Low Permeability? -> Enhance Cell Uptake (See Issue 3) perm->sol_perm metabolism->sol_pk If unstable

Caption: Workflow for troubleshooting poor in vivo efficacy.

Possible Solutions & Methodologies:

  • Assess Pharmacokinetics (PK) and Target Engagement:

    • Action: Conduct a PK study to measure the concentration of the PROTAC in plasma and, if possible, in the target tissue over time. Correlate this with a pharmacodynamic (PD) marker (i.e., target protein levels in a surrogate tissue or tumor).

    • Rationale: Poor in vivo efficacy is often due to insufficient exposure at the site of action.[14] The compound may be cleared too rapidly or may not distribute to the target tissue.

    • If you find rapid clearance , proceed to the troubleshooting guide for Issue 2: Rapid Metabolic Clearance .

  • Evaluate Cell Permeability:

    • Action: Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to quantify the compound's ability to cross cell membranes.[16]

    • Rationale: PROTACs are large molecules and often struggle to passively diffuse across cell membranes to reach their intracellular targets.[1][7]

    • If you find low permeability , proceed to the troubleshooting guide for Issue 3: Low Cellular Permeability .

  • Optimize Formulation:

    • Action: Investigate alternative formulation strategies to improve solubility and absorption.

    • Rationale: Poor aqueous solubility can prevent the PROTAC from being absorbed effectively after oral dosing or cause it to precipitate upon injection.[6][14]

    • Strategies :

      • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate and oral absorption.[17]

      • Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and permeability of lipophilic PROTACs.[2][17]

Issue 2: Rapid Metabolic Clearance

Symptoms:

  • Pharmacokinetic studies show a short half-life and rapid clearance of the PROTAC.

  • In vitro metabolism assays (e.g., liver microsomes, hepatocytes) show rapid disappearance of the parent compound.[2]

  • LC-MS/MS analysis detects significant levels of PROTAC metabolites that may compete with the parent compound.[13]

Troubleshooting Workflow:

G start High Metabolic Clearance Identified met_id 1. Identify Metabolic 'Soft Spots' (Metabolite ID studies) start->met_id linker_mod Linker Modification met_id->linker_mod If linker is labile ligand_mod Ligand Modification met_id->ligand_mod If warhead/E3 ligand is labile strat1 Incorporate rigid/cyclic elements (piperazine, phenyl rings) linker_mod->strat1 strat2 Replace labile bonds (e.g., amide -> ether) linker_mod->strat2 strat4 Change linker attachment point linker_mod->strat4 strat3 Introduce metabolic blockers (fluorine, deuterium) ligand_mod->strat3 result Re-evaluate in vitro stability and in vivo PK strat1->result strat2->result strat3->result strat4->result

Caption: Workflow for addressing low PROTAC metabolic stability.

Possible Solutions & Methodologies:

  • Linker Modification: The linker is often the most metabolically vulnerable part of the PROTAC.[5][]

    • Incorporate Rigid/Cyclic Structures: Replace flexible alkyl or PEG chains with more stable motifs like piperazine/piperidine rings or aromatic systems.[7][] These structures can sterically hinder the approach of metabolic enzymes.

    • Replace Labile Bonds: If amide hydrolysis is identified as a degradation pathway, replace the amide bond with a more stable ether or triazole linkage.[7][19]

    • Change Attachment Point: Altering where the linker connects to the warhead or E3 ligand can shield metabolically susceptible positions.[4][]

  • Ligand Modification:

    • Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the warhead or E3 ligase ligand. This strategy, known as "metabolic blocking," can prevent enzymatic modification at those sites without significantly altering binding affinity.

  • Prodrug Strategy:

    • Action: Temporarily mask a functional group prone to metabolism with a promoiety that is cleaved in vivo to release the active PROTAC.

    • Rationale: A prodrug can improve metabolic stability and bioavailability. For example, adding a lipophilic group to the CRBN ligand has been shown to significantly increase a PROTAC's bioavailability.[4]

Issue 3: Low Cellular Permeability

Symptoms:

  • The PROTAC shows potent activity in biochemical assays (e.g., ternary complex formation) but weak activity in cell-based degradation assays.

  • Direct measurement using PAMPA or Caco-2 assays confirms low permeability.[16]

  • The compound has a high molecular weight, a large polar surface area (PSA), or a high number of rotatable bonds.[7]

Troubleshooting Workflow:

G start Low Cell Permeability Confirmed analyze Analyze Physicochemical Properties (PSA, LogP, Rotatable Bonds) start->analyze sol1 Optimize Linker: - Replace PEG with alkyl/aromatic - Avoid amide bonds analyze->sol1 sol2 Promote Intramolecular Hydrogen Bonds (IMHB) analyze->sol2 sol3 Prodrug Approach: Mask polar groups analyze->sol3 sol4 Reduce Molecular Weight/ Polar Surface Area analyze->sol4 result Re-evaluate permeability (PAMPA) and cellular DC50 sol1->result sol2->result sol3->result sol4->result

Caption: Workflow for addressing low cellular permeability.

Possible Solutions & Methodologies:

  • Optimize Linker Design:

    • Reduce Polarity: Replace polar linkers like PEGs with more lipophilic alkyl or aromatic linkers to reduce the total polar surface area.[20][21]

    • Avoid Amide Bonds: Replacing amide linkages can improve permeability by reducing the number of hydrogen bond donors.[7][20]

  • Promote Intramolecular Hydrogen Bonds (IMHB):

    • Action: Redesign the PROTAC to encourage the formation of internal hydrogen bonds.

    • Rationale: IMHB can cause the molecule to adopt a more compact, "ball-like" conformation.[4] This masks polar functional groups, effectively reducing the molecule's polarity and size, which facilitates passage across the cell membrane's lipid bilayer.[4]

  • Reduce Molecular Weight and Polar Surface Area (PSA):

    • Action: Systematically simplify the PROTAC structure by using smaller ligands or shorter linkers, where possible, without compromising ternary complex formation.

    • Rationale: While PROTACs inherently have high MW, minimizing it where possible is a key strategy. Decreasing PSA is often a more achievable and impactful goal for improving passive diffusion.

  • Targeted Delivery Strategies:

    • Action: Conjugate the PROTAC to a molecule that is actively transported into cells.

    • Rationale: This bypasses the need for passive diffusion. Examples include antibody-PROTAC conjugates (APCs) or folate-caged PROTACs that are taken up by specific cell surface receptors.[12]

Data Summary Tables

Table 1: Impact of Linker Composition on PROTAC Metabolic Stability

Linker Modification StrategyExampleEffect on StabilityRationaleReference
Increase Rigidity Replacing a flexible alkyl chain with a piperidine/piperazine-containing linker.Increased metabolic stability and half-life.The rigid structure provides steric hindrance, preventing access by metabolic enzymes like CYPs.[7][]
Replace Labile Bonds Replacing an amide bond between the linker and CRBN ligand with an ether moiety.Increased in vivo stability and improved pharmacokinetic profile.Ether bonds are generally more resistant to hydrolysis than amide bonds.[7][19]
Incorporate Aromatic Rings Replacing a PEG linker with a 1,4-disubstituted phenyl ring.Increased metabolic stability.Aromatic rings are rigid and less prone to oxidative metabolism compared to flexible chains.[4][9]
Shorten Linker Length Reducing the number of methylene (B1212753) or PEG units in the linker.Generally Increased metabolic stability.Shorter linkers present fewer potential sites ("soft spots") for metabolic attack.[10][]

Table 2: Strategies to Enhance PROTAC Cell Permeability

StrategyExample of Structural ChangeMeasured EffectMechanismReference
Promote Intramolecular H-Bonds (IMHB) Designing the PROTAC to form an internal hydrogen bond.Transforms a "strip-type" molecule into a "ball" form.Reduces effective molecular size and polarity, facilitating membrane passage.[4]
Replace Polar Linkers Replacing a PEG linker with a 1,4-disubstituted phenyl ring.Significant improvement in cellular permeability.Reduces polar surface area and increases rigidity.[4]
Avoid Amide Linkages Replacing an amide linkage with an ester or other non-HBD group.Improvement in permeability.Reduces the number of hydrogen bond donors (HBDs), which is favorable for membrane crossing.[20]
Prodrug Approach Adding a lipophilic group to the CRBN ligand.Significant increase in bioavailability.Masks polar groups, improving membrane permeability and metabolic stability.[4]
Introduce Basic Nitrogen Inserting basic nitrogen atoms into aromatic rings or alkyl linkers.Improvement in solubility, which can positively impact permeability.Increases aqueous solubility without excessively increasing polarity.[4][16]

Detailed Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[22]

Materials:

  • Test PROTAC and control compounds (positive control like verapamil, negative control like warfarin).

  • Pooled human or other species liver microsomes (HLM).[22]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate (B84403) buffer (0.1 M, pH 7.4).

  • Ice-cold acetonitrile (B52724) (ACN) with an internal standard (e.g., tolbutamide, labetalol).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test PROTAC and control compounds in DMSO.

    • Prepare working solutions by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be <0.5%.

    • Thaw the liver microsomes on ice. Dilute them in cold phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer and the PROTAC solution (final concentration typically 1 µM).

    • Add the diluted liver microsome solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[22]

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to the respective wells.[2][22] The 0-minute time point is prepared by adding ACN before the NADPH system.

  • Sample Preparation and Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 20 minutes to precipitate the proteins.[2]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the peak area of the parent PROTAC relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time.

    • Determine the slope (k) of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a PROTAC in a high-throughput, cell-free format.[21]

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate).

  • Phosphatidylcholine or other synthetic lipid mixture (e.g., dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test PROTAC and control compounds (high permeability like propranolol, low permeability like atenolol).

  • UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating:

    • Prepare the lipid solution (e.g., 5-10% phosphatidylcholine in dodecane).

    • Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the filter (donor) plate. Allow the solvent to impregnate the membrane for 5-10 minutes.

  • Plate Preparation:

    • Add PBS (pH 7.4) to each well of the acceptor plate.

    • Prepare the donor solutions by dissolving the test PROTAC and controls in PBS (final DMSO concentration should be <1%).

    • Add the donor solutions to the wells of the coated filter plate.

  • Incubation:

    • Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

    • Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking to prevent the formation of an unstirred water layer.

  • Concentration Measurement:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in the donor plate (C_D(t)), the acceptor plate (C_A(t)), and in a reference plate with the starting concentration (C_D(0)). Analysis can be done via UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following formula:

      alt textAt%7D%20%5Cln%7B(1-RF)%20%5Cfrac%7BC_D(t)%7D%7BC_D(0)%7D%7D)

      Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the area of the membrane.

      • t is the incubation time.

      • RF is the retention factor (determined from mass balance).

    • Classify the compound's permeability based on the calculated Pe value (e.g., >10 x 10⁻⁶ cm/s is often considered high permeability).

References

Validation & Comparative

Unraveling the Optimal Reach: A Comparative Guide to PEG Linker Lengths in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role in determining therapeutic efficacy. This guide provides an in-depth comparison of commonly used polyethylene (B3416737) glycol (PEG) linkers of varying lengths—specifically PEG2, PEG4, and PEG6—supported by experimental data to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers can lead to a non-productive complex where ubiquitination sites are not accessible.[1][2]

Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

Systematic studies have demonstrated that modulating the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase.

Degradation Efficiency

The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. While a direct head-to-head comparison of PEG2, PEG4, and PEG6 for a single target is not always available in a single study, the compiled data illustrates the general trend and the importance of linker optimization.

Target ProteinE3 LigaseLinker Length (Atom Count Approximation)PROTACDC50Dmax (%)Reference
ERα VHL12 atoms (~PEG3)PROTAC ALess Potent~75[3][4]
ERα VHL16 atoms (~PEG4-PEG5)PROTAC BMore Potent (~1 µM IC50)~95[3][4]
TBK1 VHL< 12 atomsPROTAC CInactiveN/A[3][4]
TBK1 VHL21 atoms (~PEG6-PEG7)PROTAC D3 nM96[3][4]
TBK1 VHL29 atoms (~PEG9-PEG10)PROTAC E292 nM76[3][4]
BRD4 CRBN1-2 PEG unitsPROTAC F>5 µM-[5]
BRD4 CRBN4-5 PEG unitsPROTAC G<0.5 µM-[5]

Note: The conversion from atom count to PEG units is an approximation as linkers often contain other chemical moieties in addition to the PEG chain.

The data clearly indicates that a systematic variation of linker length is crucial for optimizing PROTAC potency. For ERα, a 16-atom linker was significantly more effective than a 12-atom linker.[3][4] In the case of TBK1, linkers shorter than 12 atoms were inactive, with a 21-atom linker demonstrating the highest potency.[3][4] This highlights that an optimal linker length exists for each target-ligase pair.

Cellular Permeability

The physicochemical properties of PROTACs, including their high molecular weight and polar surface area, often pose challenges for their ability to cross cellular membranes.[6] The length of the PEG linker can influence cell permeability. While longer PEG chains increase hydrophilicity, which can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby aiding membrane traversal.[7] However, excessive PEGylation can also decrease cellular uptake.[7] Therefore, finding the right balance is key.

Quantitative data on the direct impact of PEG2 vs. PEG4 vs. PEG6 on the permeability of an otherwise identical PROTAC is limited. However, studies on various PROTACs have shown that linker modifications significantly affect permeability. For instance, in a series of androgen receptor (AR) PROTACs, the linker and E3 ligase ligand had a marked influence on permeability in Caco-2 cell assays.[8]

Key Experimental Protocols

Accurate assessment of PROTAC performance relies on robust experimental methodologies. Below are detailed protocols for key assays.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][9]

Methodology:

  • Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[9]

Cellular Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures passive transcellular permeability.[6]

Methodology:

  • A donor plate containing the PROTACs is placed on top of an acceptor plate, separated by a microfilter plate coated with a lipid-infused artificial membrane.

  • The system is incubated, allowing the compounds to diffuse from the donor to the acceptor compartment.

  • The concentration of the PROTAC in both compartments is measured, typically by LC-MS/MS, to calculate the apparent permeability coefficient (Papp).[6]

2. Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[6][10]

Methodology:

  • Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a differentiated monolayer with tight junctions.

  • The PROTAC is added to the apical (top) side of the monolayer.

  • Samples are taken from the basolateral (bottom) side at various time points.

  • The concentration of the PROTAC is quantified by LC-MS/MS to determine the Papp value.[10]

Ternary Complex Formation Assays

1. Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of ternary complex formation.[11][12]

Methodology:

  • Immobilize the E3 ligase on the sensor chip surface.

  • Inject the PROTAC over the surface to measure the binary interaction.

  • In a separate experiment, inject the PROTAC pre-incubated with the target protein to measure the formation of the ternary complex.

  • The binding affinities (KD) for both binary and ternary interactions are determined from the sensorgrams. The cooperativity factor (α), which indicates the stability of the ternary complex, can then be calculated.[12][13]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (Chemiluminescence) F->G H Data Analysis G->H

Experimental workflow for Western Blot analysis.

Linker_Length_Logic Start PROTAC Design: Linker Length Selection Short Too Short (e.g., PEG2 in some cases) Start->Short Optimal Optimal Length (e.g., PEG4-PEG6 in many cases) Start->Optimal Long Too Long Start->Long Steric_Hindrance Steric Hindrance Short->Steric_Hindrance Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Inefficient_Complex Inefficient/ Non-productive Complex Long->Inefficient_Complex Degradation_Low1 Low Degradation Efficiency Steric_Hindrance->Degradation_Low1 Degradation_High High Degradation Efficiency Stable_Complex->Degradation_High Degradation_Low2 Low Degradation Efficiency Inefficient_Complex->Degradation_Low2

Logical relationship of linker length to PROTAC efficacy.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The available data demonstrates that there is an optimal linker length for each specific PROTAC system, which is essential for efficient ternary complex formation and subsequent target protein degradation. While general trends can be observed, the ideal linker length (be it PEG2, PEG4, PEG6, or another variant) must be empirically determined through systematic evaluation. By employing the detailed experimental protocols outlined in this guide, researchers can effectively compare the performance of different linker constructs and accelerate the development of potent and selective protein degraders.

References

A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective drug delivery systems, particularly for antibody-drug conjugates (ADCs). The linker, which connects the therapeutic payload to the delivery vehicle, profoundly influences the stability, pharmacokinetics, efficacy, and safety of the conjugate. Polyethylene glycol (PEG) has been widely adopted as a component of these linkers to enhance solubility and improve in vivo performance.[1] This guide provides an objective comparison of two primary classes of PEG linkers: cleavable and non-cleavable, supported by experimental data and detailed methodologies to inform rational drug design.

At a Glance: Key Differences

FeatureCleavable PEG LinkerNon-Cleavable PEG Linker
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., low pH, high enzyme concentration, reducing environment).[2][3]Relies on the complete lysosomal degradation of the antibody backbone to release the payload-linker complex.[4][5]
Released Payload Typically the unmodified, potent parent drug.[6]The payload remains attached to the linker and an amino acid residue from the antibody.[4]
Plasma Stability Generally lower, with a potential for premature drug release.[6]Generally higher, leading to a more stable conjugate in circulation.[4][6]
Bystander Effect High potential, as the released, often membrane-permeable drug can diffuse to and kill adjacent antigen-negative tumor cells.[6]Low to negligible, as the released payload-linker complex is often charged and less membrane-permeable.[7]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.[5]Lower potential due to greater stability and a limited bystander effect.[4][7]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within the tumor mass.[6]May be less effective against antigen-negative cells.[7]

Quantitative Performance Data

Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the identical antibody and payload are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (M)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)BT-474HER2~1 x 10⁻¹¹[6]
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)KPL-4HER2~3 x 10⁻¹¹[4]
Anti-CD79b-vc-MMAECleavable (Val-Cit)Jeko-1CD79b~1 x 10⁻¹⁰[8]
Anti-CD79b-Tandem-cleavage-MMAECleavable (Novel)Jeko-1CD79b~1 x 10⁻¹⁰[8]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy in Xenograft Models

ADC ConstructLinker TypeTumor ModelDosingOutcomeReference
Anti-CD79b-vc-MMAECleavable (Val-Cit)Jeko-1 XenograftSingle 3 mg/kg doseTumor growth inhibition[8]
Anti-CD79b-Tandem-cleavage-MMAECleavable (Novel)Jeko-1 XenograftSingle 3 mg/kg doseSuperior tumor growth inhibition compared to vc-linker[8]
cAC10-vc-MMAECleavable (Val-Cit)L2987 Lung XenograftSingle 1 mg/kg doseTumor regression[9]
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)KPL-4 XenograftSingle 10 mg/kg doseTumor stasis[4]

Table 3: Plasma Stability

ADC ConstructLinker TypeSpeciesTime Point% Intact ADC RemainingReference
Trastuzumab-vc-MMAECleavable (Val-Cit)Rat144 h~65%[9]
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)Rat168 h>90%[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of ADCs with Cleavable vs. Non-cleavable Linkers

ADC_Mechanism ADC Mechanism of Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC binds to target antigen Internalization_C Internalization via endocytosis ADC_C->Internalization_C Endosome_C Trafficking to endosome/lysosome Internalization_C->Endosome_C Cleavage Linker Cleavage (Low pH, Enzymes, etc.) Endosome_C->Cleavage Payload_Release_C Release of free, active payload Cleavage->Payload_Release_C Bystander_Effect Bystander Killing of neighboring cells Payload_Release_C->Bystander_Effect Apoptosis_C Target cell apoptosis Payload_Release_C->Apoptosis_C ADC_NC ADC binds to target antigen Internalization_NC Internalization via endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation by proteases Lysosome_NC->Degradation Payload_Release_NC Release of payload- linker-amino acid complex Degradation->Payload_Release_NC Apoptosis_NC Target cell apoptosis Payload_Release_NC->Apoptosis_NC

Caption: Comparative intracellular trafficking and payload release mechanisms of ADCs with cleavable and non-cleavable linkers.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed antigen-positive and antigen-negative cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 ADC_Treatment Treat cells with serial dilutions of ADC Incubation_1->ADC_Treatment Incubation_2 Incubate for 72-96 hours ADC_Treatment->Incubation_2 Viability_Assay Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation_2->Viability_Assay Measurement Measure absorbance or luminescence Viability_Assay->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the in vitro cytotoxicity (IC50) of an ADC.

Experimental Workflow for Bystander Killing Assay (Co-Culture Method)

Bystander_Workflow Bystander Killing Assay (Co-Culture) Workflow Start Start Co_Culture Co-culture fluorescently labeled antigen-negative cells with antigen-positive cells Start->Co_Culture ADC_Treatment Treat co-culture with ADC Co_Culture->ADC_Treatment Incubation Incubate for a defined period ADC_Treatment->Incubation Imaging Image cells using fluorescence microscopy or flow cytometry Incubation->Imaging Analysis Quantify the viability of fluorescent antigen-negative cells Imaging->Analysis End End Analysis->End

Caption: Workflow for assessing the bystander effect of an ADC using a co-culture model.

Experimental Protocols

Synthesis of a Cleavable Linker-Drug Conjugate (Val-Cit-PABC-MMAE)

This protocol describes the synthesis of a commonly used enzyme-cleavable linker-drug conjugate.

Materials:

  • Fmoc-Val-Cit-PAB-PNP

  • MMAE (Monomethyl auristatin E)

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-PNP in DMF. Add piperidine (20% v/v) and stir at room temperature for 1-2 hours to remove the Fmoc protecting group. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Remove the solvent and excess piperidine under reduced pressure.

  • Conjugation to Payload: Dissolve the deprotected linker and MMAE in DMF. Add DIPEA to adjust the pH to ~8-9. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the pure Val-Cit-PABC-MMAE linker-drug conjugate.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.[10]

Synthesis of a Non-Cleavable Linker-ADC (Thioether Linkage)

This protocol outlines the conjugation of a drug to an antibody via a stable thioether bond using an SMCC linker.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • SMCC-payload conjugate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of TCEP in PBS at 37°C for 1-2 hours.

  • Linker-Payload Conjugation: Dissolve the SMCC-payload conjugate in DMSO and add it to the reduced antibody solution. Allow the reaction to proceed at room temperature for 2-4 hours. The maleimide (B117702) group of the SMCC linker will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting or SEC column.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cells.[11]

Procedure:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control antibody, and the free payload in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value.[12]

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.[13][14]

Procedure:

  • Incubation: Incubate the ADC in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the released payload from the intact ADC.

  • Quantification of Released Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Quantification of Intact ADC: The amount of intact ADC can be determined by various methods, including ELISA or by measuring the drug-to-antibody ratio (DAR) of the remaining ADC using HIC-HPLC or LC-MS.

  • Data Analysis: Plot the concentration of released payload or the percentage of intact ADC over time to determine the stability profile of the ADC.

Conclusion

The choice between a cleavable and a non-cleavable PEG linker is a critical decision in the design of drug delivery systems, with significant implications for the therapeutic index of the resulting conjugate. Cleavable linkers offer the advantage of releasing the highly potent, unmodified payload, which can induce a bystander effect beneficial for treating heterogeneous tumors.[6] However, this comes with the potential for lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[4] The released payload, however, is a modified version that is less membrane-permeable, largely abrogating the bystander effect.[7]

Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the comparative performance of both linker types, supported by robust experimental data, is essential for the rational design of the next generation of targeted therapeutics.

References

A Comparative Guide to Analytical Techniques for Characterizing Boc-PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Boc-PEGylated compounds is critical for ensuring the purity, identity, and stability of intermediates used in the synthesis of more complex molecules like PROTACs, antibody-drug conjugates (ADCs), and other bioconjugates. The tert-butyloxycarbonyl (Boc) protecting group is frequently used for terminal amine functionalities on polyethylene (B3416737) glycol (PEG) linkers. A multi-faceted analytical approach is essential to fully confirm the structure, molecular weight, and purity of these compounds.

This guide provides a comparative overview of key analytical techniques, details common experimental protocols, and presents quantitative data to aid in method selection and interpretation.

Overall Characterization Workflow

A logical workflow ensures that the identity, purity, and structural integrity of a Boc-PEGylated compound are thoroughly confirmed. The process typically starts with chromatography for purity assessment, followed by mass spectrometry for molecular weight confirmation and nuclear magnetic resonance for detailed structural elucidation.

cluster_0 Characterization Workflow for Boc-PEGylated Compounds start Synthesized Boc-PEGylated Compound hplc HPLC / UPLC (Purity Assessment) start->hplc Initial Check lcms LC-MS (Molecular Weight Confirmation) hplc->lcms If Pure nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr If MW Correct ftir FTIR (Functional Group ID) nmr->ftir Confirm Structure end Fully Characterized Compound nmr->end For Small Molecules gpc GPC / SEC (MW Distribution & Polydispersity) ftir->gpc For Polymers gpc->end

Caption: A typical analytical workflow for the complete characterization of a Boc-PEGylated compound.

Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is typically required for full characterization.

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of the compound and quantify any impurities. Reversed-Phase HPLC (RP-HPLC) is the most common method.[1]

Experimental Protocol:

  • System: An HPLC or UPLC system equipped with a UV detector.[1]

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is frequently used for its ability to separate compounds based on hydrophobicity.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1]

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[1]

  • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 15 minutes, should be optimized based on the compound's retention time.[1]

  • Flow Rate: Typical rates are 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[1]

  • Detection: UV absorbance is monitored at a wavelength where the compound absorbs, commonly 214 nm or 280 nm.[1] For compounds lacking a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[][3][4]

  • Sample Preparation: The compound is dissolved in a solvent compatible with the mobile phase, such as a water/ACN mixture.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound, providing unequivocal confirmation of its identity.[1]

Experimental Protocol:

  • System: An HPLC/UPLC system coupled to a mass spectrometer.

  • Chromatography: The same or similar conditions as the HPLC/UPLC purity analysis are often used.

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this class of molecules.[1]

  • Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1][5]

  • Mode: Positive ion mode is generally used for amine-containing compounds.[1]

  • Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.), which is then compared to the theoretical mass of the target compound.

cluster_1 LC-MS Experimental Workflow sample Sample Preparation Dissolve in Mobile Phase hplc HPLC Separation (RP C18 Column) sample->hplc Injection esi Ionization (Electrospray - ESI) hplc->esi Elution ms Mass Analysis (TOF or Orbitrap) esi->ms Ion Transfer data Data Processing Mass Spectrum vs. Theoretical Mass ms->data Detection

Caption: A simplified workflow diagram for LC-MS analysis of a Boc-PEGylated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the compound, confirming the connectivity of atoms and the presence of key functional groups (Boc and PEG).[1][6]

Experimental Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Experiments:

    • ¹H NMR: Provides information on the proton environments. Key signals include the characteristic singlet of the Boc group's tert-butyl protons (~1.4 ppm) and the repeating ethylene (B1197577) glycol units of the PEG chain (~3.6 ppm).[1][7]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[1]

    • 2D NMR (e.g., COSY, HSQC): Used to confirm connectivity between protons and carbons for unambiguous structural assignment.[1][8]

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Objective: To determine the molecular weight distribution and polydispersity index (PDI) of PEGylated compounds, which is especially important for polymeric materials.[6][9]

Experimental Protocol:

  • System: A GPC/SEC instrument with a refractive index (RI) detector. Multi-angle light scattering (MALLS) and viscometry detectors can provide absolute molecular weight without relying on column calibration.[10][11]

  • Columns: A set of columns with a suitable pore size range for the expected molecular weight of the polymer.[12]

  • Mobile Phase: A good solvent for the polymer, such as Tetrahydrofuran (THF) or an aqueous buffer.[13]

  • Calibration: The system is calibrated with a series of narrow polymer standards with known molecular weights (e.g., polystyrene or pullulan standards).[10][13]

  • Data Analysis: The elution time of the sample is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).[10][14]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required. The following table summarizes the key characteristics of each method for the analysis of Boc-PEGylated compounds.

Technique Primary Information Provided Resolution Sensitivity Sample Amount Strengths Limitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.[1]HighModerate (ng range)Low (µg)Robust, quantitative, easily automated.[1][]May not resolve structurally similar impurities; requires a chromophore for UV detection.[1][3]
LC-MS Molecular weight confirmation, impurity identification.[1]High (mass accuracy < 5 ppm)High (pg to ng range)Low (µg)Provides definitive identity confirmation.[1][15]Ionization suppression can affect quantification; complex spectra for polydisperse samples.[1][]
¹H NMR Detailed molecular structure, connectivity, relative quantification of components.[1][6]Atomic levelLow (mg range)High (mg)Unambiguous structure elucidation; can quantify PEGylated species directly in biological fluids.[1][17]Insensitive for trace analysis; complex spectra for large polymers.[8][]
GPC/SEC Molecular weight distribution (Mw, Mn), Polydispersity Index (PDI).[6][14]Low (separates by size)Low (mg range)High (mg)The primary method for determining the molecular weight distribution of polymers.[18]Provides limited structural information; resolution is lower than HPLC.[18]
FTIR Identification of functional groups (e.g., C=O of Boc, C-O-C of PEG).[6]LowModerateLow (µg-mg)Fast, non-destructive, and requires minimal sample preparation.[6]Provides only functional group information, not detailed structure or connectivity.[8]

References

A Comparative Guide to the NMR Analysis of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Boc-protected Polyethylene Glycol (PEG) linkers against other common analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical workflows.

Introduction to Boc-Protected PEG Linkers and their Analysis

Boc-protected PEG linkers are crucial reagents in bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Accurate characterization of these linkers is paramount to ensure the purity and identity of the final product. NMR spectroscopy is a powerful tool for the structural elucidation of these molecules, providing detailed information about their chemical environment.

Performance Comparison: NMR Spectroscopy vs. Alternative Techniques

While NMR provides unparalleled structural detail, other techniques can offer complementary information, particularly regarding molecular weight distribution and purity.

Analytical MethodPrincipleAdvantagesDisadvantages
¹H and ¹³C NMR Spectroscopy Measures the magnetic environment of atomic nuclei.Provides unambiguous structural confirmation and allows for the determination of purity. Quantitative.Requires a relatively pure sample. Can be less sensitive for very high molecular weight polymers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates molecules by chromatography and detects them by mass.Provides accurate molecular weight information and is highly sensitive for impurity profiling.Can be challenging for polydisperse PEG samples due to overlapping charge states.[1]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) A soft ionization technique used in mass spectrometry.Excellent for determining the molecular weight distribution of polymers and confirming the presence of end groups.[2][3]May not provide detailed structural information about the individual repeating units.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size in solution.Ideal for determining the molar mass and molar mass distributions of PEG linkers.[4]Does not provide structural information beyond hydrodynamic volume. Can be affected by experimental artifacts.[4]

Quantitative NMR Data for Boc-Protected PEG Linkers

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for a representative Boc-protected PEG linker, Boc-NH-PEG-COOH. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.44s9H
-NH- (Carbamate)~5.0br s1H
-CH₂-NH-~3.3-3.4m2H
PEG Backbone (-O-CH₂-CH₂-O-)~3.64sVariable (e.g., 36H for PEG10)
-CH₂-CH₂-COOH~3.75t2H
-CH₂-COOH~2.65t2H
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃ (Boc)~28.5
-C(CH₃)₃ (Boc)~79.2
PEG Backbone (-O-CH₂-CH₂-O-)~70.5
-CH₂-NH-~40.5
-CH₂-CH₂-COOH~67.2
-CH₂-COOH~34.1
-C=O (Carbamate)~156.1
-C=O (Carboxylic Acid)~174.5

Experimental Protocols

I. NMR Sample Preparation

A. Materials:

  • Boc-protected PEG linker (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), dried over molecular sieves.

  • 5 mm NMR tube

  • Vial

  • Pasteur pipette and glass wool

B. Procedure:

  • Weighing: Accurately weigh 5-10 mg of the Boc-protected PEG linker into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. NMR Data Acquisition

A. Spectrometer Setup:

  • Instrument: 400 MHz (or higher) NMR spectrometer with a 5 mm probe.

  • Temperature: Set and stabilize the probe temperature, typically at 298 K (25 °C).

B. Acquisition Parameters:

  • Locking and Shimming: Insert the sample, lock on the deuterium (B1214612) signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

III. NMR Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) to its known value.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

Visualizations

Caption: Chemical structure and NMR analysis workflow for Boc-NH-PEGn-COOH.

Boc-Protected PEG Linker Boc-Protected PEG Linker NMR NMR Spectroscopy (Structure, Purity) Boc-Protected PEG Linker->NMR LCMS LC-MS (MW, Impurities) Boc-Protected PEG Linker->LCMS MALDI MALDI-TOF MS (MW Distribution) Boc-Protected PEG Linker->MALDI SEC SEC (Molar Mass) Boc-Protected PEG Linker->SEC

Caption: Comparison of analytical techniques for Boc-protected PEG linkers.

References

A Researcher's Guide to In Vitro Validation of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the efficacy of Proteolysis-Targeting Chimeras (PROTACs) requires a multi-faceted in vitro validation process. This guide provides a comparative overview of key assays, complete with experimental protocols and quantitative data, to confirm PROTAC-mediated protein degradation.

PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The validation of a PROTAC's mechanism of action involves a series of in vitro experiments designed to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, the degradation of the protein of interest.

The PROTAC Pathway: A Step-by-Step Degradation Process

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules with two key domains connected by a linker. One domain binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[1][2] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released to engage in another cycle of degradation.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1. PROTAC Mechanism of Action.

Comparative Overview of Key In Vitro Assays

A variety of in vitro assays are available to interrogate each step of the PROTAC-mediated degradation pathway. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.

Assay Category Assay Type Measures Throughput Key Parameters Advantages Limitations
Target Engagement NanoBRET™ Intracellular target bindingHighIC50, BmaxLive-cell analysis, quantitativeRequires genetic modification of target protein
Cellular Thermal Shift Assay (CETSA®) Target stabilization upon ligand bindingLow to MediumThermal shift (ΔTm)Label-free, works with unmodified proteinsIndirect measure of binding, lower throughput
Ternary Complex Formation AlphaLISA®/AlphaScreen® Proximity of tagged target and E3 ligaseHighEC50, Signal-to-BackgroundHomogeneous, no-wash, high sensitivityRequires tagged recombinant proteins
Co-Immunoprecipitation (Co-IP) Interaction between endogenous or overexpressed proteinsLowPresence of interacting partnersDetects endogenous interactionsCan have high background, semi-quantitative
NanoBRET™ Ternary Complex Assay Proximity of tagged target and E3 ligase in live cellsHighEC50, BRET ratioLive-cell analysis, kinetic measurementsRequires genetic modification of proteins
Ubiquitination Western Blot Poly-ubiquitination of the target proteinLowBand shift/smearDirect visualization of ubiquitinationLow throughput, semi-quantitative
In Vitro Ubiquitination Assay Kits PROTAC-mediated target ubiquitinationHighUbMax, predictive DC50High-throughput, quantitativeReconstituted system may not reflect cellular environment
NanoBRET™ Ubiquitination Assay Ubiquitination of the target in live cellsHighBRET ratioLive-cell, real-time monitoringRequires tagged ubiquitin and target protein
Protein Degradation Western Blot Decrease in target protein levelsLowDC50, DmaxGold standard, direct protein detectionLow throughput, labor-intensive
HiBiT Assay Luminescence signal proportional to target protein levelsHighDC50, Dmax, degradation rateHighly sensitive, kinetic measurementsRequires CRISPR/Cas9 tagging of endogenous protein
In-Cell Western™ (ICW) Immunofluorescent detection of target protein in fixed cellsMedium to HighDC50Higher throughput than traditional Western blotRequires specific antibodies, fixation can alter epitopes

Experimental Workflow for PROTAC Validation

A typical workflow for validating a novel PROTAC involves a sequential series of experiments to confirm its mechanism of action.

Experimental_Workflow Start Design & Synthesize PROTAC Target_Engagement 1. Target Engagement (NanoBRET, CETSA) Start->Target_Engagement Ternary_Complex 2. Ternary Complex Formation (AlphaLISA, Co-IP, NanoBRET) Target_Engagement->Ternary_Complex Ubiquitination 3. Ubiquitination (Western Blot, In Vitro Kits, NanoBRET) Ternary_Complex->Ubiquitination Degradation 4. Protein Degradation (Western Blot, HiBiT, ICW) Ubiquitination->Degradation End Validated PROTAC Degradation->End

References

A Comparative Analysis of Sulfone Linkers and Alternative Crosslinkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Stability and Efficacy

The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to minimize off-target toxicity, yet efficiently release the payload within the target tumor cell. This guide provides an objective comparison of sulfone linkers with other commonly used crosslinkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Executive Summary

Sulfone linkers have emerged as a promising alternative to traditional crosslinkers, offering enhanced stability and homogeneity in ADCs. Notably, phenyloxadiazole sulfone linkers have demonstrated superior stability in human plasma compared to their maleimide-based counterparts, which are prone to thioether exchange and premature drug release.[1][2] This guide delves into the comparative performance of sulfone, maleimide, disulfide, and peptide-based linkers, presenting quantitative data on their stability, cleavage mechanisms, and impact on ADC efficacy. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these findings in a research setting.

Data Presentation: A Comparative Overview of Linker Performance

The selection of a linker technology has a profound impact on the pharmacokinetic profile and therapeutic index of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Linker TypeConjugation ChemistryStability in Human PlasmaCleavage MechanismKey Features
Sulfone (Phenyloxadiazole) Thiol-reactive with engineered cysteinesHigh (~90% conjugate retained after 1 month)[3]Non-cleavableResistant to thioether exchange, leading to enhanced stability.[2][4]
Maleimide Thiol-reactive with native or engineered cysteinesModerate (~50% conjugate retained after 1 month)[3]Non-cleavable (thioether bond)Prone to retro-Michael addition and exchange with serum thiols, leading to instability.[1][5]
Disulfide Thiol-disulfide exchange with cysteinesModerate to High (tunable by steric hindrance)[6][7]Reducible (cleaved by intracellular glutathione)[7][8]Enables controlled release in the reducing tumor microenvironment.[7]
Valine-Citrulline (Val-Cit) Amide bond formationHigh in circulationEnzymatic (cleaved by lysosomal proteases like Cathepsin B)[7][9]Enables targeted intracellular payload release.[7]
Linker TypeADC ExampleIn Vitro Potency (IC50)In Vivo EfficacyBystander Effect
Sulfone Trastuzumab-based (conceptual)Payload-dependentExpected to be high due to improved stabilityPayload-dependent
Maleimide (SMCC) Trastuzumab emtansine (T-DM1)Payload-dependentClinically validatedMinimal to none.[10]
Disulfide Maytansinoid conjugatesPayload-dependentEfficacious in preclinical models.[11]Yes (with permeable payloads).[12]
Valine-Citrulline (vc) Brentuximab vedotin (Adcetris®)Potent in vitroClinically validatedYes (with permeable payloads like MMAE).[1][12]

Mechanism of Action: From Systemic Circulation to Cellular Demise

The journey of an ADC from administration to the induction of cancer cell apoptosis is a multi-step process heavily influenced by the linker's properties.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Trafficking cluster_apoptosis Apoptosis Induction ADC Antibody-Drug Conjugate (ADC) ADC_Stable Stable ADC (Intact Linker) ADC->ADC_Stable Stable Linker (e.g., Sulfone) ADC_Unstable Unstable ADC (Premature Cleavage) ADC->ADC_Unstable Labile Linker (e.g., unstable Maleimide) Tumor_Cell Tumor Cell (Antigen-Positive) ADC_Stable->Tumor_Cell Targeting Free_Payload Free Payload (Off-target toxicity) ADC_Unstable->Free_Payload Binding Antigen Binding & Internalization Tumor_Cell->Binding Endosome Endosome Binding->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Payload_Target Payload Binds to Intracellular Target (e.g., Tubulin) Payload_Release->Payload_Target Apoptosis Apoptosis Payload_Target->Apoptosis Caspase_Pathway Payload ADC Payload (e.g., MMAE, DM1) Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Mitochondrial_Stress Mitochondrial Stress Microtubule_Disruption->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis ADC_Workflow Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification and Characterization (DAR) Conjugation->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity Assay In_Vitro_Assays->Cytotoxicity Bystander Bystander Effect Assay In_Vitro_Assays->Bystander In_Vivo_Studies In Vivo Efficacy and Toxicity Studies In_Vitro_Assays->In_Vivo_Studies

References

A Researcher's Guide to Antibody-Drug Conjugate Linkers: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the efficacy of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

The linker, the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload, is a key determinant of an ADC's therapeutic success. Its chemical properties profoundly influence the stability, pharmacokinetics, efficacy, and toxicity profile of the entire conjugate. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific release of the cytotoxic agent upon reaching the target tumor cell.[1][2]

Linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice between these dictates the mechanism of payload release and significantly impacts the ADC's therapeutic window.[2][3][4][5]

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells. This targeted release can enhance the ADC's potency and enable the "bystander effect," where the released payload can eliminate neighboring antigen-negative tumor cells.[3] Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases like cathepsins that are overexpressed in tumors (e.g., valine-citrulline linkers).[6]

  • pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[6]

  • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[6]

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to liberate the payload. This generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload remains attached to the antibody until the ADC is internalized and processed by the target cell.[4]

Quantitative Comparison of Linker Performance

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.[3]

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypeADCCell LineIC50 (pM)Reference
Cleavable (Val-Cit) Anti-HER2-MMAESK-BR-3 (HER2+)92[7]
Cleavable (cBu-Cit) Anti-HER2-MMAESK-BR-3 (HER2+)61[7]
Non-cleavable (SMCC) Anti-HER2-DM1SK-BR-3 (HER2+)609[7]
Cleavable (Sulfatase) Anti-HER2-PayloadSK-BR-3 (HER2+)61 - 111[7]

Table 2: In Vivo Plasma Stability of Different ADC Linkers

Linker TypeADCSpecies% Intact ADC after 7 daysReference
Cleavable (Val-Ala) Model ADCMouse< 10% (hydrolyzed within 1h)[7]
Cleavable (Val-Cit) Model ADCMouse< 10% (hydrolyzed within 1h)[7]
Cleavable (Silyl Ether) MMAE ConjugateHuman Plasma> 90%[7]
Cleavable (Sulfatase) Model ADCMouse> 90%[7]
Tandem-Cleavage Anti-CD79b-MMAERat~80%[8]

Table 3: In Vivo Antitumor Efficacy of ADCs with Different Linkers

Linker TypeADCTumor ModelDose (mg/kg)Tumor Growth InhibitionReference
Cleavable (Val-Cit) Anti-HER2-MMAEXenograft3Efficacious[7]
Cleavable (cBu-Cit) Anti-HER2-MMAEXenograft3Greater tumor suppression than Val-Cit[7]
Non-cleavable (SMCC-DM1) EGFR ADCXenograft15Active[7]
Cleavable (CX-DM1) EGFR ADCXenograft3More active than 15 mg/kg SMCC-DM1[7]
Exo-linker (EVC-Exatecan) TrastuzumabNCI-N872.5Pronounced antitumor activity[9]

Visualizing ADC Mechanisms and Workflows

To better understand the functional consequences of linker choice, it is essential to visualize the mechanisms of action and the experimental workflows used to assess ADC performance.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC in Circulation Tumor Tumor Microenvironment (e.g., Low pH, High Protease) ADC_C->Tumor Extravasation Internalization_C Internalization into Target Cancer Cell Tumor->Internalization_C Binding & Endocytosis Lysosome_C Endosome/Lysosome Internalization_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Cleavage Bystander Bystander Killing of Neighboring Cancer Cells Payload_Release_C->Bystander Diffusion Apoptosis_C Target Cell Apoptosis Payload_Release_C->Apoptosis_C Intracellular Action ADC_NC ADC in Circulation Internalization_NC Internalization into Target Cancer Cell ADC_NC->Internalization_NC Binding & Endocytosis Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Proteolysis Payload_Release_NC Payload-Linker-Amino Acid Complex Release Degradation_NC->Payload_Release_NC Apoptosis_NC Target Cell Apoptosis Payload_Release_NC->Apoptosis_NC Intracellular Action

Caption: Mechanisms of action for cleavable and non-cleavable linkers in ADCs.

ADC_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis ADC Synthesis & Characterization Target_Validation Target Antigen Validation (Flow Cytometry, IHC) ADC_Internalization Internalization Assay (FACS, Microscopy) Target_Validation->ADC_Internalization Cytotoxicity Cytotoxicity Assay (Cell Viability, Apoptosis) ADC_Internalization->Cytotoxicity Bystander_Killing Bystander Killing Assay Cytotoxicity->Bystander_Killing PK_Study Pharmacokinetic (PK) Study (ELISA, LC-MS) Efficacy_Study Antitumor Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study Tumor_Models Xenograft/PDX Tumor Models Tumor_Models->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, Hematology) Efficacy_Study->Toxicity_Study ADC_Synthesis ADC Synthesis and Purification ADC_Synthesis->Target_Validation ADC_Synthesis->PK_Study DAR_Analysis Drug-to-Antibody Ratio (DAR) Determination (HIC, MS) ADC_Synthesis->DAR_Analysis Stability_Analysis Stability Assessment (Plasma Incubation) DAR_Analysis->Stability_Analysis

References

Safety Operating Guide

Proper Disposal of Boc-PEG4-sulfone-PEG4-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Boc-PEG4-sulfone-PEG4-Boc, a bifunctional PROTAC linker.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. The compound should be treated as a potentially hazardous chemical. The following procedures are based on the known properties of its constituent functional groups: a polyethylene (B3416737) glycol (PEG) core, sulfone linkages, and tert-butyloxycarbonyl (Boc) protected amines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound". Include the chemical formula and any known hazard information.

  • Segregation: This waste should be segregated from other chemical waste streams to prevent unintended reactions. In particular, keep it separate from strong acids, which can cleave the Boc protecting groups.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be kept tightly sealed when not in use.

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.

3. Institutional Procedures and Professional Disposal:

  • Consult Safety Officer: It is imperative to consult with your institution's Environmental Health and Safety (EHS) officer or equivalent safety professional. They will provide specific guidance based on local, state, and federal regulations.

  • Licensed Waste Disposal: The disposal of this compound must be handled by a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Chemical Compatibility and Hazard Considerations

Functional GroupKnown Properties & Disposal Considerations
Polyethylene Glycol (PEG) Generally considered non-hazardous and readily biodegradable. However, it should not be disposed of in wastewater systems as it can impact the biological and chemical oxygen demand.
Sulfone Generally stable. Some sulfur-containing compounds can form acidic byproducts upon degradation. Neutralization may be a consideration for bulk disposal, as determined by the disposal facility.
Boc-Protected Amine Stable to most bases and nucleophiles but is labile under acidic conditions. Contact with strong acids will likely remove the Boc group, generating tert-butyl cation and carbon dioxide.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Label container as 'Hazardous Waste: This compound' ppe->segregate store Store in a sealed, compatible container in a designated hazardous waste area segregate->store consult Consult Institutional Safety Officer (EHS) store->consult pickup Arrange for pickup by a licensed chemical waste disposal contractor consult->pickup end End: Proper Disposal Complete pickup->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Signaling Pathway for Safe Handling and Disposal Decisions

This diagram illustrates the critical decision points and safety protocols involved in the handling and disposal process.

Caption: A diagram showing the decision-making and action pathway for compliant chemical disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in laboratory operations.

Personal protective equipment for handling Boc-PEG4-sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of Boc-PEG4-sulfone-PEG4-Boc, a PEG-based PROTAC linker. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its constituent functional groups (Boc-protected amines, PEG linkers, and sulfones) is essential.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE levels, drawing from general laboratory safety protocols.

PPE CategoryLevel C Protection (Recommended for Known, Low-Concentration Airborne Substances)Level B Protection (Recommended for Highest Respiratory Protection with Lesser Skin Hazard)
Respiratory Protection Full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates.[1][2]Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.[1][2]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).[3][4]Inner and outer chemical-resistant gloves.[1][2]
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.[1][4][5]Face shield and safety glasses or goggles.[1]
Body Protection Chemical-resistant lab coat or coveralls (e.g., Tychem 2000 for light splash protection).[3]Hooded chemical-resistant clothing.[1][2]
Foot Protection Chemical-resistant, steel-toe boots or shoes.[1]Outer chemical-resistant boots.[1][2]

Note: The selection of PPE level should be based on a thorough risk assessment of the specific experimental conditions. For most routine laboratory manipulations of small quantities, Level C protection is likely sufficient. However, in situations with a higher risk of aerosolization or unknown concentrations, Level B should be considered.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to ensure the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety information and conduct risk assessment prep_ppe Select and inspect appropriate PPE (Level C or B) prep_sds->prep_ppe prep_workspace Prepare a designated, well-ventilated work area (e.g., fume hood) prep_ppe->prep_workspace handle_weigh Carefully weigh the required amount, avoiding dust and aerosol generation prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in a suitable solvent within the fume hood handle_weigh->handle_dissolve handle_reaction Perform the reaction under controlled conditions handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate all work surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label all chemical waste (solid and liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol Details:

  • Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. Since a specific SDS is unavailable, consult SDS for similar compounds like Boc-protected amino acids and PEG derivatives.

    • PPE Selection: Based on the risk assessment, select the appropriate level of PPE. Ensure all PPE is in good condition and fits correctly.

    • Workspace Setup: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure easy access to an emergency eyewash station and safety shower.

  • Handling:

    • Weighing: To prevent the generation of dust, handle the solid compound with care. Use a microbalance within the fume hood if possible.

    • Dissolving: Add the solvent to the solid slowly to avoid splashing.

    • Reaction: Maintain the reaction under controlled conditions (e.g., temperature, pressure) as specified in your experimental protocol.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment with an appropriate solvent and cleaning agent.

    • Waste Segregation: Collect all contaminated materials, including gloves, wipes, and pipette tips, in a designated hazardous waste container. Liquid waste containing the compound should be collected separately.

    • Disposal: Follow your institution's and local environmental regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle. The following logical relationship diagram outlines the decision-making process for the disposal of this compound waste.

G Disposal Decision Tree for this compound Waste start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Contaminated labware, PPE, and residual solid is_solid->solid_waste Yes liquid_waste Unused solutions and reaction mixtures is_solid->liquid_waste No solid_container Place in a labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Place in a labeled, sealed hazardous liquid waste container liquid_waste->liquid_container disposal_vendor Arrange for pickup by a certified hazardous waste disposal vendor solid_container->disposal_vendor liquid_container->disposal_vendor

Caption: Decision tree for the proper disposal of waste containing this compound.

Disposal Protocol:

  • Segregation: At the point of generation, segregate waste into solid and liquid streams.

  • Containment:

    • Solid Waste: Place all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) into a clearly labeled, leak-proof container designated for solid chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Labeling: Ensure all waste containers are labeled with the full chemical name ("this compound") and any other components of the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste contractor.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。